molecular formula C12H22CuO14 B086309 Copper D-gluconate CAS No. 13005-35-1

Copper D-gluconate

Cat. No.: B086309
CAS No.: 13005-35-1
M. Wt: 453.84 g/mol
InChI Key: OCUCCJIRFHNWBP-IYEMJOQQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper gluconate is an organic molecular entity.
Copper gluconate is a copper salt of D-gluconic acid that displays a light blue to bluish-green color. It is prepared by the reaction of gluconic acid solutions with cupric oxide or basic cupric carbonate. According to the good manufacturing or feeding practice by the FDA, copper gluconate is used as a nutrient or dietary supplement and is generally recognized as safe for use at a level not exceeding 0.005 percent.
Copper Gluconate is the orally bioavailable copper salt of D-gluconic acid. In addition to its roles as an enzyme cofactor for cytochrome C oxidase and superoxide dismutase, copper forms complexes with the thiocarbamate disulfiram (DSF) forming DSF-copper complexes, which enhances the DSF-mediated inhibition of the 26S proteasome;  proteasome inhibition may result in inhibition of cellular protein degradation, cessation of cell cycle progression, inhibition of cellular proliferation, and the induction of apoptosis in susceptible tumor cell populations.
Copper gluconate is the copper salt of D-gluconic acid. It is used in dietary supplements and to treat conditions such as acne vulgaris, common cold, hypertension, premature labor, Leishmaniasis, visceral postoperative complications. Copper is a chemical element with the symbol Cu and atomic number 29. Copper is an essential elements in plants and animals as it is required for the normal functioning of more than 30 enzymes. It occurs naturally throughout the environment in rocks, soil, water, and air. (L277, L278, L286)
Derivatives of gluconic acid (the structural formula HOCH2(CHOH)4COOH), including its salts and esters.
See also: Copper (has active moiety);  Cupric Cation (has active moiety) ... View More ...

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUCCJIRFHNWBP-IYEMJOQQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22CuO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035960
Record name Copper gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-09-3
Record name Bis(D-gluconato-κO1,κO2)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper gluconate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper gluconate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Copper gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPPER GLUCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV823G6G67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

mechanism of action of copper d-gluconate in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cellular Mechanism of Action of Copper D-Gluconate

Introduction: The Dichotomy of an Essential Metal

Copper is an indispensable trace element, a tightly regulated cofactor essential for the function of numerous cuproenzymes that govern fundamental biological processes, from cellular respiration (cytochrome c oxidase) to antioxidant defense (superoxide dismutase) and connective tissue formation (lysyl oxidase).[1][2][3] However, this redox-active metal operates on a knife's edge; the very properties that make it an ideal catalytic cofactor also empower it to become a potent cellular toxin when its homeostasis is disrupted.[4] An excess of intracellular copper can catalyze the production of highly damaging reactive oxygen species (ROS), inhibit critical enzymes, and ultimately trigger cellular demise.[4][5][6]

This compound, the salt of D-gluconic acid, is an orally bioavailable and well-absorbed form of copper, making it a common choice for dietary supplementation and a valuable tool for investigating the cellular impacts of this metal in research settings.[1][3][7] Understanding its mechanism of action is not merely an academic exercise. With elevated copper levels observed in various tumor tissues, researchers are increasingly exploring the modulation of intracellular copper as a therapeutic strategy against cancer.[4][8][9]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the cellular and molecular mechanisms of action of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts, instead providing a narrative grounded in causality, explaining the rationale behind experimental choices and elucidating the intricate pathways through which copper exerts its profound biological effects.

Part 1: Cellular Entry and the Management of a Reactive Ion

The journey of copper into the cell is the critical first step that dictates its biological impact. The cell employs a sophisticated network of transporters and chaperones to meticulously control copper uptake and prevent the accumulation of free, reactive ions.

Cellular Uptake: The Ctr1 Gateway

The primary route for copper entry into mammalian cells is the high-affinity copper transporter 1 (Ctr1).[10][11] this compound, in the extracellular environment, exists predominantly in its oxidized cupric state (Cu²⁺). Before transport via Ctr1, it must be reduced to its cuprous state (Cu⁺) by cell-surface reductases. Once reduced, Cu⁺ is passed through the trimeric Ctr1 channel into the cytoplasm.[11] The expression and localization of Ctr1 are themselves regulated by intracellular copper levels; high concentrations can trigger the internalization and degradation of the transporter, serving as a key negative feedback mechanism to prevent copper overload.[4]

Intracellular Trafficking: The Chaperone Network

Upon entering the cytoplasm, Cu⁺ is immediately sequestered by a network of specialized copper chaperones. This is a crucial self-validating system to prevent toxicity; free copper could otherwise engage in deleterious redox cycling. These chaperones bind Cu⁺ with high affinity and deliver it to specific intracellular destinations. For example, the chaperone Atox1 transports copper to the trans-Golgi network for incorporation into cuproenzymes destined for secretion, while the CCS (Copper Chaperone for Superoxide Dismutase) delivers it to SOD1 in the cytoplasm.[11]

This tightly controlled trafficking system underscores a critical experimental consideration: the observed cellular effects of this compound are not simply the result of a random flood of copper ions, but rather the consequence of overwhelming this homeostatic machinery, leading to off-pathway reactions and the engagement of stress-response and cell death pathways.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm Cu2_Gluconate Copper (II) D-Gluconate (Cu²⁺) Reductase Membrane Reductase Cu2_Gluconate->Reductase Reduction Ctr1 Ctr1 Transporter Reductase->Ctr1 Cu⁺ Transfer Cu1 Cu⁺ Ctr1->Cu1 Import Atox1 Atox1 Cu1->Atox1 CCS CCS Cu1->CCS TGN Trans-Golgi Network Atox1->TGN Delivery SOD1 SOD1 CCS->SOD1 Delivery

Caption: Cellular uptake and trafficking of copper.

Part 2: The Core Mechanisms of Copper-Induced Cytotoxicity

When the intracellular concentration of copper delivered by this compound surpasses the buffering capacity of the homeostatic machinery, it triggers a cascade of cytotoxic events. These mechanisms are not mutually exclusive and often operate in concert to drive the cell towards its demise.

Induction of Lethal Oxidative Stress

The most widely recognized mechanism of copper toxicity is its ability to catalyze the formation of reactive oxygen species (ROS) through Fenton-like and Haber-Weiss reactions.[4][12] In these reactions, cuprous ions (Cu⁺) react with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).

Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

This surge in ROS creates a state of severe oxidative stress, leading to widespread, indiscriminate damage to cellular macromolecules.[13] Lipids undergo peroxidation, compromising membrane integrity; proteins are oxidized, leading to loss of function and aggregation; and DNA suffers oxidative lesions, resulting in mutations and strand breaks.[12][14] This ROS-mediated damage is a primary initiator of downstream cell death pathways.

Inhibition of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading damaged or unneeded proteins, playing a vital role in cell cycle regulation, signal transduction, and maintaining protein quality control.[15][16] Several studies have demonstrated that copper complexes are potent inhibitors of the 26S proteasome, a key component of the UPS.[1] This inhibition is often enhanced when copper is complexed with certain ligands, such as the repurposed drug disulfiram, which is sometimes co-administered with copper gluconate in clinical trials.[17]

The mechanism involves copper binding to critical sites on the proteasome, particularly its 19S regulatory particle, inhibiting its deubiquitinase activity.[18] This leads to the accumulation of poly-ubiquitinated proteins, triggering the unfolded protein response (UPR) and inducing profound proteotoxic stress, which ultimately culminates in apoptosis.

cluster_pathway Proteasome Inhibition Pathway Copper Copper Ion (from Copper Gluconate) Proteasome 26S Proteasome Copper->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation Leads to Accumulation Accumulation of Ub-Proteins Proteasome->Accumulation Inhibition causes Ub_Proteins Poly-ubiquitinated Proteins Ub_Proteins->Proteasome Targeted for Stress Proteotoxic Stress (UPR) Accumulation->Stress Apoptosis Apoptosis Stress->Apoptosis

Sources

biological role of copper d-gluconate in enzymatic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Role of Copper D-Gluconate in Enzymatic Reactions

Introduction: The Duality of an Essential Trace Metal

Copper is an indispensable trace element, fundamental to the health of nearly all living organisms.[1] Its significance lies in its versatile redox chemistry, easily cycling between the cuprous (Cu¹⁺) and cupric (Cu²⁺) oxidation states.[2][3] This property makes it an ideal catalytic cofactor for a vast array of enzymes, collectively known as cuproenzymes, which govern critical biological processes ranging from cellular respiration to antioxidant defense and neurotransmitter synthesis.[2][4] However, this same redox activity renders free copper potentially toxic, capable of generating reactive oxygen species (ROS) that can damage cellular components.[2][5] Consequently, organisms have evolved sophisticated homeostatic mechanisms to manage copper uptake, trafficking, and excretion, ensuring its availability to enzymes while preventing toxicity.[1][6]

In research and clinical applications, the delivery of copper in a bioavailable and stable form is paramount. This compound, the salt of copper with D-gluconic acid, serves this purpose effectively. The gluconate chelate enhances copper's solubility and absorption in the gastrointestinal tract, providing a reliable method for delivering this essential cofactor for enzymatic reconstitution and study.[7][8][9] This guide provides a detailed exploration of copper's central role as an enzymatic cofactor, the utility of this compound, and the methodologies employed to investigate these vital biocatalysts.

The Catalytic Core: Copper's Function in Enzyme Active Sites

The catalytic prowess of copper arises from its ability to act as a Lewis acid and participate in one-electron transfer reactions.[3][10] This allows cuproenzymes to catalyze a diverse range of reactions, primarily oxidations and reductions.[10] Copper is incorporated into enzyme active sites where it is coordinated by amino acid residues—typically histidine, cysteine, methionine, or glutamate—which fine-tune its redox potential for specific catalytic tasks.[10]

Cellular copper is meticulously managed by a network of transporters and chaperone proteins. Upon entering a cell, primarily via the copper transporter 1 (CTR1), copper is immediately bound by chaperones like ATOX1, CCS, and COX17.[6][11] These chaperones prevent free copper from engaging in deleterious off-pathway reactions and deliver it specifically to target cuproenzymes in different cellular compartments, such as the trans-Golgi network, cytoplasm, and mitochondria.[2][6]

Key Classes of Copper-Dependent Enzymes (Cuproenzymes)

Cuproenzymes are integral to numerous metabolic pathways. Below is a summary of key enzymes, highlighting the critical role of their copper cofactors.

EnzymeFunctionSubcellular LocationClinical Significance
Cytochrome c Oxidase (Complex IV) Terminal enzyme of the mitochondrial electron transport chain; reduces O₂ to H₂O to generate ATP.[1][12]Inner Mitochondrial MembraneEssential for aerobic respiration. Dysfunction is linked to myopathies and neurodegenerative disorders.[13]
Superoxide Dismutase 1 (Cu,Zn-SOD) Antioxidant defense; catalyzes the dismutation of superoxide radicals (O₂⁻) into O₂ and H₂O₂.[1][14]Cytosol, Nucleus, MitochondriaProtects against oxidative stress. Mutations are associated with Amyotrophic Lateral Sclerosis (ALS).[5]
Lysyl Oxidase (LOX) Cross-linking of collagen and elastin, essential for connective tissue strength and elasticity.[1][7][14]Extracellular MatrixCrucial for the integrity of skin, bones, and blood vessels.[7][8] Deficiency leads to connective tissue disorders.[2]
Dopamine β-Hydroxylase (DBH) Converts dopamine to norepinephrine, a key step in catecholamine neurotransmitter synthesis.[1][15]Synaptic VesiclesEssential for nervous system function.[4]
Tyrosinase Catalyzes the production of melanin and other pigments from tyrosine.[1][16]MelanosomesCentral to pigmentation. Defects cause albinism.
Ceruloplasmin (Ferroxidase I) Multi-copper oxidase in plasma; essential for iron metabolism by oxidizing Fe²⁺ to Fe³⁺ for transport by transferrin.[1]PlasmaLinks copper and iron homeostasis.[4][17] Deficiency can lead to iron accumulation in tissues.
Peptidylglycine α-amidating Monooxygenase (PAM) Involved in the maturation of neuropeptides by catalyzing the C-terminal amidation.[1][18]Trans-Golgi NetworkCritical for the bioactivity of many peptide hormones and neurotransmitters.

Visualizing Copper's Role in Enzymatic Reactions

The Catalytic Cycle of Cu,Zn-Superoxide Dismutase (SOD1)

The SOD1 enzyme provides a classic example of copper's redox cycling in catalysis. The reaction proceeds in a two-step "ping-pong" mechanism where the copper center is alternately reduced and oxidized.

SOD1_Catalytic_Cycle cluster_cycle SOD1 Catalytic Cycle cluster_products Products E_Cu2 E-Cu(II) (Oxidized Enzyme) E_Cu1 E-Cu(I) (Reduced Enzyme) E_Cu2->E_Cu1 O₂⁻ + 2H⁺ O2 O₂ (Oxygen) E_Cu2->O2 produces E_Cu1->E_Cu2 O₂⁻ H2O2 H₂O₂ (Hydrogen Peroxide) E_Cu1->H2O2 produces caption Catalytic cycle of Cu,Zn-SOD1.

Caption: Catalytic cycle of Cu,Zn-SOD1.

Methodologies for the Study of Cuproenzymes

Investigating the function and mechanism of copper-dependent enzymes requires a multi-faceted approach. The choice of methodology is dictated by the specific research question, whether it's confirming copper dependence, elucidating a catalytic mechanism, or screening for inhibitors.

Experimental Workflow: Characterizing a Putative Cuproenzyme

The following workflow outlines a logical progression for characterizing a novel enzyme suspected to be copper-dependent. The causality behind this workflow is to move from broad, correlational evidence (bioinformatics, metal analysis) to direct, functional proof (activity assays with and without copper).

Cuproenzyme_Workflow start Hypothesis: Protein 'X' is a Cuproenzyme bioinformatics 1. Bioinformatic Analysis (Sequence motifs, structural homology) start->bioinformatics expression 2. Recombinant Expression & Purification bioinformatics->expression bioinformatics->expression Identifies candidates for functional testing metal_analysis 3. Metal Content Analysis (ICP-MS / AAS) expression->metal_analysis expression->metal_analysis Provides pure protein for analysis activity_assay 4. In Vitro Activity Assay metal_analysis->activity_assay metal_analysis->activity_assay Correlates copper presence with function apo_reconstitution 5. Apoenzyme Preparation & Reconstitution activity_assay->apo_reconstitution activity_assay->apo_reconstitution Establishes necessity of copper for activity spectroscopy 6. Spectroscopic Characterization (EPR, UV-Vis) apo_reconstitution->spectroscopy apo_reconstitution->spectroscopy Probes copper coordination environment kinetics 7. Steady-State Kinetics (Determine Km, kcat) spectroscopy->kinetics conclusion Conclusion: Confirm/Refute Hypothesis kinetics->conclusion

Caption: Logical workflow for cuproenzyme characterization.

Detailed Protocol: In Vitro Activity Assay for Superoxide Dismutase (SOD1)

This protocol describes a common indirect assay for SOD activity using the inhibition of nitroblue tetrazolium (NBT) reduction. This method is self-validating through the use of controls that demonstrate the superoxide-dependent nature of the reaction and its enzymatic inhibition.

Principle: Superoxide radicals (O₂⁻), generated by a xanthine/xanthine oxidase system, reduce NBT to formazan, a blue-colored product. SOD competes for these superoxide radicals, thereby inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.8) containing 0.1 mM EDTA.

  • Nitroblue tetrazolium (NBT) solution (1.5 mM).

  • Xanthine solution (10 mM).

  • Xanthine Oxidase (XO) solution (0.1 Units/mL). Prepare fresh.

  • Purified SOD1 enzyme standard and experimental samples.

  • This compound solution (1 mM) for reconstitution studies.

  • 96-well microplate and plate reader (560 nm).

Methodology:

  • Assay Preparation:

    • In a 96-well plate, prepare reaction mixtures in triplicate for each sample and control.

    • Rationale: Triplicates ensure the precision and reproducibility of the results.

    • Control Wells:

      • Blank (No XO): 100 µL Buffer, 20 µL Xanthine, 20 µL NBT. (To zero the spectrophotometer).

      • Maximum Reaction (No SOD): 80 µL Buffer, 20 µL Xanthine, 20 µL NBT.

      • Rationale: This control establishes the 100% reaction rate in the absence of any SOD activity.

    • Sample Wells: Add varying concentrations of the SOD standard or experimental sample (e.g., 20 µL) to wells. Adjust buffer volume to bring the total volume to 120 µL before adding XO.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of Xanthine Oxidase solution to all wells except the blank.

    • Rationale: XO catalyzes the oxidation of xanthine, which produces the superoxide radicals necessary for the NBT reduction. Adding it last synchronizes the start of the reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 20 minutes, protected from light.

    • Rationale: Formazan is light-sensitive. A fixed incubation time ensures the reaction proceeds sufficiently for accurate measurement.

    • Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each sample using the formula: % Inhibition = [(Abs_Max_Reaction - Abs_Sample) / Abs_Max_Reaction] * 100

    • Define one unit of SOD activity as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

    • Plot a standard curve of % Inhibition versus SOD units using the SOD standard. Use this curve to determine the activity in experimental samples.

  • Self-Validation and Copper Dependence (Optional):

    • To confirm the activity is copper-dependent, first prepare an apo-enzyme by dialysis against a strong chelator (e.g., EDTA).

    • Run the assay with the apo-enzyme, which should show significantly reduced activity.

    • Reconstitute the apo-enzyme by incubating it with a molar excess of this compound, followed by dialysis to remove unbound copper.

    • Assay the reconstituted enzyme. A restoration of activity confirms that copper is the essential cofactor.

    • Rationale: This apo-reconstitution cycle provides definitive proof of the enzyme's identity as a cuproenzyme.

Relevance in Drug Development

The critical role of copper in pathophysiology makes cuproenzymes attractive targets for drug development.[19][20]

  • Cancer Therapy: Many tumors exhibit elevated copper levels, which are linked to angiogenesis and proliferation.[20] This has led to the development of copper chelators as anti-cancer agents.[21][22] Furthermore, some compounds, like disulfiram, require complexation with copper to exert their anti-tumor effects, such as inhibiting the proteasome.[23]

  • Neurodegenerative Diseases: Copper dysregulation is implicated in neurodegenerative disorders like Alzheimer's and Wilson's disease.[5][19] Therapeutic strategies include using copper complexes to modulate copper homeostasis in the brain or chelation therapy to remove excess copper.[3][22]

  • Anti-inflammatory and Antimicrobial Agents: Copper complexes have demonstrated anti-inflammatory, antibacterial, and antiviral properties, presenting potential therapeutic avenues for various diseases.[19]

Conclusion

Copper, facilitated by delivery vehicles like D-gluconate, is far more than a simple trace mineral; it is a powerful catalytic center that drives a multitude of essential enzymatic reactions. Its ability to cycle between oxidation states allows it to participate in the precise chemical transformations that sustain life, from generating cellular energy in cytochrome c oxidase to defending against oxidative damage via superoxide dismutase. Understanding the intricate mechanisms of copper homeostasis and the function of cuproenzymes is not only fundamental to biochemistry but also opens new frontiers for therapeutic intervention in a wide range of human diseases. For researchers and drug developers, the study of these elegant biological catalysts remains a field rich with opportunity and discovery.

References

  • Copper and Its Complexes in Medicine: A Biochemical Approach - PMC. PubMed Central.
  • Copper homeostasis and cuproptosis in health and disease - PMC. PubMed Central.
  • Medicinal applications of copper and its complexes- a review. (2024-07-21).
  • Potential of Copper and Copper Compounds for Anticancer Applications. MDPI.
  • Copper homeostasis and cuproptosis in health and disease. ResearchGate.
  • The Potential Therapeutic Applications of Copper and Its Complexes and Copper Chelation Therapy. ResearchGate. (2025-12-11).
  • The Potential Therapeutic Applications of Copper and Its Complexes and Copper Chelation Therapy. ResearchGate. (2025-12-11).
  • Copper in biology. Wikipedia.
  • Trace elements in human physiology and pathology. Copper - PMC. PubMed Central.
  • Copper Complexes as Therapeutic Agents. PubMed. (2011-12-20).
  • Copper homeostasis and cuproptosis in health and disease. PubMed. (2024-09-17).
  • What role does copper play in enzymatic systems?. Typology. (2022-07-19).
  • summarizes the major copper dependent enzymes, their functions and clinical significance in the mammalian body. ResearchGate.
  • Biochemical pathways of copper complexes: progress over the past 5 years. PubMed. (2021-01-21).
  • The mechanism of copper homeostasis and its role in disease. ResearchGate.
  • Copper's Role - Growth & Development. OMEX Canada. (2023-11-19).
  • Natural Copper Gluconate (Copper): The Catalyst for Energy and Elastic. NÆRE.
  • Important Copper-dependent Enzymes[6]. | Download Scientific Diagram. ResearchGate. Available at:

  • The molecular mechanisms of copper metabolism and its roles in human diseases.
  • Copper Gluconate 2025: Benefits, Uses & Why It's Essential for Your Health.
  • Copper-dependent Enzymes and basic properties. ResearchGate.
  • Copper-dependent enzyme cofactor activity (null). Gosset.
  • Chapter 3: The Role of Copper in Biocatalysis. Books. (2024-12-20).
  • CV 247 is under investigation and its safety and efficacy have not yet been demonstrated COPPER GLUCONATE Introduction Copper (C. Ivy Medical Chemicals Plc.
  • Physiological Role of Copper - Copper in Drinking Water. NCBI Bookshelf.
  • What is the absorption rate of copper gluconate (copper supplement)?. Dr.Oracle. (2025-09-11).
  • What is the absorption rate of copper gluconate (copper gluconate) in the gastrointestinal (GI) tract?. Dr.Oracle. (2025-09-13).
  • copper gluconate. My Cancer Genome.
  • Copper Gluconate for Immunity and Cellular Defense. ErgoYoung. (2025-12-15).
  • Copper(II) D-gluconate. Chem-Impex.
  • Introduction to Metals in Biology 2018: Copper homeostasis and utilization in redox enzymes - PMC. NIH.
  • Bis(D-gluconato-kappaO1,kappaO2)copper | C12H22CuO14. PubChem.
  • Metalloenzyme Design and Engineering through Strategic Modifications of Native Protein Scaffolds - PMC. PubMed Central.
  • Copper. Linus Pauling Institute | Oregon State University.
  • Copper-Dependent Enzyme Catalyzes Unprecedented Reactions. Department of Chemistry - Mellon College of Science. (2025-02-25).
  • Computational Understanding of the Selectivities in Metalloenzymes - PMC.
  • Combining experimental and theoretical methods to learn about the reactivity of gas-processing metalloenzymes. ResearchGate. (2025-08-09).
  • Future Directions in Metalloprotein and Metalloenzyme Research. University at Albany.
  • Quantum Chemical Studies of Mechanisms for Metalloenzymes. ACS Publications.

Sources

A Technical Guide to the Cellular Uptake and Metabolic Fate of Copper D-Gluconate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Copper, an essential trace element, is a critical cofactor for a myriad of physiological processes, from cellular respiration to neurotransmitter synthesis. Its delivery to and transport within cells are tightly regulated processes to ensure sufficient supply while preventing toxicity. Copper D-gluconate is a widely utilized supplement to address copper deficiency, making a thorough understanding of its cellular journey paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the cellular uptake and subsequent metabolic fate of this compound, grounded in current scientific understanding and supplemented with field-proven experimental methodologies.

The Gateway to the Cell: Unraveling the Uptake of this compound

The journey of copper from this compound into the cell is a multi-step process initiated at the cell surface. While this compound is a salt of D-gluconic acid and cupric (Cu²⁺) copper, the primary high-affinity copper uptake transporter in mammalian cells, Copper Transporter 1 (CTR1), specifically transports cuprous (Cu⁺) copper. This necessitates a reduction step prior to transport.

The Obligatory Reduction of Cu²⁺

Before entering the cell via CTR1, the cupric copper (Cu²⁺) from this compound must be reduced to its cuprous (Cu⁺) state. This critical step is primarily mediated by members of the six-transmembrane epithelial antigen of the prostate (STEAP) family of metalloreductases, such as STEAP2, STEAP3, and STEAP4, which are present on the cell surface.[1][2] These enzymes utilize intracellular reducing equivalents, such as NADPH, to facilitate the reduction of extracellular Cu²⁺.

The Central Role of Copper Transporter 1 (CTR1)

Once reduced to Cu⁺, the copper ion is transported across the plasma membrane by CTR1. CTR1 is a homotrimeric integral membrane protein that forms a central pore through which Cu⁺ ions pass.[3] The expression and activity of CTR1 are key determinants of cellular copper uptake. Studies have shown that the uptake of copper via CTR1 is a saturable process, indicating a finite number of transporters on the cell surface.

The D-gluconate moiety of the copper salt is not co-transported with the copper ion. Instead, it is believed to dissociate from the copper at the cell surface, with the gluconate being potentially metabolized separately.

Intracellular Choreography: The Trafficking and Metabolic Fate of Copper

Upon entering the cytosol, copper is not left to freely diffuse, as "free" copper can participate in deleterious Fenton-like reactions, leading to oxidative stress. Instead, it is immediately sequestered and escorted by a network of specialized copper chaperones.

The Copper Chaperones: A Network of Intracellular Escorts

These chaperones bind Cu⁺ with high affinity and deliver it to specific intracellular destinations. The key players in this intricate dance include:

  • Atox1 (Antioxidant 1 Copper Chaperone): Atox1 shuttles Cu⁺ from the intracellular domain of CTR1 to the secretory pathway, specifically to the copper-transporting P-type ATPases, ATP7A and ATP7B, located in the trans-Golgi network (TGN).[3]

  • CCS (Copper Chaperone for Superoxide Dismutase): CCS acquires Cu⁺ and delivers it to superoxide dismutase 1 (SOD1), a critical antioxidant enzyme in the cytoplasm and mitochondrial intermembrane space.[3]

  • Cox17 (Cytochrome c oxidase copper chaperone): Cox17 is involved in the delivery of copper to the mitochondria for incorporation into cytochrome c oxidase (Complex IV), the terminal enzyme of the electron transport chain.

The Role of ATP7A and ATP7B in Copper Homeostasis

ATP7A and ATP7B are vital for maintaining cellular copper balance. They have a dual role:

  • Loading of Cuproenzymes: Within the TGN, they load copper onto newly synthesized cuproenzymes destined for secretion or insertion into cellular membranes.[1][4]

  • Copper Efflux: When intracellular copper levels are elevated, ATP7A and ATP7B traffic from the TGN to the plasma membrane (in the case of ATP7A) or apical membrane in polarized cells (in the case of ATP7B) to pump excess copper out of the cell.[1][4] This trafficking is a key regulatory mechanism to prevent copper toxicity.

The Metabolic Fate of D-Gluconate

D-gluconic acid, the anionic component of this compound, is a metabolite of glucose. Once dissociated from copper, it can enter cellular metabolism. In mammalian cells, gluconate can be phosphorylated by gluconate kinase to produce 6-phosphogluconate.[5] 6-phosphogluconate is a key intermediate in the pentose phosphate pathway, a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.

Visualizing the Journey: Pathways and Workflows

To provide a clearer understanding of these complex processes, the following diagrams illustrate the key pathways and a representative experimental workflow.

Cellular_Uptake_and_Metabolic_Fate_of_Copper_D_Gluconate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) cluster_tgn Trans-Golgi Network cluster_gluconate_metabolism Gluconate Metabolism Cu(II)-Gluconate Cu(II)-Gluconate Cu2 Cu²⁺ Cu(II)-Gluconate->Cu2 Gluconate D-Gluconate Cu(II)-Gluconate->Gluconate STEAP STEAP Metalloreductase Cu2->STEAP Reduction Intracellular Space (Cytosol) Intracellular Space (Cytosol) Gluconate->Intracellular Space (Cytosol) Transport* Cu1 Cu⁺ STEAP->Cu1 CTR1 CTR1 Transporter Cu1_cyto Cu⁺ CTR1->Cu1_cyto Influx Cu1->CTR1 Transport Atox1 Atox1 ATP7A_B ATP7A / ATP7B Atox1->ATP7A_B Delivery CCS CCS SOD1 SOD1 CCS->SOD1 Delivery Cox17 Cox17 Mitochondrion Mitochondrion (Cytochrome c Oxidase) Cox17->Mitochondrion Delivery Cuproenzymes Secretory Cuproenzymes ATP7A_B->Cuproenzymes Loading Extracellular Space Extracellular Space ATP7A_B->Extracellular Space Efflux (High Cu²⁺) Cu1_cyto->Atox1 Cu1_cyto->CCS Cu1_cyto->Cox17 Gluconate_cyto D-Gluconate 6P-Gluconate 6-Phospho- gluconate Gluconate_cyto->6P-Gluconate Gluconate Kinase PPP Pentose Phosphate Pathway 6P-Gluconate->PPP

Caption: Cellular uptake and metabolic fate of this compound.

Experimental_Workflow_ICP_MS start Start: Seed cells in culture plates culture Culture cells to desired confluency start->culture treatment Treat cells with this compound (various concentrations and time points) culture->treatment wash Wash cells with ice-cold PBS-EDTA to remove extracellular copper treatment->wash harvest Harvest cells (e.g., by scraping or trypsinization) wash->harvest count Count cells for normalization harvest->count lyse Lyse cells in nitric acid harvest->lyse digest Digest samples (e.g., microwave digestion) lyse->digest analyze Analyze copper content by ICP-MS digest->analyze data Normalize data to cell number or protein content analyze->data end End: Quantified intracellular copper data->end

Caption: Experimental workflow for quantifying intracellular copper by ICP-MS.

Quantitative Insights: Bioavailability and Uptake Kinetics

The bioavailability of copper can vary depending on its chemical form. While specific kinetic data for this compound is not extensively published, studies comparing different copper salts provide valuable context.

Copper Salt Relative Bioavailability Key Considerations
Copper SulfateBaseline for comparisonHighly soluble, but can interact with other dietary components.
Copper GlycinateOften reported to have higher bioavailability than copper sulfate.[2][6]Chelated form may protect copper from inhibitors in the gut.[7]
Copper ProteinateGenerally considered to have good bioavailability.The protein component may facilitate absorption.
This compound Considered to be orally bioavailable. [8]The organic nature of gluconate may enhance absorption compared to inorganic salts.

Note: Bioavailability can be influenced by various factors including diet, individual health status, and the presence of other minerals like zinc.

Field-Proven Methodologies: Experimental Protocols

To investigate the cellular uptake and metabolic fate of this compound, a combination of robust experimental techniques is required. The following protocols provide a framework for conducting such studies.

Protocol 1: Quantification of Intracellular Copper using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Causality Behind Experimental Choices: ICP-MS is the gold standard for elemental analysis due to its high sensitivity and specificity, allowing for precise quantification of total intracellular copper. The use of nitric acid for cell lysis and digestion ensures the complete breakdown of the cellular matrix and solubilization of all copper for accurate measurement. Normalization to cell number or total protein content is crucial for comparing copper levels across different experimental conditions.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., Caco-2 for intestinal absorption studies) in 6-well plates and grow to 80-90% confluency.

    • Incubate cells with varying concentrations of this compound for desired time points. Include an untreated control.

  • Cell Harvesting and Washing:

    • Aspirate the treatment medium and wash the cells three times with 1 mL of ice-cold PBS containing 1 mM EDTA to chelate and remove any surface-bound copper.

    • Harvest the cells by scraping in 1 mL of PBS-EDTA and transfer to a microcentrifuge tube.

  • Cell Counting and Lysis:

    • Take an aliquot for cell counting (e.g., using a hemocytometer or automated cell counter).

    • Pellet the remaining cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Carefully remove the supernatant and add 100 µL of concentrated nitric acid (trace metal grade) to the cell pellet to lyse the cells.

  • Sample Digestion:

    • Incubate the samples at 65°C for at least 1 hour or until the pellet is completely dissolved. For more robust digestion, a microwave digestion system can be used following the manufacturer's protocol.

  • ICP-MS Analysis:

    • Dilute the digested samples with ultrapure water to a final nitric acid concentration of 2%.

    • Prepare a series of copper standards in 2% nitric acid for calibration.

    • Analyze the samples and standards using an ICP-MS instrument to determine the copper concentration.

  • Data Analysis:

    • Calculate the total mass of copper in each sample using the calibration curve.

    • Normalize the copper mass to the cell number or total protein concentration to obtain the intracellular copper concentration (e.g., in µg/10⁶ cells).

Protocol 2: Validation of CTR1's Role in this compound Uptake using siRNA Knockdown

Causality Behind Experimental Choices: siRNA-mediated gene silencing is a powerful tool to specifically downregulate the expression of a target protein, in this case, CTR1. By comparing copper uptake in cells with normal CTR1 expression to those with silenced CTR1, we can directly assess the contribution of this transporter to the uptake of copper from this compound. The use of a non-targeting (scrambled) siRNA control is essential to ensure that the observed effects are specific to CTR1 knockdown and not due to off-target effects of the transfection process.

Step-by-Step Methodology:

  • siRNA Transfection:

    • Seed cells in 6-well plates to be 50-60% confluent on the day of transfection.

    • Prepare three sets of transfections:

      • CTR1-specific siRNA

      • Non-targeting (scrambled) siRNA control

      • Transfection reagent only (mock) control

    • Follow a standard siRNA transfection protocol using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX). Briefly, dilute the siRNA and the transfection reagent in serum-free medium, combine, incubate to allow complex formation, and then add to the cells.

    • Incubate the cells for 48-72 hours to allow for knockdown of CTR1 protein.

  • Validation of Knockdown (Western Blot):

    • After the incubation period, lyse a subset of cells from each condition and determine the protein concentration.

    • Perform Western blotting using a primary antibody specific for CTR1 to confirm successful knockdown. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Copper Uptake Assay:

    • In a parallel set of transfected plates, perform a copper uptake assay as described in Protocol 1 (using a single concentration and time point of this compound).

    • Quantify the intracellular copper concentration for each condition (CTR1 siRNA, scrambled siRNA, and mock).

  • Data Analysis:

    • Compare the intracellular copper levels between the different transfection conditions. A significant reduction in copper uptake in the CTR1 siRNA-treated cells compared to the controls would validate the essential role of CTR1 in the uptake of copper from this compound.

Protocol 3: Visualization of ATP7A Trafficking in Response to Copper Overload

Causality Behind Experimental Choices: Immunofluorescence microscopy allows for the direct visualization of the subcellular localization of proteins. By treating cells with a high concentration of this compound, we can induce the trafficking of ATP7A from the TGN to the cell periphery. Using an antibody specific to ATP7A and a fluorescently labeled secondary antibody, we can track this movement, providing a qualitative assessment of the cellular response to copper overload. Co-staining with a TGN marker (e.g., TGN46) helps to confirm the initial localization of ATP7A.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with a high concentration of this compound (e.g., 200 µM) for 2-3 hours to induce ATP7A trafficking. Include an untreated control.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against ATP7A (and a TGN marker if desired) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a fluorescence or confocal microscope.

  • Analysis:

    • In control cells, ATP7A should exhibit a perinuclear, Golgi-like staining pattern.

    • In copper-treated cells, a more diffuse, punctate staining throughout the cytoplasm and near the plasma membrane should be observed, indicative of its trafficking to export copper.

Conclusion

The cellular uptake and metabolic fate of this compound are governed by a sophisticated and tightly regulated network of transporters, chaperones, and enzymes. From its initial reduction at the cell surface to its delivery to essential cuproenzymes and its regulated efflux to prevent toxicity, the journey of copper is a testament to the intricate mechanisms that maintain cellular homeostasis. The experimental protocols outlined in this guide provide a robust framework for researchers to further dissect these pathways and to evaluate the efficacy and safety of copper-containing compounds in various biological systems. A deeper understanding of these fundamental processes is not only crucial for advancing our knowledge of cellular metabolism but also for the development of novel therapeutic strategies for a range of human diseases.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for Gluconic acid (HMDB0000625). Retrieved from [Link]

  • Puig, S., & Thiele, D. J. (2002). Distinct Mechanisms for Ctr1-mediated Copper and Cisplatin Transport. Journal of Biological Chemistry, 277(26), 23749–23756.
  • My Cancer Genome. (n.d.). copper gluconate. Retrieved from [Link]

  • Deters, E. L., Hansen, S. L., & Spears, J. W. (2024). Determination of relative bioavailability of copper from copper glycinate in growing beef steers. Journal of Animal Science, 102, skae234.
  • Song, M. O., & Sun, H. (2012). Comparison between copper and cisplatin transport mediated by human copper transporter 1 (hCTR1). Metallomics, 4(5), 468–474.
  • Hansen, S. L., Schlegel, P., Legleiter, L. R., Lloyd, K. E., & Spears, J. W. (2008). Bioavailability of copper from copper sulfate, copper citrate and a copper-lysine complex in beef cattle. Animal Feed Science and Technology, 145(1-4), 247–258.
  • Fu, H., Li, H., Liu, Y., Zhang, Y., Li, X., Liu, J., & Li, H. (2023). A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms. Journal of Inorganic Biochemistry, 246, 112299.
  • Deters, E. L., & Hansen, S. L. (2021). Relative bioavailability of organic bis-glycinate bound copper relative to inorganic copper sulfate in beef steers fed a high antagonist diet. Journal of Animal Science, 99(Supplement_3), 353–354.
  • Stetten, M. R., & Stetten, D. (1956). The metabolism of gluconic acid. Journal of Biological Chemistry, 222(2), 587–599.
  • Lee, J., Petris, M. J., & Thiele, D. J. (2002). Copper Transport Activity of Yeast Ctr1 Is Down-regulated via Its C Terminus in Response to Excess Copper. Journal of Biological Chemistry, 277(6), 4380–4387.
  • Song, M. O., Li, J., & Sun, H. (2012). Comparison between copper and cisplatin transport mediated by human copper transporter 1 (hCTR1). HKU Scholars Hub.
  • Ma, Y., Zhang, Y., Zhang, Y., Li, J., Cai, Z., & Zhang, F. (2021). Different copper sources and levels affect growth performance, copper content, carcass characteristics, intestinal microorganism and metabolism of finishing pigs. Journal of Animal Science and Biotechnology, 12(1), 81.
  • Reddit. (2016). Copper Bioavailability: Citrate vs Glycinate? Retrieved from [Link]

  • de Matos, M. R. A., Tacias-Pascacio, V. G., & Fernandez-Lafuente, R. (2020). Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions. Catalysis Science & Technology, 10(16), 5356–5384.
  • Öhrvik, H., & Thiele, D. J. (2015). The mechanism of copper uptake mediated by human CTR1 - A mutational analysis. Journal of Biological Chemistry, 290(1), 257–268.
  • Singleton, W., McInnes, K. T., Cater, M., & La Fontaine, S. (2010). Immunofluorescence analysis of ATP7A and ATP7B trafficking in GSH-depleted cells.
  • La Fontaine, S., & Mercer, J. F. (1996). Immunocytochemical localization of the Menkes copper transport protein (ATP7A) to the trans-Golgi network. Human Molecular Genetics, 5(9), 1293–1299.
  • Graphviz. (n.d.). Examples. Retrieved from [Link]

  • Holder, L. B., & Cook, D. J. (2004). Application of Graph-based Data Mining to Metabolic Pathways.
  • Weber, M. D., & Breitenbach, T. (2019). Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure. Methods in Molecular Biology, 1946, 195–205.
  • Ruiz, L. M., Jensen, E. L., & Bustos, R. I. (2021). Role of Copper on Mitochondrial Function and Metabolism. Frontiers in Molecular Biosciences, 8, 711227.
  • Taylor & Francis. (n.d.). Copper gluconate – Knowledge and References. Retrieved from [Link]

  • Zhang, Y., Wang, F., & Zhang, X. (2019). Cell uptake assay of 64Cu(II) and 64Cu(I) by B16F10 and A375M cells at 0.5, 1, 2, and 4 h, respectively.
  • Blockhuys, S., Witt, A., & De Vos, W. H. (2017). Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance. Cancers, 9(10), 135.
  • Nikolova, I., Tchorbadjieva, M., & Ivanova, D. (2018). Sample preparation and calibration optimization for ICP-MS analysis of copper, zinc, selenium, rubidium, strontium, magnesium, i.
  • Reeves, P. G., Johnson, W. T., & Ross, A. B. (1998). Physiologic concentrations of zinc affect the kinetics of copper uptake and transport in the human intestinal cell model, Caco-2. The Journal of Nutrition, 128(10), 1794–1803.
  • Arredondo, M., Uauy, R., & Linder, M. C. (2000). Regulation of copper absorption by copper availability in the Caco-2 cell intestinal model. American Journal of Physiology-Cell Physiology, 278(5), C937–C944.
  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Stack Overflow. (2009). Graphviz: How to go from .dot to a graph? Retrieved from [Link]

  • Marsh, C. A. (1963). Metabolism of d-glucuronolactone in mammalian systems. 2. Conversion of d-glucuronolactone into d-glucaric acid by tissue preparations. Biochemical Journal, 87(1), 82–90.
  • Adonai, N., Nguyen, K. N., Walsh, J., Iyer, M., Toyokuni, T., Phelps, M. E., & Gambhir, S. S. (2002). Ex vivo cell labeling with 64Cu–pyruvaldehyde-bis(N4-methylthiosemicarbazone) for imaging cell trafficking in mice with positron-emission tomography. Proceedings of the National Academy of Sciences, 99(5), 3030–3035.
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
  • Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. Retrieved from [Link]

  • Jain, A., Agarwal, H., & Rathore, A. S. (2018). An ICP-MS platform for metal content assessment of cell culture media and evaluation of spikes in metal concentration on the quality of an IgG3:κ monoclonal antibody during production.
  • Bajnóczi, É., & Sipos, P. (2018). HPLC analysis of (1) D-gluconic acid and its (2) c-and (3) d-lactones.
  • Starokadomskyy, P., & Dmytruk, K. (2013). Regulation of ATP7A trafficking by CCDC22 and COMMD1.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Gluconic acid. Retrieved from [Link]

  • Artursson, P., & Borchardt, R. T. (1997). The Caco-2 cell monolayer: Usefulness and limitations. Pharmaceutical Research, 14(12), 1655–1658.
  • Holloway, Z. G., & Guttman, J. A. (2013). Regulators of ATP7A trafficking. Schematic representation of the...
  • Marsh, C. A. (1966). Metabolism of d-glucuronolactone in mammalian systems. Inhibitory properties of the products of d-glucuronolactone-dehydrogenase action. Biochemical Journal, 99(1), 22–27.
  • Oh, S. J., & Lee, J. (2007). Distinct Mechanisms for Ctr1-mediated Copper and Cisplatin Transport. Journal of Biological Chemistry, 282(21), 15685–15692.
  • Oh, S. J., Eoh, H., & Lee, J. (2007). Distinct Mechanisms for Ctr1-mediated Copper and Cisplatin Transport. Journal of Biological Chemistry, 282(21), 15685–15692.
  • Fukai, T., Ushio-Fukai, M., & Kaplan, J. H. (2018). Copper transporters and copper chaperones: roles in cardiovascular physiology and disease. American Journal of Physiology-Cell Physiology, 315(3), C329–C343.

Sources

A Comprehensive Technical Guide to the Solubility of Copper D-Gluconate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper D-gluconate, a compound of significant interest in pharmaceutical, nutraceutical, and chemical applications, is the copper salt of D-gluconic acid.[1][2] Its efficacy in various formulations is intrinsically linked to its solubility characteristics. While its aqueous solubility is well-documented, a thorough understanding of its behavior in organic solvents is critical for advancing its application in non-aqueous systems, including organic synthesis, drug delivery vehicle formulation, and topical preparations. This technical guide provides an in-depth analysis of the solubility of this compound in various organic solvents, grounded in fundamental chemical principles and supported by practical experimental methodologies.

Introduction: The Physicochemical Landscape of this compound

This compound (C₁₂H₂₂CuO₁₄, Molar Mass: 453.84 g/mol ) is an odorless, light blue to blue-green crystalline powder.[3][4] Structurally, it is a metal-organic salt, consisting of a central copper(II) ion coordinated to two D-gluconate anions. The gluconate ligand, a carboxylate derived from glucose, is rich in polar hydroxyl (-OH) groups and possesses a carboxylate (-COO⁻) group that chelates the copper ion. This molecular architecture is the primary determinant of its solubility profile.

The presence of numerous polar functional groups imparts a hydrophilic character to the molecule, explaining its high solubility in water.[5] However, these same characteristics present a challenge to its dissolution in less polar organic solvents. This guide will explore the nuanced interplay of factors that govern its solubility in these non-aqueous environments.

Theoretical Framework: Factors Governing Solubility in Organic Media

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For this compound, a metal-organic salt, the following factors are paramount:

  • Polarity: The polarity of the solvent is the most critical factor. Protic polar solvents, such as alcohols, can engage in hydrogen bonding with the hydroxyl groups of the gluconate ligand, facilitating solvation. Aprotic polar solvents, like DMSO, can solvate the copper cation. Non-polar solvents lack the ability to form significant attractive interactions with the polar this compound molecule.

  • Hydrogen Bonding: The capacity of a solvent to act as a hydrogen bond donor or acceptor is crucial. Solvents with hydrogen bond-donating capabilities can interact with the carboxylate group, while those with hydrogen bond-accepting properties can interact with the hydroxyl groups.

  • Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the copper cation and the gluconate anions, thus favoring dissolution.[7]

  • Chelation and Complex Formation: The interaction between the solvent and the central copper ion can influence solubility. Solvents that can act as ligands and form stable complexes with copper(II) may enhance solubility.[8]

Based on these principles, a predictable trend in the solubility of this compound emerges. High solubility is expected in polar protic solvents, moderate to low solubility in polar aprotic solvents, and negligible solubility in non-polar solvents.

Solubility Profile of this compound: A Solvent-by-Solvent Analysis

While comprehensive quantitative data for the solubility of this compound across a wide array of organic solvents is not extensively published, a qualitative and semi-quantitative profile can be constructed from available literature and physicochemical principles.

Table 1: Solubility of this compound in Various Solvents

Solvent ClassSolventChemical FormulaQualitative SolubilityReference(s)
Polar Protic WaterH₂OFreely Soluble[5]
EthanolC₂H₅OHSlightly Soluble[1][4]
MethanolCH₃OHSlightly Soluble-
GlycerolC₃H₈O₃Soluble[9]
Propylene GlycolC₃H₈O₂Expected to be slightly soluble-
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble with heating[10]
Acetone(CH₃)₂COInsoluble[3]
AcetonitrileCH₃CNExpected to be poorly soluble-
Non-Polar Diethyl Ether(C₂H₅)₂OInsoluble[3]
TolueneC₇H₈Insoluble-
HexaneC₆H₁₄Insoluble-

Analysis of Solubility Trends:

  • High Solubility in Water and Glycerol: The extensive hydrogen bonding network provided by water and glycerol readily accommodates the numerous hydroxyl groups and the polar carboxylate of the gluconate ligand, leading to high solubility.[5][9]

  • Slight Solubility in Lower Alcohols: Ethanol and methanol, being less polar than water, are less effective at solvating the ionic and highly polar this compound molecule, resulting in only slight solubility.[1][4]

  • Solubility in DMSO with Heat: DMSO is a strong polar aprotic solvent that can effectively solvate the copper(II) cation. The application of heat provides the necessary energy to overcome the lattice energy of the crystalline solid, enabling dissolution.[10]

  • Insolubility in Non-Polar and Low-Polarity Aprotic Solvents: Solvents like acetone, diethyl ether, toluene, and hexane cannot form significant favorable interactions with the highly polar this compound, leading to its insolubility.[3]

Experimental Protocol for Solubility Determination

The following is a standardized, self-validating protocol for determining the solubility of this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Materials and Equipment
  • This compound (analytical grade)

  • Organic solvent of interest (HPLC grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or other suitable analytical instrument (e.g., AAS, ICP-MS) for quantifying copper concentration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent to vial prep1->prep2 Combine equil1 Seal vial and place in shaker prep2->equil1 equil2 Equilibrate at constant temperature (e.g., 24h) equil1->equil2 equil3 Allow solids to settle equil2->equil3 sample1 Withdraw supernatant with syringe equil3->sample1 sample2 Filter through 0.45 µm syringe filter sample1->sample2 sample3 Accurately dilute the filtrate sample2->sample3 analysis1 Analyze diluted sample (e.g., UV-Vis) sample3->analysis1 analysis2 Determine concentration from calibration curve analysis1->analysis2 analysis3 Calculate solubility (mg/mL or mol/L) analysis2->analysis3

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

    • Pipette a known volume of the organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time. This can be verified by taking measurements at different time points (e.g., 24h, 36h, 48h).

    • After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

  • Sampling and Preparation:

    • Carefully withdraw a sample of the supernatant using a syringe, ensuring that no solid particles are disturbed.

    • Attach a 0.45 µm syringe filter (pre-conditioned with the solvent) and filter the solution into a clean, dry container. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve using the analytical instrument of choice (e.g., by measuring the absorbance at the λ_max of this compound).

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • The resulting concentration is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Self-Validating System and Trustworthiness
  • Equilibrium Confirmation: As mentioned, taking samples at multiple time points (e.g., 24, 36, and 48 hours) and ensuring the concentration does not change confirms that equilibrium has been reached.

  • Mass Balance: The amount of undissolved solid can be recovered, dried, and weighed. The initial mass minus the final mass of the solid should correspond to the mass dissolved in the known volume of the solvent, providing a cross-validation of the analytical result.

  • Use of Controls: A blank solvent sample should be run to ensure no interference from the solvent itself.

Conclusion and Future Perspectives

The solubility of this compound in organic solvents is fundamentally governed by the principles of polarity and hydrogen bonding. It exhibits a clear preference for polar protic solvents and is largely insoluble in non-polar media. This in-depth guide provides a robust theoretical framework and a detailed, reliable experimental protocol for researchers and drug development professionals to accurately assess its solubility in various organic systems.

Future research should focus on generating a comprehensive quantitative solubility database for this compound in a wider range of pharmaceutically and industrially relevant organic solvents and binary solvent systems. Such data will be invaluable for the rational design of novel formulations and the optimization of synthetic processes involving this versatile compound.

References

  • Good Scents Company. (n.d.). Copper Gluconate. Retrieved from [Link]

  • Fandom. (n.d.). Copper(II) Gluconate. Copper Chemistry Wiki. Retrieved from [Link]

  • Behansar Co. (n.d.). Products | Copper Gluconate. Retrieved from [Link]

  • PubChem. (n.d.). Bis(D-gluconato-kappaO1,kappaO2)copper. Retrieved from [Link]

  • Wikipedia. (n.d.). Copper gluconate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. Retrieved from [Link]

  • USP. (n.d.). Copper Gluconate. Retrieved from [Link]

  • Quora. (2019, February 25). How are metal salts soluble in water and not, in general, in organic solvents?. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Shreeji Pharma International. (n.d.). Copper Gluconate(C12H22CuO14) Manufacturer, Exporter. Retrieved from [Link]

  • V.P. & R.P.T.P Science College. (n.d.). Unit-1 [B]: NON-AQUEOUS SOLVENTS. Retrieved from [Link]

Sources

long-term stability of copper d-gluconate solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Long-Term Stability of Copper D-Gluconate Solutions

Introduction

Copper (II) D-Gluconate, the copper salt of D-gluconic acid, is a widely utilized compound in the pharmaceutical, nutraceutical, and cosmetic industries.[1][2][3] Valued for its high bioavailability, it serves as a crucial source of copper for treating dietary deficiencies, supporting enzymatic processes, and in topical skincare formulations.[4][5][6] The efficacy and safety of any formulation containing copper gluconate are fundamentally dependent on its stability in solution. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and undesirable changes in the physical properties of the product, such as color and clarity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the long-term stability of this compound solutions. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles governing stability, explains the causality behind experimental design, and offers robust, self-validating methodologies for rigorous assessment.

The Fundamental Chemistry of this compound in Aqueous Solution

Copper gluconate exists in solution not as a simple salt, but as a chelate complex.[7] Gluconic acid, a polyhydroxy-carboxylic acid, acts as a chelating agent, binding the copper (II) ion. This process involves the formation of more than one bond between the copper ion and a single gluconate molecule, creating a stable, ring-like structure that sequesters the metal ion.[7]

This chelation is the cornerstone of its stability. By blocking the reactive sites of the Cu²⁺ ion, the gluconate ligand prevents the metal from participating in undesirable reactions, such as precipitating out of solution as copper hydroxide (Cu(OH)₂) at neutral or alkaline pH.[7][8] The equilibrium and, therefore, the stability of this complex are highly sensitive to the surrounding chemical environment.

Critical Factors Influencing Solution Stability

The long-term stability of a this compound solution is not an intrinsic property but a function of its formulation and storage conditions. A thorough understanding of the key influencing factors is critical for developing a robust and reliable product.

Effect of pH

The pH of the solution is arguably the most critical factor governing the stability of the copper-gluconate complex.

  • Acidic Conditions (pH < 6.0): In a more acidic environment, the gluconate ligand can become protonated. This competition between protons (H⁺) and copper ions (Cu²⁺) for the binding sites on the gluconate molecule can weaken the chelate, potentially leading to the release of free copper ions.[9] While precipitation of hydroxides is not a concern at low pH, the presence of free copper can catalyze other degradative reactions.

  • Alkaline Conditions (pH > 7.0): As the pH increases, the concentration of hydroxide ions (OH⁻) rises. These can compete with the gluconate ligand, leading to the displacement of gluconate and the formation of insoluble copper (II) hydroxide, which is visible as a blue precipitate. Studies on other copper systems show a transition to copper oxides at higher pH values.[10] The optimal pH for copper ion sorption by other biopolymers like alginates has been found to be around 5, highlighting the general sensitivity of such complexes to pH.[11]

Impact of Temperature

Storage temperature directly influences the kinetic stability of the solution.

  • Elevated Temperatures: Increased temperature accelerates the rate of chemical reactions, including potential degradation pathways of the gluconate ligand itself or hydrolysis of the complex. While amorphous copper gluconate powder has shown good stability at 60°C, solutions are inherently more susceptible.[12] Accelerated stability studies, typically performed at elevated temperatures (e.g., 40°C), are used to predict long-term stability at room temperature.

  • Freezing: For aqueous solutions, freeze-thaw cycles can also compromise stability. Freezing can cause localized changes in solute concentration and pH as ice crystals form, potentially forcing the copper gluconate out of solution and leading to precipitation upon thawing.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. The energy from photons can be absorbed by the copper-gluconate complex, promoting redox reactions. This could lead to the reduction of Cu(II) to Cu(I) or the generation of free radicals from the gluconate ligand, initiating a cascade of degradation reactions. Therefore, assessing the intrinsic photostability of the solution is a mandatory step in development, as outlined in the International Council for Harmonisation (ICH) guideline Q1B.[13]

Oxidative Stability

The presence of dissolved oxygen or other oxidizing agents can pose a threat to the stability of the copper gluconate complex. Although the gluconate ligand offers protection, strong oxidizing agents can degrade it, releasing the copper ion.[7] This is a critical consideration, especially if the formulation includes other components susceptible to oxidation.

Container and Closure Systems

The choice of packaging is vital for maintaining long-term stability.

  • Material Inertness: The container material must be chemically inert and should not leach substances into the solution or adsorb the copper gluconate. Polyethylene or polypropylene containers are often recommended. Glass, particularly borosilicate, is also a common choice, but its surface properties should be considered.

  • Protection: For light-sensitive solutions, opaque or amber-colored containers are necessary to protect the contents from photo-degradation.

  • Closure Integrity: The container closure must provide a tight seal to prevent solvent evaporation, which would increase the concentration of the solute over time, and to protect against microbial contamination and exposure to atmospheric oxygen.

Potential Degradation Pathways

Understanding the potential routes of degradation is essential for designing effective stability studies and formulating robust solutions. The primary pathways involve the disruption of the copper-gluconate chelate.

G cluster_solution Stable this compound Solution cluster_degradation Degradation Products Complex [Cu(II)-Gluconate]²⁺ Complex (Soluble, Blue Solution) Free_Cu Free Cu²⁺ / Cu⁺ (Catalytically Active) Complex->Free_Cu Dissociation High_pH High pH (>7) High_pH->Free_Cu Light Light (UV/Vis) Light->Free_Cu Oxidant Oxidizing Agent Degraded_Ligand Degraded Gluconate Fragments Oxidant->Degraded_Ligand Heat Elevated Temp. Heat->Free_Cu Precipitate Copper Hydroxide / Oxide (Insoluble Precipitate) Free_Cu->Precipitate Precipitation Free_Cu->Degraded_Ligand Catalyzes Ligand Degradation

Caption: Potential degradation pathways for this compound in solution.

A Framework for Stability Testing

A robust stability testing program is built on a matrix of controlled storage conditions and validated analytical methods. The goal is to monitor key quality attributes over time to establish a shelf-life and recommended storage conditions.

Experimental Workflow for Stability Assessment

The overall process follows a systematic progression from sample preparation through storage and analysis at predetermined intervals.

cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage cluster_analysis Phase 3: Analysis at Time Points (T=x) cluster_eval Phase 4: Evaluation Prep Prepare Bulk Solution of Copper Gluconate Package Aliquot into Final Container/Closure System Prep->Package T0 T=0 Analysis (Baseline) Package->T0 Store_ICH Store under ICH Conditions - 25°C / 60% RH (Long Term) - 40°C / 75% RH (Accelerated) Package->Store_ICH Store_Photo Photostability Chamber (ICH Q1B) Package->Store_Photo Analysis Visual Inspection pH Measurement Copper Assay (Titration/AAS) Impurity Analysis (e.g., HPLC/TLC) T0->Analysis Store_ICH->Analysis Pull at intervals (e.g., 1, 3, 6 mo) Store_Photo->Analysis Pull after exposure Eval Compare T=x Data to T=0 and Specifications Analysis->Eval ShelfLife Establish Shelf-Life and Storage Recommendations Eval->ShelfLife

Caption: Experimental workflow for a comprehensive stability study.

Summary of Stability-Indicating Parameters

All quantitative data should be collated into a clear, structured table to facilitate comparison across conditions and time points.

Time PointStorage ConditionAppearancepHAssay (% of Initial)Reducing Substances (%)[14][15]
T=0-Clear, light blue solution6.5100.0%< 0.1%
3 Months25°C / 60% RHClear, light blue solution6.599.8%< 0.1%
3 Months40°C / 75% RHClear, light blue solution6.498.5%0.2%
6 Months25°C / 60% RHClear, light blue solution6.599.5%< 0.1%
6 Months40°C / 75% RHSlight haziness observed6.296.2%0.4%
Key Experimental Protocols

The following protocols describe essential, self-validating tests for assessing the stability of this compound solutions.

This method, adapted from the United States Pharmacopeia (USP), provides a reliable measure of the active copper (II) content.[14][15]

Causality: This is a redox titration. Iodide ions (from KI) reduce Cu²⁺ to Cu⁺, and in the process are themselves oxidized to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate solution. The amount of thiosulfate required is directly proportional to the amount of copper (II) in the sample. Ammonium thiocyanate is added near the endpoint to displace any adsorbed iodine from the copper(I) iodide precipitate, sharpening the endpoint.

Methodology:

  • Accurately weigh a quantity of the solution equivalent to approximately 1.5 g of solid copper gluconate and transfer to a 250 mL conical flask.

  • Add 100 mL of deionized water to dissolve.

  • Add 2 mL of glacial acetic acid and 5 g of potassium iodide (KI). Swirl to mix. The solution should turn a brownish-yellow due to the formation of iodine.

  • Begin titrating with standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) until the solution color fades to a pale yellow.

  • Add 2 g of ammonium thiocyanate and 3 mL of starch indicator solution (starch TS). The solution will turn a deep blue/black.

  • Continue titrating slowly with 0.1 N sodium thiosulfate, with constant swirling, until the blue color disappears and a milky-white endpoint is reached.

  • Record the volume of titrant used.

  • Perform a blank titration and make any necessary corrections.

  • Calculate the content of C₁₂H₂₂CuO₁₄ using the equivalence factor (Each mL of 0.1 N sodium thiosulfate is equivalent to 45.38 mg of C₁₂H₂₂CuO₁₄).[14]

AAS provides a highly sensitive and specific measurement of the total copper concentration, irrespective of its oxidation state or complexation. This serves as a confirmatory method for the assay and can detect if copper has precipitated out of solution.[16]

Causality: AAS is based on the principle that atoms absorb light at specific wavelengths. A sample solution is atomized (e.g., in a flame or graphite furnace), and a beam of light at a wavelength specific to copper (typically 324.7 nm) is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of copper atoms, as determined by the Beer-Lambert law.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of known copper concentrations (e.g., 0.5, 1.0, 2.0, 5.0 ppm) by diluting a certified copper reference standard with a matrix-matching diluent (e.g., 1% nitric acid).

  • Sample Preparation: Accurately dilute a weighed amount of the copper gluconate solution with the same diluent to bring the expected copper concentration into the linear range of the calibration standards.

  • Instrument Setup: Set up the AAS instrument according to the manufacturer's instructions for copper analysis, ensuring the correct wavelength, slit width, and fuel/oxidant flow rates for flame AAS, or temperature program for graphite furnace AAS.

  • Calibration and Measurement: Aspirate the blank, standards, and sample solutions into the instrument and record their absorbance readings.

  • Analysis: Generate a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of copper in the prepared sample solution from this curve.

  • Calculate the total copper content in the original, undiluted solution, accounting for all dilution factors.

This protocol is based on the ICH Q1B guideline to assess the effect of light exposure.[13]

Causality: This is a forced degradation study designed to evaluate the photosensitivity of the solution. By exposing the product to a standardized, high-intensity light source, any potential for photo-degradation can be identified in a compressed timeframe. A dark control is essential to differentiate between thermal degradation and photo-degradation.

Methodology:

  • Place samples of the copper gluconate solution in chemically inert, transparent containers.

  • Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil.

  • Place the samples and the dark control in a photostability chamber.

  • Expose the samples to a light source that provides a standardized output of both cool white fluorescent light and near-ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux-hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.[13]

  • At the end of the exposure period, remove the samples and the dark control.

  • Analyze all samples for appearance, pH, assay, and degradation products, comparing the exposed samples to the dark control and the initial T=0 data. Any significant change in the light-exposed sample that is not observed in the dark control is attributable to photodegradation.

Data Interpretation and Best Practices for Formulation

Interpreting stability data requires comparing the results at each time point against the initial (T=0) data and the established product specifications. A significant change is defined as a failure to meet specification.

Best Practices for Enhancing Stability:

  • pH Control: Use a pharmaceutically acceptable buffer system (e.g., citrate, acetate) to maintain the pH in the optimal range of stability, typically slightly acidic to neutral (pH 5.5-7.0).

  • Chelation: Ensure a sufficient molar ratio of gluconate to copper to maintain strong chelation. In some cases, the addition of a secondary, stronger chelating agent like EDTA might be considered, though this would require significant regulatory justification.[17][18]

  • Antioxidants: If oxidative degradation is identified as a stability issue, the inclusion of an antioxidant such as ascorbic acid or sodium metabisulfite may be warranted.

  • Packaging: Always use opaque, well-sealed containers made of inert materials for storing copper gluconate solutions to protect from light and oxygen.

Conclusion

The long-term stability of this compound solutions is a multifactorial issue that demands a scientific and systematic approach. By understanding the fundamental chelation chemistry and rigorously testing against critical factors—pH, temperature, and light—researchers can develop robust formulations. The protocols and frameworks outlined in this guide provide a comprehensive methodology for assessing stability, ensuring the development of safe, effective, and reliable products for pharmaceutical and nutraceutical applications.

References

  • Vertex AI Search. (2024). The Best Chelating Agent for Copper.
  • Vertex AI Search. (2024). Best Chelating Agents for Effective Copper Removal in Various Applications.
  • ResearchGate. (2025). Effects of additives and chelating agents on electroless copper plating.
  • Shreeji Industries. Copper Gluconate Manufacturer & Exporter.
  • Pharmacopeia.cn. Copper Gluconate.
  • Google Patents. (1987). Process for removal of copper from solutions of chelating agent and copper.
  • USP. (2025). Copper Gluconate - Definition, Identification, Assay.
  • The Chem Connections Homepage. General Concepts of the Chemistry of Chelation.
  • USP. (2025). Copper Gluconate USP 2025.
  • CPHI Online. COPPER GLUCONATE | West Bengal Chemical Industries Limited.
  • PubChem. Bis(D-gluconato-kappaO1,kappaO2)copper.
  • Google Patents. (2015). Amorphous copper gluconate and preparation method thereof.
  • Cambridge Commodities. Copper Gluconate 13-15% Cu.
  • Wikipedia. Copper gluconate.
  • PubMed. [Trace Analysis of Lead in Copper Gluconate by Atomic Absorption Spectrometry after Separation by Co-Precipitation with Bismuth].
  • Chem-Impex. Copper(II) D-gluconate.
  • Google Patents. (2017). A kind of copper gluconate preparation method and the copper gluconate prepared using this method.
  • ChemicalBook. 527-09-3(Copper(II) gluconate) Product Description.
  • ChemBK. (2024). Copper gluconate.
  • ResearchGate. The effect of pH on the synthesis of stable Cu2O/CuO nanoparticles by sol–gel method in a glycolic medium.
  • Taylor & Francis. Copper gluconate – Knowledge and References.
  • Spectrum Pharmacy Products. (2022). Scientific Documentation - C1334, Copper Gluconate, USP.
  • ResearchGate. Influence of packaging and storage conditions on copper content (Cu,...) | Download Table.
  • Dr. Paul Lohmann. Copper(II) Gluconate.
  • PubMed. (1999). The effect of glucose and copper on the stability of diatrizoic acid.
  • CIR. (2025). Safety Assessment of Copper Gluconate as Used in Cosmetics.
  • RSC Publishing. Copper(ii) gluconate (a non-toxic food supplement/dietary aid) as a precursor catalyst for effective photo-induced living radical polymerisation of acrylates.
  • ResearchGate. (2025). Conductometric studies on the stability of copper complexes with different oligosaccharides.
  • ResearchGate. The effect of pH on the sorption of copper ions by alginates.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Sigma-Aldrich. Copper(II) D-gluconate 98 527-09-3.
  • Journal of Agriculture and Food Sciences. (2024). Method Development/ Validation and Uncertainty Measurement for Determination of Copper (Cu) Using Atomic Absorption Spectrophotometry Technique.
  • Sigma-Aldrich. (2012). Copper inclusion in cellulose using sodium D-gluconate complexes.

Sources

Introduction: The Significance of Copper D-Gluconate Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Copper D-Gluconate Complexes

This compound, the copper salt of D-gluconic acid, is more than a simple nutritional supplement.[1] It is an odorless, light blue to blue-green crystalline powder readily soluble in water.[1] This compound serves as a bioavailable source of copper, an essential trace element crucial for a myriad of enzymatic processes, including cellular respiration (cytochrome c oxidase) and antioxidant defense (superoxide dismutase).[2][3] Its applications extend from treating copper deficiency to its emerging role in drug development, where it can act as a carrier for other therapeutic agents or exhibit intrinsic bioactivity.[2][3][4] For instance, the combination of disulfiram and copper gluconate has been investigated in clinical trials for treating solid tumors.[4]

Given its importance, a precise understanding of the structure of this compound complexes, particularly the coordination environment of the copper(II) ion, is paramount for quality control, mechanism-of-action studies, and the development of new therapeutic applications. Spectroscopic analysis provides a powerful, non-destructive toolkit for elucidating the electronic and molecular structure of these complexes in both solid and solution states. This guide offers a comprehensive overview of the principal spectroscopic techniques, detailing the causality behind experimental choices and providing a framework for an integrated analytical approach.

Synthesis and Sample Preparation: The Foundation of Analysis

The journey of analysis begins with the synthesis of the complex. A common and straightforward method involves the reaction of D-gluconic acid with a copper source like cupric oxide or basic cupric carbonate.[3] Another route is the reaction between calcium gluconate and copper sulfate.[5]

Protocol: Basic Synthesis of Copper(II) D-Gluconate

  • Preparation of Gluconic Acid Solution: Begin by preparing an aqueous solution of D-gluconic acid. The concentration will depend on the desired scale of the reaction.

  • Reaction with Copper Source: Slowly add a stoichiometric amount of basic copper(II) carbonate powder to the gluconic acid solution while stirring continuously at a controlled temperature (e.g., 60-70°C).

    • Causality: The use of carbonate is advantageous as the only byproducts are water and carbon dioxide, which are easily removed from the reaction mixture. The elevated temperature increases the reaction rate.

  • Filtration: Once the effervescence ceases, indicating the completion of the reaction, filter the hot solution to remove any unreacted copper carbonate.

  • Crystallization: Allow the clear, blue filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the resulting blue-green crystals by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum.[5]

For spectroscopic analysis, samples are typically prepared by dissolving the synthesized powder in a suitable solvent, most commonly deionized water or a buffer solution to control pH. For solid-state techniques like FT-IR, the sample can be analyzed directly or prepared as a KBr pellet.

Integrated Spectroscopic Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of Cu(II)-Gluconate Dissolution Dissolution in Solvent (e.g., H2O) Synthesis->Dissolution UV_Vis UV-Vis (Electronic Transitions) Dissolution->UV_Vis Aliquots for Analysis FT_IR FT-IR (Functional Groups) Dissolution->FT_IR Aliquots for Analysis EPR EPR (Paramagnetic Center) Dissolution->EPR Aliquots for Analysis MS Mass Spectrometry (Stoichiometry) Dissolution->MS Aliquots for Analysis Coord_Env Coordination Environment (Binding Sites, Geometry) UV_Vis->Coord_Env d-d transitions FT_IR->Coord_Env Vibrational shifts EPR->Coord_Env g and A values Structure Final Structural Model MS->Structure Molecular Formula Coord_Env->Structure Integrated Data

Caption: Integrated workflow for the spectroscopic characterization of Cu(II)-gluconate.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Structure

UV-Vis spectroscopy is often the first analytical step. It provides information about the electronic transitions within the d-orbitals of the paramagnetic Cu(II) ion (a d⁹ system). The position and intensity of the absorption bands are sensitive to the geometry and nature of the ligands surrounding the copper center.

Expertise in Action: The broad, low-intensity absorption band observed for aqueous Cu(II) solutions is characteristic of d-d transitions, which are formally forbidden by the Laporte selection rule. For Cu(II)-gluconate, this band is typically centered in the 700-820 nm range.[6] The precise wavelength of maximum absorbance (λmax) and the molar absorptivity are diagnostic of the coordination environment. Changes in pH that alter the protonation state of the gluconate ligand and its mode of binding will cause a shift in this λmax, making UV-Vis an excellent tool for studying the stability of the complex under different conditions.[7]

Experimental Protocol: UV-Vis Analysis

  • Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Scan a baseline using the solvent (e.g., deionized water or buffer) in both the sample and reference cuvettes.

  • Sample Preparation: Prepare a series of dilutions of the Cu(II)-gluconate complex (e.g., 1 mM to 10 mM) in the chosen solvent.

    • Causality: Creating a dilution series allows for the determination of the molar absorptivity via the Beer-Lambert law and ensures the measured absorbance falls within the optimal linear range of the instrument (typically 0.1-1.0 AU).

  • Data Acquisition: Record the absorbance spectrum for each concentration from approximately 300 nm to 1000 nm.

  • Data Analysis: Identify the λmax of the broad d-d transition. Plot absorbance at λmax versus concentration to verify the Beer-Lambert relationship and calculate the molar extinction coefficient (ε).

ParameterTypical ValueImplication
λmax ~810 nmCorresponds to the ²Eg → ²T₂g electronic transition in a distorted octahedral Cu(II) environment.[6]
Molar Absorptivity (ε) 10-100 L mol⁻¹ cm⁻¹Low intensity, characteristic of Laporte-forbidden d-d transitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Coordination Sites

FT-IR spectroscopy is indispensable for determining which functional groups of the gluconate ligand are involved in coordinating the copper ion. The binding of a metal ion to a ligand alters the vibrational frequencies (stretching and bending) of the bonds within that ligand.

Expertise in Action: The gluconate anion possesses two key functional groups for coordination: the carboxylate group (-COO⁻) and multiple hydroxyl groups (-OH).

  • Carboxylate Group: In the spectrum of free gluconate, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are prominent. Upon coordination to copper, the positions of these bands shift. The magnitude of the separation (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode (monodentate, bidentate chelation, or bridging).

  • Hydroxyl Groups: The broad band in the 3200-3600 cm⁻¹ region, corresponding to O-H stretching vibrations, will often sharpen or shift upon coordination, indicating the involvement of one or more hydroxyl groups in binding the copper ion.

  • Metal-Ligand Vibrations: The formation of the complex gives rise to new, low-frequency bands in the far-IR region (typically 400-600 cm⁻¹), which can be assigned to Cu-O stretching vibrations, providing direct evidence of coordination.[8][9]

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

  • Sample Preparation: Mix ~1-2 mg of the dried Cu(II)-gluconate complex with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

    • Causality: KBr is transparent in the mid-IR region. Thorough grinding is critical to reduce particle size, minimize light scattering, and obtain high-quality spectra.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: Compare the spectrum of the complex to that of free D-gluconic acid or sodium gluconate. Identify shifts in the key vibrational bands as summarized in the table below.

Vibrational ModeFree Gluconate (cm⁻¹)Cu(II)-Gluconate Complex (cm⁻¹)Interpretation
O-H Stretch (Hydroxyl) ~3200-3600 (Broad)Shifted/SharpenedInvolvement of hydroxyl groups in coordination.
C=O Stretch (Carboxylate, νₐₛ) ~1600-1630Shifted (e.g., to higher frequency)Coordination via the carboxylate group.[10]
C-O Stretch (Carboxylate, νₛ) ~1400-1420ShiftedCoordination via the carboxylate group.[10]
Cu-O Stretch N/A~400-600Direct evidence of copper-oxygen bond formation.[8][9]

Electron Paramagnetic Resonance (EPR) Spectroscopy: The Definitive View of the Cu(II) Center

EPR (also known as Electron Spin Resonance, ESR) is the most powerful technique for studying paramagnetic species like Cu(II). It directly probes the unpaired electron and its interaction with the magnetic field and nearby magnetic nuclei, providing exquisite detail about the coordination geometry and the nature of the covalent interaction between copper and its ligands.

Expertise in Action: A frozen-solution EPR spectrum of a Cu(II) complex is typically characterized by spin Hamiltonian parameters: the g-tensor and the hyperfine coupling (A-tensor) to the copper nucleus (I=3/2).

  • g-values: These values reflect the local magnetic field experienced by the electron. For an axially symmetric complex (common for Cu(II)), we observe g|| and g⊥. A pattern where g|| > g⊥ > 2.0023 is characteristic of a dₓ²-y² ground state, which corresponds to an elongated octahedral or square planar geometry.[11]

  • Hyperfine Coupling (A-values): The interaction between the electron spin and the copper nuclear spin (I=3/2) splits the EPR signal into four lines.[12] The magnitude of the parallel component, A||, is a sensitive indicator of the covalency of the copper-ligand bond and the overall geometry.

  • Superhyperfine Coupling: If the copper is coordinated to ligands with magnetic nuclei (like ¹⁴N, I=1), further splitting of the hyperfine lines may be observed, allowing for direct identification of the coordinating atoms. This is often more clearly resolved at lower frequencies (S-band or L-band EPR).[13]

G cluster_epr EPR Data Interpretation g_values g-values (g|| > g⊥ > 2.0023) geom Geometry (Elongated Octahedral/ Square Planar) g_values->geom A_values A-values (Hyperfine Splitting into 4 lines) covalency Covalency of Cu-Ligand Bond A_values->covalency shf Superhyperfine (e.g., N-coordination) ligands Identity of Coordinating Atoms shf->ligands

Caption: Logical flow from EPR parameters to structural insights for Cu(II) complexes.

Experimental Protocol: X-Band CW-EPR Analysis

  • Sample Preparation: Prepare a ~1 mM solution of the Cu(II)-gluconate complex in a cryoprotectant solvent system (e.g., 50:50 water/glycerol). Transfer the solution into a quartz EPR tube.

    • Causality: The analysis must be done on a frozen solution (typically at 77 K, liquid nitrogen temperature) to immobilize the complexes and observe the anisotropic powder pattern. A cryoprotectant is essential to ensure a glass is formed upon freezing, preventing the formation of crystalline ice which can destroy the sample tube and obscure the signal.

  • Instrument Setup: Place the sample in the EPR spectrometer cavity, which is housed within a cryostat cooled with liquid nitrogen. Tune the spectrometer to the resonant frequency of the cavity.

  • Data Acquisition: Record the EPR spectrum by sweeping the magnetic field. Typical X-band (9.5 GHz) parameters for Cu(II) might include a center field of 3000 G, a sweep width of 1500 G, a microwave power of 10 mW, and a modulation amplitude of 5 G.

    • Causality: Microwave power must be optimized to avoid saturation of the signal. The modulation amplitude should be less than the narrowest feature of the spectrum to avoid artificial broadening.

  • Data Analysis: Determine the g||, g⊥, A||, and A⊥ values directly from the spectrum or by using simulation software for a more accurate fit. Compare these values to literature data for known copper coordination environments.

ParameterTypical Value for O/N CoordinationImplication
g
g⊥ 2.05 - 2.10Consistent with axial symmetry.
A

Mass Spectrometry (MS): Confirming Stoichiometry and Composition

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the complex, thereby confirming its molecular weight and stoichiometry. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing non-volatile, polar coordination complexes from solution.

Expertise in Action: A key challenge in the ESI-MS analysis of Cu(II) complexes is the potential for in-source reduction of Cu(II) to Cu(I).[14] This can complicate spectral interpretation. The observation of a peak corresponding to the [Cu(I)(Gluconate)]⁺ species alongside the expected [Cu(II)(Gluconate)₂ + H]⁺ or other adducts is common. The characteristic isotopic pattern of copper (⁶³Cu, ~69.2% and ⁶⁵Cu, ~30.8%) is a powerful diagnostic tool for identifying copper-containing species in the mass spectrum. High-resolution MS can provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10-50 µM) of the Cu(II)-gluconate complex in a volatile solvent system, such as 50:50 methanol/water with 0.1% formic acid.

    • Causality: High concentrations can lead to signal suppression and detector saturation. Volatile solvents are required for efficient desolvation in the ESI source. Formic acid is often added to aid in the ionization process, promoting the formation of protonated species.

  • Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable signal while minimizing fragmentation or redox reactions.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

  • Data Analysis: Identify peaks corresponding to the intact complex (e.g., [Cu(C₁₂H₂₂O₁₄)]⁺) and potential fragments or adducts. Compare the observed isotopic distribution with the theoretical pattern for copper to confirm the presence of the metal.

Complementary Techniques: NMR and X-ray Crystallography

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of Cu(II), high-resolution ¹H or ¹³C NMR of the complex itself is generally not feasible as the signals are broadened into the baseline.[15] However, NMR is invaluable for:

    • Characterizing the free gluconate ligand prior to complexation.

    • Studying analogous diamagnetic complexes (e.g., with Zn²⁺) to infer the coordination mode that might be adopted by Cu(II).[16]

    • Confirming the purity of the final product by ensuring the absence of signals from organic starting materials.

  • X-ray Crystallography: This is the gold-standard technique for determining the precise three-dimensional structure of a compound in the solid state.[17][18] While it is not a spectroscopic technique in the same vein as the others, it provides the ultimate benchmark against which spectroscopic interpretations are compared. A crystal structure reveals exact bond lengths, bond angles, coordination number, and the overall geometry of the Cu(II)-gluconate complex.[18]

Conclusion: A Synergistic Approach

The robust characterization of this compound complexes is not achievable through a single technique. It requires a synergistic application of multiple spectroscopic methods. UV-Vis confirms the presence of the d⁹ copper center, FT-IR identifies the ligand's binding sites, EPR provides an unparalleled view of the metal's immediate coordination sphere and geometry, and mass spectrometry confirms the overall composition. By integrating the data from these powerful techniques, researchers and drug developers can build a complete and validated structural model, paving the way for a deeper understanding of the complex's function and potential.

References

  • Title: Development of copper based drugs, radiopharmaceuticals and medical materials - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Clinical Profile of Copper Gluconate USP Anhydrous for Compounding Source: GlobalRx URL: [Link]

  • Title: Figure S5c: Monitoring effect of UV irradiation on Cu (II) gluconate/Me... Source: ResearchGate URL: [Link]

  • Title: Bis(D-gluconato-kappaO1,kappaO2)copper Source: PubChem URL: [Link]

  • Title: Comparison of copper and zinc in vitro bioaccessibility from cyanobacteria rich in proteins and a synthetic supplement containing gluconate complexes Source: National Institutes of Health URL: [Link]

  • Title: Comparison of copper and zinc in vitro bioaccessibility from cyanobacteria rich in proteins and a synthetic supplement containing gluconate complexes Source: PubMed URL: [Link]

  • Title: this compound Source: ChemBK URL: [Link]

  • Title: Thermodynamic Studies of Complexes in Cu(II)/Uridine-5′-Diphosphoglucuronic Acid System - PMC Source: PubMed Central URL: [Link]

  • Title: Copper(II) gluconate (a non-toxic food supplement/dietary aid) as a precursor catalyst for effective photo-induced living radical polymerisation of acrylates Source: The Royal Society of Chemistry URL: [Link]

  • Title: Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes Source: ACS Publications URL: [Link]

  • Title: Copper gluconate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Copper gluconate – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Complexation copper(II) or magnesium ions with D-glucuronic acid – Potentiometric, spectral and theoretical studies | Request PDF Source: ResearchGate URL: [Link]

  • Title: The Gluconate Complexes. I. Copper Gluconate Complexes in Strongly Basic Media Source: Journal of the American Chemical Society URL: [Link]

  • Title: (Cu) Copper NMR Source: nmr-analysis.com URL: [Link]

  • Title: 4.8: EPR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: FT-IR spectra of complexes (1) and (2). Source: ResearchGate URL: [Link]

  • Title: Synthesis, IR characterization and antioxidant capacity of Cu(II) complexes with amino acids and melatonin Source: University of Tuzla URL: [Link]

  • Title: Showed FTIR spectrum of Copper complex. Source: ResearchGate URL: [Link]

  • Title: (PDF) Synthesis and properties of manganese and copper gluconates Source: ResearchGate URL: [Link]

  • Title: Characterization of mixed ligand Cu(II) complexes through mass spectral, thermal and biological studies Source: World Scientific News URL: [Link]

  • Title: FT-IR spectra of the copper (II) complexes. Source: ResearchGate URL: [Link]

  • Title: Fig. 1 EPR spectra of Cu(II) complexes. Experimental (solid lines) and... Source: ResearchGate URL: [Link]

  • Title: Metal-Gluconate Complexes Source: Chemical Reviews URL: [Link]

  • Title: Structural determination and characterization of copper and zinc bis-glycinates with X-ray crystallography and mass spectrometry Source: Taylor & Francis Online URL: [Link]

  • Title: Infrared Spectra of the Copper(I1) Complexes of Amino Acids with Hydrophobic Residues Source: Anales de Química URL: [Link]

  • Title: EPR Methods for Biological Cu(II): L-Band CW and NARS - PMC Source: PubMed Central URL: [Link]

  • Title: Solution Studies of Systems with Polynuclear Complex Formation: Copper( I I) and Cadmium( I I) D-Gluconate Systems Source: ACS Publications URL: [Link]

  • Title: EPR of Cu2+ Complexes – Electron Paramagnetic Resonance Source: ETH Zurich URL: [Link]

  • Title: Formation: Copper(II) and Cadmium(II) o-Gluconate Systems Source: ACS Publications URL: [Link]

  • Title: Sciences of Conservation and Archaeology - Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation Source: Sciences of Conservation and Archaeology URL: [Link]

  • Title: An Advanced EPR Investigation of Copper Complexes in Catalysis Source: Cardiff University URL: [Link]

  • Title: Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis Source: MDPI URL: [Link]

  • Title: Determination of Trace Amount Of Copper (Cu) Using Uv-Vis Spectrophotometric Method. Source: International Journal of Scientific and Research Publications URL: [Link]

  • Title: Determination of Trace Amount of Cu (II) Using UV-Vis. Spectrophotometric Method Source: ResearchGate URL: [Link]

  • Title: Structural determination and characterization of copper and zinc bis-glycinates with X-ray crystallography and mass spectrometry | Request PDF Source: ResearchGate URL: [Link]

  • Title: 1 H NMR spectra of gluconate in the Nd(III) Source: ResearchGate URL: [Link]

  • Title: Characteristic X-rays of copper 5.4.01-00 Source: LD Didactic URL: [Link]

Sources

A Technical Guide to the Role of Copper D-Gluconate in Redox Biology and Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Copper is a trace element of profound duality, acting as a critical catalytic cofactor in essential enzymes while simultaneously possessing the capacity to induce significant oxidative damage through redox cycling. Copper D-gluconate, a highly bioavailable salt, serves as a primary vehicle for delivering copper ions in both nutritional supplementation and advanced therapeutic research. This technical guide provides an in-depth exploration of the complex role of copper, as delivered by this compound, within the intricate landscape of redox biology and oxidative stress. We will dissect the fundamental mechanisms of copper-catalyzed reactive oxygen species (ROS) generation, examine the cellular antioxidant response centered around cuproenzymes like superoxide dismutase 1 (SOD1), and detail robust experimental workflows for investigating these phenomena. This guide is intended for researchers, clinicians, and drug development professionals seeking to understand and manipulate the redox-active properties of copper for therapeutic and research applications.

Part 1: The Dichotomy of Copper in Biological Systems

The biological function of copper is a tale of two opposing narratives. Its essentiality is rooted in its ability to exist in two stable oxidation states, Cu(I) and Cu(II), making it an ideal cofactor for enzymes involved in electron transfer and redox reactions.[1][2] However, this same redox potential is what makes unbound copper a potent cellular toxin.[3]

Copper as an Essential Cofactor in Cuproenzymes

Copper is indispensable for the function of numerous enzymes critical for life.[4] These cuproenzymes are involved in a vast array of physiological processes, from cellular respiration to free radical detoxification and iron metabolism.[5][6]

  • Cytochrome c oxidase (Complex IV): Located in the mitochondrial inner membrane, this enzyme is the terminal component of the electron transport chain. It contains crucial copper centers that are vital for the reduction of oxygen to water, a process fundamental to aerobic respiration and ATP production.[2][7]

  • Cu/Zn Superoxide Dismutase (SOD1): This key antioxidant enzyme, found predominantly in the cytoplasm, is responsible for detoxifying the highly reactive superoxide radical (O₂⁻).[8][9] The copper ion at its active site cycles between Cu(II) and Cu(I) to catalyze the dismutation of superoxide into molecular oxygen and hydrogen peroxide.[2]

  • Ceruloplasmin: A ferroxidase enzyme that carries the majority of copper in the blood. It plays a critical role in iron metabolism by oxidizing ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which is necessary for its transport by transferrin.[4]

The Pro-Oxidant Face of Copper: Fenton-Like Chemistry

When copper homeostasis is disrupted, "free" or loosely bound copper ions can participate in deleterious redox reactions, leading to a state of oxidative stress.[3] The primary mechanism for this toxicity is through Fenton-like and Haber-Weiss reactions, which generate the hydroxyl radical (•OH)—one of the most potent and damaging reactive oxygen species in the cell.[10][11]

The reaction proceeds as follows:

  • Reduction of Cu(II): A cellular reductant (like superoxide, O₂⁻) reduces cupric copper to its cuprous state.

    • Cu(II) + O₂⁻ → Cu(I) + O₂

  • Fenton-like Reaction: The newly formed cuprous copper reacts with hydrogen peroxide (H₂O₂), a common byproduct of cellular metabolism, to generate the hydroxyl radical.[12]

    • Cu(I) + H₂O₂ → Cu(II) + •OH + OH⁻

This catalytic cycle can repeat as long as reductants and H₂O₂ are available, leading to a cascade of oxidative damage to lipids, proteins, and DNA.[13][14]

G cluster_cycle Copper Redox Cycling (Fenton-Like) Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I + O₂⁻ (Reductant) Cu_I->Cu_II + H₂O₂ OH_radical •OH (Hydroxyl Radical) Cu_I->OH_radical Generates H2O2 H₂O₂ H2O2->Cu_I Lipid_Peroxidation Lipid_Peroxidation OH_radical->Lipid_Peroxidation Protein_Oxidation Protein_Oxidation OH_radical->Protein_Oxidation DNA_Damage DNA_Damage OH_radical->DNA_Damage

Caption: Copper-catalyzed Fenton-like reaction generating hydroxyl radicals.

Part 2: this compound: A Vehicle for Bioavailable Copper

To study or supplement copper in biological systems, a delivery form that ensures solubility and bioavailability is essential. This compound is widely used for this purpose.[15]

Chemical Properties and Bioavailability

This compound is the copper salt of D-gluconic acid.[16] The gluconate anion is a mild, organic chelator that forms a stable, water-soluble complex with the Cu(II) ion. This solubility is key to its utility as a dietary supplement and a source of copper in experimental settings.[15][16] It is recognized as a bioavailable form of copper, readily absorbed in the gastrointestinal tract.[17][18]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₂₂CuO₁₄[16][19][20]
Molar Mass 453.84 g/mol [16][17][19]
Appearance Light blue to blue-green crystalline powder[15][16][17]
Solubility in Water Readily soluble[15][16]
Melting Point 155-157 °C[15][19]

Part 3: Mechanistic Insights into Copper-Mediated Oxidative Stress

The introduction of bioavailable copper, such as from this compound, can significantly perturb the cell's delicate redox balance, tipping it towards an oxidative state and triggering cell death pathways.

Perturbation of Cellular Redox Homeostasis

A primary target of oxidative stress is the cellular glutathione pool. Glutathione (GSH) is the most abundant non-protein thiol and a critical intracellular antioxidant. The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular redox health. Excess copper can drive the oxidation of GSH to GSSG, depleting the cell's primary defense against ROS and compromising the activity of glutathione-dependent enzymes.[21][22] This depletion of GSH can, in turn, inhibit copper-transporting ATPases (ATP7A and ATP7B), leading to further intracellular copper accumulation and exacerbating oxidative stress.[21]

Induction of Apoptosis and Cuproptosis

High levels of copper-induced oxidative stress can culminate in programmed cell death.

  • Apoptosis: ROS generated by copper can damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptotic cell death.[13][23] This pathway is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

  • Cuproptosis: A more recently discovered form of copper-dependent cell death, cuproptosis is distinct from apoptosis. It is triggered by the direct binding of excess copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[13] This leads to the aggregation of these essential metabolic proteins and the subsequent loss of iron-sulfur cluster proteins, causing proteotoxic stress and cell death.[13]

G cluster_mito Mitochondrial Dysfunction Cu_Gluconate This compound Excess_Cu ↑ Intracellular Cu(II)/Cu(I) Cu_Gluconate->Excess_Cu ROS ↑ ROS (•OH, O₂⁻) Excess_Cu->ROS Fenton-like Rxn MMP_loss ΔΨm Collapse ROS->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of copper-induced mitochondrial apoptosis.

Part 4: The Antioxidant Defense System's Response to Copper

Cells have evolved sophisticated mechanisms to manage copper and mitigate oxidative stress. The delivery of copper via this compound directly engages these systems.

The Central Role of Cu/Zn Superoxide Dismutase (SOD1)

SOD1 is the cell's frontline defense against the superoxide radical.[9] The catalytic cycle involves the copper atom at the active site being alternately reduced and oxidized as it processes two molecules of superoxide.[2][8]

  • Cu(II)-SOD1 + O₂⁻ → Cu(I)-SOD1 + O₂

  • Cu(I)-SOD1 + O₂⁻ + 2H⁺ → Cu(II)-SOD1 + H₂O₂

The product, hydrogen peroxide (H₂O₂), is less reactive than superoxide but is still an oxidant that must be detoxified by other enzymes like catalase and glutathione peroxidase.[8]

Activation and Regulation of SOD1

For SOD1 to be active, it must be correctly folded and loaded with both zinc and copper cofactors.[24] This process is not passive; it requires a specific metalloprotein known as the Copper Chaperone for Superoxide Dismutase (CCS).[25] CCS directly interacts with SOD1 to deliver a Cu(I) ion to the active site, a critical step for enzyme maturation and activity.[25] Therefore, the bioavailability of copper is directly linked to the cell's capacity to maintain a functional pool of SOD1.

G SOD_Cu_II SOD1-Cu(II) (Oxidized) SOD_Cu_I SOD1-Cu(I) (Reduced) SOD_Cu_II->SOD_Cu_I e⁻ transfer O2 O₂ SOD_Cu_II->O2 SOD_Cu_I->SOD_Cu_II e⁻ transfer + 2H⁺ H2O2 H₂O₂ SOD_Cu_I->H2O2 Superoxide1 O₂⁻ Superoxide1->SOD_Cu_II Superoxide2 O₂⁻ Superoxide2->SOD_Cu_I

Caption: The catalytic cycle of Cu/Zn Superoxide Dismutase (SOD1).

Upregulation of Other Antioxidant Enzymes

Exposure to moderate levels of copper-induced oxidative stress can trigger a compensatory response, leading to the increased activity and expression of other antioxidant enzymes.[26] Studies have shown that excess copper can increase the activity of catalase (CAT) and ascorbate peroxidase (APX) in plants and glutathione peroxidase (GSH-Px) in animal models as the cell attempts to neutralize the H₂O₂ produced by SOD1 and other sources.[23][26] However, at very high concentrations, copper toxicity can overwhelm these defenses, leading to a decrease in enzyme activity.[23]

Part 5: Experimental Workflows for Investigating Copper's Redox Effects

To rigorously study the impact of this compound, well-defined experimental protocols are essential. The choice of model system depends on the research question, ranging from cultured cells for mechanistic studies to whole organisms for systemic effects.

In Vitro Model: Assessing ROS Production in Cell Culture

This workflow details the investigation of acute oxidative stress induced by this compound in a relevant cell line, such as the SH-SY5Y human neuroblastoma line for neurotoxicity studies or the HepG2 hepatoma line for liver-related effects.[27]

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay ROS Assay (DCFH-DA) cluster_analysis Data Analysis Start Seed SH-SY5Y cells in 96-well plate Incubate Incubate 24h to allow attachment Start->Incubate Treat Treat cells with this compound (Dose-response: 0-100 µM) Incubate->Treat Incubate_Treat Incubate for desired time (e.g., 4h) Treat->Incubate_Treat Load Load cells with DCFH-DA probe Incubate_Treat->Load Wash Wash to remove excess probe Load->Wash Measure Measure fluorescence (Ex/Em ~485/535 nm) on plate reader Wash->Measure Analyze Normalize fluorescence to control Plot dose-response curve Measure->Analyze

Sources

Methodological & Application

protocol for using copper d-gluconate to induce apoptosis in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Inducing Apoptosis in Cancer Cells Using Copper D-Gluconate: A Mechanistic Approach

Abstract & Introduction

Copper is an essential trace element, acting as a critical cofactor for enzymes involved in fundamental biological processes such as mitochondrial respiration and antioxidant defense.[1][2] However, this essentiality is concentration-dependent; an overabundance of intracellular copper is toxic and can selectively trigger cancer cell death.[1][3] Cancer cells often exhibit elevated copper levels and a greater dependency on it for proliferation and angiogenesis compared to normal cells, presenting a unique therapeutic window.[4][5] this compound, an orally bioavailable copper salt, serves as an effective agent to elevate intracellular copper concentrations, thereby inducing programmed cell death.

This guide provides a comprehensive overview of the mechanisms underlying copper-induced apoptosis and detailed protocols for its application in a research setting. We will explore the pivotal role of reactive oxygen species (ROS) generation, the engagement of mitochondrial (intrinsic) apoptotic pathways, and the key molecular players involved. The protocols provided are designed to be self-validating, enabling researchers to reliably assess the pro-apoptotic potential of this compound in various cancer cell lines.

Scientific Background: The Mechanism of Copper-Induced Cell Death

Elevated intracellular copper concentrations initiate a cascade of events culminating in cell death, primarily through apoptosis, though other forms of cell death like cuproptosis and paraptosis have also been characterized.[6][7][8]

2.1 Generation of Reactive Oxygen Species (ROS)

The primary mechanism of copper's cytotoxicity is its ability to participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals.[2][9] This surge in intracellular ROS creates a state of severe oxidative stress.[10]

Cu⁺ + H₂O₂ → Cu²⁺ + OH• + OH⁻

This overwhelming oxidative stress damages vital cellular components, including lipids, proteins, and DNA, and disrupts mitochondrial function, pushing the cell towards apoptosis.[2][10]

2.2 Induction of the Mitochondrial Apoptotic Pathway

Copper-induced oxidative stress directly targets the mitochondria. The resulting mitochondrial dysfunction is a key initiator of the intrinsic apoptotic pathway.[11][12]

  • Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted.[8][13][14] Copper stress promotes the activation and translocation of Bax to the mitochondrial outer membrane.[15][16]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax forms pores in the mitochondrial membrane, leading to MOMP.[14][17]

  • Cytochrome c Release: MOMP allows for the release of apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[18]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase, Caspase-9.[9] Active Caspase-9 proceeds to cleave and activate the executioner caspase, Caspase-3, which orchestrates the systematic dismantling of the cell.[9][19]

2.3 Other Contributing Mechanisms

While ROS-mediated mitochondrial apoptosis is central, other pathways contribute to copper's anticancer effects:

  • Proteasome Inhibition: Copper complexes can inhibit the 26S proteasome, leading to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis.[20]

  • Endoplasmic Reticulum (ER) Stress: Copper overload can induce ER stress, another pathway that can lead to caspase-independent cell death.[6][21]

  • Cuproptosis: A recently identified, distinct form of copper-dependent cell death that relies on mitochondrial respiration and is triggered by the aggregation of lipoylated proteins in the TCA cycle.[1][3][7] While distinct from apoptosis, severe copper stress can likely activate multiple cell death pathways simultaneously.

Below is a diagram illustrating the primary signaling pathway for copper-induced apoptosis.

Copper_Apoptosis_Pathway Cu_Gluconate This compound (Extracellular) Cell_Membrane -------------------------------- Cell Membrane -------------------------------- Cu_Intracellular ↑ Intracellular Cu²⁺ ROS ↑ Reactive Oxygen Species (ROS) Cu_Intracellular->ROS Fenton-like Reactions Mitochondrion Mitochondrial Dysfunction ROS->Mitochondrion Bax Bax Activation & Translocation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 MOMP MOMP Bax->MOMP Bcl2->MOMP inhibits CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of copper-induced apoptosis.

Application Notes & Critical Experimental Parameters

Successful and reproducible experiments hinge on careful planning and optimization.

ParameterRecommendation & Rationale
Cell Line Selection Choose cancer cell lines relevant to your research focus. Be aware that baseline copper levels and antioxidant capacities can vary, influencing sensitivity. It is often beneficial to include a non-cancerous cell line as a control to assess selectivity.[4]
Reagent Preparation Copper (II) D-Gluconate Stock: Prepare a 10-100 mM stock solution in sterile deionized water or PBS. Filter-sterilize through a 0.22 µm filter. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Dosage (Concentration) The optimal concentration is highly cell-line dependent. Perform a dose-response curve (e.g., 1 µM to 500 µM) to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line.
Treatment Duration Apoptosis is a time-dependent process. A time-course experiment (e.g., 6, 12, 24, 48 hours) is crucial. Early time points may be better for detecting initial ROS bursts, while later time points are needed for observing downstream events like caspase activation and cell death.
Experimental Controls Untreated Control: Cells cultured in media alone to establish baseline health and apoptosis levels. Vehicle Control: Cells treated with the same volume of the solvent used for the copper gluconate stock (e.g., water or PBS). This is critical to ensure the solvent itself has no effect.
Culture Conditions Maintain cells in their recommended growth medium, temperature (37°C), and CO₂ (5%) conditions. Ensure cells are in the logarithmic growth phase and are 70-80% confluent at the start of the experiment to ensure uniformity and responsiveness.

Detailed Experimental Protocols

This section provides a logical workflow for investigating the effects of this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Protocol1 Protocol 1: Determine IC50 (Cell Viability Assay) Start->Protocol1 Protocol2 Protocol 2: Measure Apoptosis (Annexin V/PI Assay) Protocol1->Protocol2 Use IC50 concentration Protocol3 Protocol 3: Quantify ROS (DCFDA Assay) Protocol2->Protocol3 Protocol4 Protocol 4: Analyze Proteins (Western Blot) Protocol2->Protocol4 End Data Analysis & Conclusion Protocol3->End Protocol4->End

Caption: Recommended experimental workflow.

Protocol 1: Determination of IC50 by MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound to the respective wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control (set to 100% viability). Plot cell viability (%) versus log[concentration] and use a non-linear regression to calculate the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at the predetermined IC50 concentration for 24 hours. Include controls.

  • Cell Harvesting: Collect both floating and attached cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Protocol 3: Measurement of Intracellular ROS

Objective: To measure the generation of intracellular ROS using the DCFDA probe.

Materials:

  • Black, clear-bottom 96-well plates

  • DCFDA (2',7'-dichlorofluorescin diacetate) probe

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Remove the medium and wash cells with warm PBS. Add 100 µL of medium containing 10-20 µM DCFDA to each well. Incubate for 30-45 minutes at 37°C.

  • Washing: Remove the DCFDA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Treatment: Add 100 µL of medium containing this compound at the desired concentration. Include a positive control (e.g., H₂O₂).

  • Measurement: Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) over time (e.g., every 15 minutes for 2-4 hours) using a fluorescence plate reader.

  • Analysis: Normalize the fluorescence intensity of treated cells to that of untreated controls to determine the fold-increase in ROS.

Protocol 4: Analysis of Apoptotic Proteins by Western Blotting

Objective: To detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells in 6-well plates with this compound. After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities. Look for an increase in cleaved-Caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio. Use β-actin as a loading control for normalization.

References

  • Vertex AI Search. (n.d.). Copper-induced cell death mechanisms and their role in the tumor microenvironment. Retrieved January 13, 2026.
  • Vertex AI Search. (n.d.). Copper-induced cell death mechanisms and their role in the tumor microenvironment. Retrieved January 13, 2026.
  • Tardito, S., et al. (2011). Copper Binding Agents Acting as Copper Ionophores Lead to Caspase Inhibition and Paraptotic Cell Death in Human Cancer Cells. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Role of copper in apoptosis. (A) Mechanism of copper-induced apoptosis.... Retrieved January 13, 2026.
  • OUCI. (n.d.). Copper-induced cell death mechanisms and their role in the tumor microenvironment. Retrieved January 13, 2026.
  • National Institutes of Health (NIH). (2024).
  • PubMed. (2011).
  • PubMed Central. (2014).
  • MDPI. (n.d.).
  • PubMed. (2023). A novel water-soluble Cu(II)
  • PubMed Central. (2024). The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm.
  • PubMed Central. (2021).
  • ResearchGate. (n.d.). Caspase-9 activity induced by the copper-imidazo[1,2-a]pyridines in.... Retrieved January 13, 2026.
  • My Cancer Genome. (n.d.).
  • ResearchGate. (n.d.). Copper-induced cell death through activation of stress pathways (ER and.... Retrieved January 13, 2026.
  • MDPI. (n.d.). Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion. Retrieved January 13, 2026.
  • PubMed Central. (2024). Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review.
  • IntechOpen. (2025).
  • ResearchGate. (2023). A novel water-soluble Cu(II)
  • PubMed Central. (n.d.). Connecting copper and cancer: from transition metal signalling to metalloplasia. Retrieved January 13, 2026.
  • Wikipedia. (n.d.). Bcl-2 family. Retrieved January 13, 2026.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Carcinogenic risk of copper gluconate evaluated by a rat medium-term liver carcinogenicity bioassay protocol. Retrieved January 13, 2026.
  • PubMed Central. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Retrieved January 13, 2026.
  • PubMed. (n.d.). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Retrieved January 13, 2026.
  • ResearchGate. (2025). (PDF) BCL2 Family, Mitochondrial Apoptosis, and Beyond.
  • ResearchGate. (n.d.). Selective induction of apoptosis in various cancer cells irrespective of drug sensitivity through a copper chelate, copper N-(2 hydroxy acetophenone)

Sources

Optimizing Mammalian Cell Culture Performance with Copper D-Gluconate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Critical Role of Copper in Cellular Function

Copper is an essential trace element vital for the health and productivity of all mammalian cells.[1] It functions as a critical cofactor for a host of enzymes involved in fundamental metabolic processes.[2][3] Key copper-dependent enzymes include Cytochrome c oxidase (Complex IV), the terminal enzyme in the mitochondrial electron transport chain responsible for aerobic respiration, and Cu/Zn Superoxide Dismutase (SOD1), a primary antioxidant enzyme that protects cells from oxidative damage.[2][4][5] Given these crucial roles, ensuring adequate copper bioavailability in cell culture media is paramount for achieving robust cell growth, high viability, and optimal protein production. Recent studies have highlighted that sufficient copper levels can shift cells from lactate production to lactate consumption, a more efficient metabolic state that leads to higher cell densities and product titers, particularly in Chinese Hamster Ovary (CHO) cells.[6][7][8][9]

Why Copper D-Gluconate? Advantages Over Inorganic Copper Salts

While copper can be supplied in various forms, such as copper sulfate, the organic chelate this compound offers distinct advantages for cell culture applications:

  • Enhanced Bioavailability: The gluconate ligand facilitates copper uptake by the cells. Organic forms of copper have been shown to have higher absorption efficiency compared to inorganic sources.[10]

  • Superior Solubility and Stability: this compound exhibits excellent solubility in aqueous solutions and maintains stability across a typical pH range of cell culture media, preventing precipitation and ensuring consistent copper availability.

  • Reduced Cellular Toxicity: By chelating the copper ion, the gluconate molecule can modulate its reactivity, potentially reducing the risk of oxidative stress and cellular damage that can be associated with free copper ions at higher concentrations.[9] While both excess and deficiency can be detrimental, the controlled delivery from an organic source like gluconate helps maintain copper homeostasis.[3]

FeatureThis compoundCopper Sulfate
Form Organic ChelateInorganic Salt
Bioavailability HighModerate
Solubility in Media ExcellentGood, but can precipitate
Potential for Toxicity LowerHigher at equivalent concentrations

Core Cellular Pathways Influenced by Copper Supplementation

Adequate copper supplementation directly impacts critical cellular machinery, leading to improved culture performance.

Diagram: Key Roles of Copper in Mammalian Cells

CopperPathways cluster_media Cell Culture Medium cluster_cell Mammalian Cell cluster_mito Mitochondrion cluster_cyto Cytosol Cu_Gluconate This compound Cu_Ion Cu²⁺ Ion Cu_Gluconate->Cu_Ion Cellular Uptake ETC Electron Transport Chain (Complex IV) ATP ATP Production (Energy) ETC->ATP Drives SOD1 Cu/Zn SOD1 (Antioxidant Enzyme) ROS Reactive Oxygen Species (ROS) SOD1->ROS Neutralizes Cu_Ion->ETC Cofactor for Cytochrome c oxidase Cu_Ion->SOD1 Cofactor

Caption: Cellular uptake and critical roles of copper in energy metabolism and antioxidant defense.

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM concentrated stock solution. Using a sterile, concentrated stock minimizes the volume added to the final culture medium, preventing significant changes to osmolality and nutrient concentrations.

Materials:

  • Copper (II) D-Gluconate (Molecular Weight: 453.84 g/mol )[11]

  • High-purity, cell culture grade water (e.g., WFI or Milli-Q)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Calibrated analytical balance and weigh boats

  • Sterile serological pipettes and pipette aid

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 453.84 g/mol = 0.04538 g

    • Therefore, weigh out 45.4 mg of this compound powder.

  • Dissolution: In a sterile 15 mL conical tube, add the 45.4 mg of this compound. Add approximately 8 mL of cell culture grade water. Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, light blue color.[12]

  • Volume Adjustment: Carefully bring the final volume to 10 mL with cell culture grade water using a serological pipette.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new, sterile conical tube.

  • Labeling and Storage: Label the tube clearly with "10 mM this compound," the preparation date, and your initials. Store the stock solution at 2-8°C, protected from light. The solution is stable for several months under these conditions.

Protocol 2: Supplementation of Cell Culture Media and Optimization

The optimal concentration of copper can vary between cell lines and basal media formulations.[6] Therefore, it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific process. Studies with CHO cells have shown beneficial effects in a range from 5 µM to 50 µM.[13]

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Basal cell culture medium (serum-free, chemically defined medium is recommended)

  • Your mammalian cell line of interest (e.g., CHO, HEK293, Hybridoma)

  • Appropriate cell culture vessels (e.g., T-flasks, shake flasks, or multi-well plates)

  • Cell counting equipment (e.g., automated cell counter or hemocytometer)

  • Metabolite analyzer (for lactate/glucose)

Experimental Workflow:

Diagram: Workflow for Copper Concentration Optimization

OptimizationWorkflow cluster_dosing Dose-Response Setup cluster_analysis Daily Monitoring & Analysis prep_stock Prepare 10 mM This compound Stock control Control (0 µM Cu) dose1 Low Dose (e.g., 5 µM Cu) dose2 Mid Dose (e.g., 25 µM Cu) dose3 High Dose (e.g., 50 µM Cu) culture_cells Inoculate and Culture Cells (e.g., 7-14 days) control->culture_cells Add to media dose1->culture_cells Add to media dose2->culture_cells Add to media dose3->culture_cells Add to media vcd Viable Cell Density & Viability culture_cells->vcd metabolites Glucose & Lactate Concentrations culture_cells->metabolites titer Product Titer (if applicable) culture_cells->titer results Determine Optimal Copper Concentration vcd->results metabolites->results titer->results

Caption: Step-by-step workflow for optimizing copper supplementation in cell culture.

Procedure:

  • Prepare Test Media: Label four flasks or vessels. For 100 mL of media in each, prepare the following concentrations:

    • Control (0 µM): Add no copper stock.

    • 5 µM: Add 5 µL of the 10 mM stock to 100 mL of media.

    • 25 µM: Add 25 µL of the 10 mM stock to 100 mL of media.

    • 50 µM: Add 50 µL of the 10 mM stock to 100 mL of media.

    • Note: Use the formula C1V1 = C2V2 to calculate volumes for different media amounts.

  • Cell Inoculation: Expand your cells as per your standard protocol. Inoculate the test media at your target seeding density (e.g., 0.3 x 10⁶ cells/mL).

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).

  • Monitoring and Data Collection:

    • Daily: Take a sterile sample from each condition to measure Viable Cell Density (VCD) and viability.

    • Every 1-2 Days: Analyze the spent media for glucose and lactate concentrations.

    • At Harvest: If using a production cell line, measure the final product titer (e.g., antibody concentration).

  • Data Analysis: Plot the VCD, viability, and lactate concentration over time for each condition. Compare the peak VCD and final product titer. The optimal copper concentration will be the one that provides the best balance of high cell growth, low lactate accumulation, and high product titer without compromising viability.

Troubleshooting and Considerations

  • Toxicity: While organic chelates are generally safer, excessive copper concentrations can be toxic.[9][14] If you observe a sharp drop in viability or a lower peak VCD at higher concentrations, you may have exceeded the optimal range. In such cases, test a lower range of concentrations.

  • Product Quality: For recombinant protein production, be aware that trace metal concentrations can influence product quality attributes, such as glycosylation or charge variants.[6][15] It is essential to perform product quality analysis on material harvested from the optimized condition.

  • Basal Media: The copper concentration in your basal medium may not be zero. For precise optimization, especially in chemically defined media, it is advisable to know the baseline copper level.

By carefully optimizing the concentration of this compound, researchers can significantly enhance the metabolic efficiency and overall performance of mammalian cell cultures, leading to more robust and productive bioprocesses.

References

  • Petrova, D., & Petris, M. J. (2024). Mammalian copper homeostasis: physiological roles and molecular mechanisms. Physiological Reviews.
  • Peña, D., et al. (2021). Role of Copper on Mitochondrial Function and Metabolism. Frontiers in Molecular Biosciences.
  • National Research Council (US) Committee on Copper in Drinking Water. (2000). Physiological Role of Copper. In Copper in Drinking Water.
  • Wikipedia contributors. (2024). Copper in biology. Wikipedia.
  • Yuk, I. H., et al. (2015).
  • Yuk, I. H., et al. (2015). Effects of copper on CHO cells: Insights from gene expression analyses. Biotechnology Progress.
  • Ge, E. J., et al. (2022).
  • Semantic Scholar. (2015).
  • ResearchGate. (2015).
  • MedchemExpress.com. Copper(II)
  • Semantic Scholar.
  • Web of Pharma. (2025).
  • USP.
  • Guidechem. (2023). How to prepare Copper(II)
  • Google Patents. (2016).
  • Chem-Impex. Copper(II)
  • Biomaterials USA. Copper(II)
  • Qian, Y., et al. (2011). Cell culture and gene transcription effects of copper sulfate on Chinese hamster ovary cells. Biotechnology Progress.
  • Zhang, L., et al. (2019). Different Sources of Copper Effect on Intestinal Epithelial Cell: Toxicity, Oxidative Stress, and Metabolism.
  • PubChem. Bis(D-gluconato-kappaO1,kappaO2)copper.
  • J. Zajac, et al. (2021). Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance. Molecules.

Sources

Application of Copper D-Gluconate in the Study of Metalloenzymes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Copper in Enzymology and the Role of Copper D-Gluconate

Copper is an indispensable trace element, serving as a critical cofactor for a vast array of metalloenzymes that catalyze essential biochemical reactions.[1][2] These enzymes are integral to processes ranging from cellular respiration and antioxidant defense to neurotransmitter synthesis and connective tissue formation.[1][2][3] The catalytic prowess of copper-dependent enzymes stems from the metal's ability to cycle between different oxidation states, primarily Cu(I) and Cu(II), facilitating electron transfer and the activation of molecular oxygen.[4][5][6]

The study of metalloenzymes often necessitates the preparation of active, copper-loaded (holo) enzymes from their inactive, metal-free (apo) forms. This process, known as reconstitution, requires a reliable and biocompatible source of copper ions. Copper (II) D-gluconate, the copper salt of D-gluconic acid, has emerged as a valuable tool in this context.[7][8] Its high water solubility, stability in biological buffers, and enhanced bioavailability compared to inorganic copper salts make it an excellent choice for both in vitro enzyme reconstitution and for modulating intracellular copper levels in cell-based studies.[7][9][10]

This technical guide provides detailed application notes and protocols for the use of this compound in the study of metalloenzymes, catering to researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and self-validating, grounded in established scientific principles.

I. Foundational Concepts: Understanding Copper Centers in Metalloenzymes

Metalloenzymes containing copper are categorized based on the spectroscopic and magnetic properties of their copper-binding sites. A fundamental understanding of these classifications is crucial for designing and interpreting experiments.

  • Type 1 (T1) or "Blue" Copper Centers: Characterized by an intense blue color due to a strong absorption band around 600 nm. This arises from a highly covalent bond between the copper ion and a cysteine sulfur atom. T1 sites are typically involved in electron transfer.[11]

  • Type 2 (T2) or "Normal" Copper Centers: Exhibit EPR (Electron Paramagnetic Resonance) spectra similar to simple copper coordination complexes. They are involved in substrate binding and oxidation.[11]

  • Type 3 (T3) or Binuclear Copper Centers: Consist of two antiferromagnetically coupled copper ions that are EPR-silent in their oxidized Cu(II) state. They are known to bind and activate dioxygen.[11]

  • Trinuclear Copper Clusters (TNC): A combination of a T2 and a T3 center, found in multicopper oxidases where they facilitate the four-electron reduction of O2 to water.[12]

The specific type of copper center within an enzyme dictates its function and the spectroscopic techniques best suited for its characterization.

II. Key Applications of this compound in Metalloenzyme Research

This compound serves as a versatile tool for two primary applications in the study of metalloenzymes:

  • In Vitro Reconstitution of Apoenzymes: The controlled introduction of copper into the apo-form of an enzyme to generate the active holoenzyme.

  • Cell-Based Assays for Studying Copper Homeostasis and Enzyme Activity: The modulation of intracellular copper concentrations to investigate the effects on the expression, localization, and activity of copper-dependent enzymes.

Application 1: In Vitro Reconstitution of Copper-Dependent Enzymes

The goal of in vitro reconstitution is to quantitatively incorporate copper into the apoenzyme's active site, thereby restoring its catalytic function. The choice of copper salt is critical to avoid precipitation and non-specific binding. This compound is advantageous due to its organic nature, which often leads to better solubility and compatibility with biological buffers compared to inorganic salts like copper sulfate.[9][10]

prep_apo Preparation of Apoenzyme reconstitution Reconstitution Reaction (Incubation) prep_apo->reconstitution prep_cu Preparation of This compound Solution prep_cu->reconstitution removal Removal of Excess Copper (e.g., Dialysis, Gel Filtration) reconstitution->removal characterization Characterization of Holoenzyme removal->characterization activity Enzyme Activity Assay characterization->activity

Caption: General workflow for the in vitro reconstitution of a copper-dependent enzyme.

This protocol provides a general framework that can be adapted for specific copper-containing enzymes like Cu,Zn-Superoxide Dismutase (SOD1).

Materials:

  • Purified apoenzyme (e.g., apo-SOD1) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Copper (II) D-gluconate (high purity)

  • Buffer for reconstitution (e.g., 50 mM Tris-HCl, pH 7.4)

  • Metal-free water and labware

  • Dialysis tubing (appropriate MWCO) or gel filtration column (e.g., Sephadex G-25)

  • Spectrophotometer (UV-Vis)

  • EPR spectrometer (if available)

  • Reagents for enzyme activity assay specific to the target enzyme

Procedure:

  • Preparation of Apoenzyme:

    • Prepare the apoenzyme by expressing the recombinant protein in a copper-deficient medium or by chemically removing the copper from the purified holoenzyme using chelators like EDTA, followed by extensive dialysis against a metal-free buffer.

    • Confirm the removal of copper using techniques like atomic absorption spectroscopy or ICP-MS.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of Copper (II) D-gluconate in metal-free water.[3]

    • Filter-sterilize the solution if it will be used for extended periods or in cell culture applications.

  • Reconstitution Reaction:

    • Dilute the apoenzyme to a final concentration of 10-50 µM in the reconstitution buffer.

    • Add the this compound stock solution to the apoenzyme solution in a stepwise manner, with gentle mixing. A 2 to 10-fold molar excess of copper is a good starting point. The optimal ratio should be determined empirically.

    • Incubate the mixture at 4°C or room temperature for 1-4 hours. The optimal time and temperature will vary depending on the enzyme.[7]

  • Removal of Excess Copper:

    • After incubation, remove the unbound copper to prevent non-specific interactions and inhibition.

    • Dialysis: Dialyze the reconstitution mixture against a large volume of the reconstitution buffer (e.g., 3 changes of 1 L each) at 4°C for 24-48 hours.

    • Gel Filtration: Alternatively, pass the mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the reconstitution buffer.

  • Characterization of the Reconstituted Holoenzyme:

    • UV-Visible Spectroscopy:

      • Measure the UV-Vis spectrum of the reconstituted enzyme. For Type 1 copper enzymes, the appearance of the characteristic absorption peak around 600 nm indicates successful copper incorporation.[13] For other copper enzymes, changes in the spectrum compared to the apoenzyme can also be indicative of copper binding.

    • Electron Paramagnetic Resonance (EPR) Spectroscopy:

      • EPR is a powerful technique for characterizing paramagnetic Cu(II) centers.[8][12][14] The EPR spectrum of the reconstituted enzyme should be compared to that of the native holoenzyme to confirm the correct coordination environment of the copper ion.[4][12]

  • Enzyme Activity Assay:

    • Measure the catalytic activity of the reconstituted enzyme using a specific assay. Compare the activity to that of the native holoenzyme and the apoenzyme (which should have little to no activity). A significant increase in activity post-reconstitution confirms the successful formation of the functional holoenzyme.

Quantitative Data Summary:

ParameterApoenzymeReconstituted EnzymeNative Holoenzyme
Copper Content (moles Cu/mole protein) < 0.1~1.8 - 2.0 (for a di-copper enzyme)~2.0
Specific Activity (U/mg) < 5% of native> 80% of native100%
UV-Vis λmax (nm) Enzyme specificEnzyme specificEnzyme specific
EPR g-values N/AShould match nativeEnzyme specific
Application 2: Modulating Intracellular Copper for Metalloenzyme Studies

This compound can be used as a bioavailable copper source to supplement cell culture media and study the effects of copper on metalloenzyme expression, trafficking, and activity within a cellular context.[15][16] This is particularly relevant for understanding copper homeostasis and its role in diseases.[15][16]

cell_culture Cell Culture in Basal Medium cu_supplement Supplementation with This compound cell_culture->cu_supplement incubation Incubation (Time Course) cu_supplement->incubation cell_lysis Cell Lysis and Fractionation incubation->cell_lysis analysis Analysis cell_lysis->analysis western Western Blot (Enzyme Expression) analysis->western activity_assay Enzyme Activity Assay (in cell lysate) analysis->activity_assay imaging Immunofluorescence (Enzyme Localization) analysis->imaging

Caption: Workflow for studying metalloenzymes in a cellular context using this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Copper (II) D-gluconate stock solution (10 mM, sterile-filtered)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • Antibodies for the target metalloenzyme (for Western blot and immunofluorescence)

  • Reagents for the specific enzyme activity assay

Procedure:

  • Cell Seeding and Culture:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, chamber slides for imaging) and allow them to adhere and grow to 70-80% confluency.

  • Copper Supplementation:

    • Prepare a working solution of this compound in complete culture medium. A typical concentration range to test is 1-100 µM.[3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.

    • Remove the old medium from the cells and replace it with the copper-supplemented medium. Include a control group with no added copper.

  • Incubation and Time Course:

    • Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours) to assess both short-term and long-term effects of copper supplementation.

  • Cell Harvesting and Lysis:

    • At each time point, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a standard protein assay. This is essential for normalizing the results of subsequent analyses.

  • Analysis of the Target Metalloenzyme:

    • Western Blotting:

      • Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for your target metalloenzyme.

      • This will allow you to determine if copper supplementation affects the expression level of the enzyme.

    • Enzyme Activity Assay:

      • Measure the activity of the target metalloenzyme in the cell lysates. Ensure that the assay conditions are optimized for the lysate environment.

      • Normalize the activity to the total protein concentration.

    • Immunofluorescence Microscopy:

      • For cells grown on chamber slides, fix, permeabilize, and stain with the primary antibody for the target enzyme, followed by a fluorescently labeled secondary antibody.

      • This will reveal if copper supplementation alters the subcellular localization of the enzyme.

Expected Outcomes and Interpretation:

  • An increase in enzyme activity without a corresponding increase in protein expression may suggest that the supplemented copper is being incorporated into a pre-existing pool of apoenzyme.

  • An increase in both protein expression and activity could indicate that copper upregulates the transcription or translation of the enzyme.

  • Changes in subcellular localization might point to copper's role in the trafficking and maturation of the metalloenzyme.

III. Trustworthiness and Self-Validation

The protocols outlined above include internal controls and validation steps to ensure the reliability of the results.

  • For In Vitro Reconstitution: The use of both apoenzyme and native holoenzyme as negative and positive controls, respectively, is critical. The combination of spectroscopic characterization and activity assays provides a dual validation of successful reconstitution.

  • For Cell-Based Assays: Performing dose-response and time-course experiments is essential. The inclusion of untreated control groups and the normalization of all data to total protein concentration are fundamental for accurate interpretation. Cell viability assays should also be conducted to ensure that the observed effects are not due to copper-induced cytotoxicity.

IV. Conclusion

This compound is a highly effective and versatile reagent for the study of metalloenzymes. Its favorable chemical properties make it a superior choice for many applications, from the in vitro reconstitution of apoenzymes to the controlled modulation of intracellular copper levels. By following the detailed protocols and validation strategies presented in this guide, researchers can confidently employ this compound to unravel the intricate roles of copper in biological systems.

References

  • Kojima, T. (2024). Chapter 3: The Role of Copper in Biocatalysis. In Royal Society of Chemistry, 2, 41-60.
  • Balasubramanian, V. K., et al. (2022).
  • ChemicalBook. (n.d.). Copper(II)
  • Linder, M. C. (2012).
  • Fandom. (n.d.). Copper(II)
  • Lee, M.-H., et al. (2023).
  • de novo designed copper-containing metalloenzymes for oxid
  • An Advanced EPR Investigation of Copper Complexes in Catalysis. (n.d.). -ORCA - Cardiff University.
  • Dr.Oracle. (2025). How is copper gluconate (copper supplement) absorbed in the body?. Dr.Oracle.
  • Peisach, J., et al. (2014). EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum. PMC - PubMed Central.
  • Linder, M. C., & Hazegh-Azam, M. (1996). Copper biochemistry and molecular biology. The American Journal of Clinical Nutrition, 63(5), 797S-811S.
  • ETH Zurich. (n.d.). EPR of Cu2+ Complexes – Electron Paramagnetic Resonance. ETH Zurich.
  • Carroll, M. C., et al. (2004). Mechanisms for activating Cu- and Zn-containing superoxide dismutase in the absence of the CCS Cu chaperone. NIH.
  • Pratt, W. B. (1985).
  • Maryon, E. B., et al. (2007). Copper Transport in Mammalian Cells: Special Care for a Metal with Special Needs. PMC.
  • Bertinato, J., & L'Abbé, M. R. (2004).
  • In Vitro Reconstitution of the Melanin Pathway's Catalytic Activities Using Tyrosinase Nanoparticles. (2022). MDPI.
  • How to Choose the Best Copper Gluconate Supplement: A Complete Buyer's Guide. (2026). Unknown Source.
  • Zhang, Y., et al. (2023).
  • Nevitt, T., et al. (2012).
  • He, X., et al. (2021). Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance. NIH.
  • ResearchGate. (n.d.). Copper Metalloenzymes | Request PDF.
  • Ivy Medical Chemicals Plc. (n.d.). COPPER GLUCONATE Introduction Copper (C. Ivy Medical Chemicals Plc.
  • Rigaill, J., et al. (2021). Evaluation of in vitro activity of copper gluconate against SARS-CoV-2 using confocal microscopy-based high content screening. PMC - PubMed Central.
  • Musacco, A., et al. (1990). Reconstitution of ceruloplasmin by the Cu(I)-glutathione complex.
  • Ballesteros-Rivas, M., et al. (2019).
  • He, L., et al. (2023). A novel water-soluble Cu(II)
  • Cobine, P. A., et al. (2006). Copper trafficking to the mitochondrion and assembly of copper metalloenzymes. PubMed.

Sources

Utilizing Copper D-Gluconate for In Vitro Copper Toxicity Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

Copper is a vital trace element, indispensable as a cofactor for numerous enzymes involved in critical physiological processes. However, cellular copper concentrations must be meticulously regulated, as excess copper can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and programmed cell death.[1][2][3] This application note provides a comprehensive guide for researchers utilizing copper D-gluconate to investigate copper-induced cytotoxicity in vitro. We detail the rationale for selecting this compound, outline the primary mechanisms of copper toxicity, and provide validated, step-by-step protocols for assessing cell viability, oxidative stress, and apoptosis.

Introduction: Why Use this compound?

While various copper salts like copper sulfate are commonly used, this compound () presents distinct advantages for in vitro studies. As the copper salt of D-gluconic acid, it is highly soluble in aqueous solutions, including cell culture media, and demonstrates excellent stability.[4][5][6] The gluconate chelate enhances the bioavailability of copper to the cells, ensuring a more consistent and reproducible delivery of copper ions into the intracellular environment.[4][7] These characteristics make it an ideal choice for generating reliable dose-response data in toxicological assessments.

The Mechanisms of Copper-Induced Cytotoxicity

Understanding the pathways through which excess copper induces cell death is fundamental to designing robust experiments. The toxicity is multifaceted, but primarily revolves around copper's redox activity.

  • Oxidative Stress via ROS Production: Excess intracellular copper (Cu²⁺) can undergo redox cycling, participating in Fenton-like reactions to generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage of lipids, proteins, and DNA.[1][2][8]

  • Mitochondrial Dysfunction: Mitochondria are primary targets of copper toxicity. The accumulation of copper and the ensuing oxidative stress can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production, a loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[1][2]

  • Induction of Apoptosis: Oxidative damage and mitochondrial dysfunction are potent triggers for apoptosis, or programmed cell death. This is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 serving as a key executioner.[1][3][9]

  • Cuproptosis: A recently identified, distinct form of regulated cell death, cuproptosis, is triggered by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[10] This leads to the aggregation of these proteins and the loss of iron-sulfur cluster proteins, resulting in proteotoxic stress and cell death.[10]

The following diagram illustrates the primary pathways of copper-induced cell death.

CopperToxicityPathways cluster_extracellular Extracellular cluster_intracellular Intracellular CuGluconate This compound CopperIon Excess Cu²⁺ CuGluconate->CopperIon Uptake ROS ↑ Reactive Oxygen Species (ROS) CopperIon->ROS Fenton-like Reactions Mito Mitochondrial Dysfunction CopperIon->Mito TCA TCA Cycle (Lipoylated Proteins) CopperIon->TCA Direct Binding ROS->Mito Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Cuproptosis Cuproptosis TCA->Cuproptosis Proteotoxic Stress Damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis ExperimentalWorkflow cluster_assays 4. Endpoint Assays start 1. Cell Culture (Seed cells in plates) treatment 2. Treatment (Add this compound at various concentrations) start->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt Cell Viability (MTT Assay) incubation->mtt Parallel Plate ros Oxidative Stress (ROS Assay) incubation->ros Parallel Plate caspase Apoptosis (Caspase-3/7 Assay) incubation->caspase Parallel Plate analysis 5. Data Acquisition & Analysis mtt->analysis ros->analysis caspase->analysis interpretation 6. Interpretation (Correlate viability with mechanistic data) analysis->interpretation

Caption: General experimental workflow for in vitro copper toxicity studies.

Preparation of this compound Stock Solution

A concentrated, sterile stock solution is essential for accurate dosing.

  • Weighing: Accurately weigh out Copper (II) D-Gluconate powder (Molar Mass: 453.84 g/mol ).

  • Dissolving: Dissolve in sterile, nuclease-free water or PBS to create a high-concentration stock (e.g., 100 mM). Gentle warming may be required.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot and store at -20°C to prevent repeated freeze-thaw cycles. The working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium before each experiment.

Core Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [11][12]Live cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. [11][13] Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and allow them to adhere overnight. [14]2. Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [15]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. [14]7. Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. [11]Read the absorbance at 570 nm or 590 nm using a microplate reader. [11][12]8. Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Measurement of Intracellular ROS

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to detect intracellular ROS. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [16] Materials:

  • H₂DCFDA probe (stock in DMSO)

  • Phenol red-free culture medium

  • Fluorescence microplate reader or flow cytometer (Ex/Em = 495/529 nm)

  • Positive control (e.g., H₂O₂)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate (preferably black-walled for fluorescence) as described in Protocol 1.

  • Probe Loading: After the treatment period, remove the media and wash the cells once with warm PBS.

  • Add 100 µL of working solution of H₂DCFDA (e.g., 10 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light. [17]5. Measurement: Remove the H₂DCFDA solution, wash the cells gently with PBS, and add 100 µL of PBS or phenol red-free medium. Immediately measure the fluorescence intensity using a microplate reader. [17]6. Data Analysis: Express ROS levels as a fold change relative to the untreated control cells after subtracting background fluorescence from cell-free wells. ROS Fold Change = (Fluorescence of Treated Cells / Fluorescence of Control Cells)

Protocol 3: Apoptosis Detection via Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis. The assay utilizes a substrate (e.g., containing the DEVD sequence) that, when cleaved by active caspase-3/7, releases a fluorescent, luminescent, or colorimetric signal. [18][19][20][21] Materials:

  • Commercial Caspase-3/7 Activity Assay Kit (e.g., luminescent Caspase-Glo® 3/7 or colorimetric DEVD-pNA based kits)

  • Opaque-walled 96-well plates (for luminescence) or clear plates (for colorimetric)

  • Luminometer or absorbance microplate reader

Procedure (Example using a luminescent "add-mix-measure" kit):

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. [22]3. Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture. [22]5. Incubation: Mix gently by orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the untreated control cells after subtracting background luminescence. Caspase Activity Fold Change = (Luminescence of Treated Cells / Luminescence of Control Cells)

Data Presentation and Interpretation

Data should be summarized to clearly demonstrate dose-dependent effects.

Table 1: Example Dose-Response Data for this compound (48h Treatment)

This compound (µM) Cell Viability (%) (Mean ± SD) ROS Production (Fold Change ± SD) Caspase-3/7 Activity (Fold Change ± SD)
0 (Control) 100 ± 4.5 1.0 ± 0.1 1.0 ± 0.2
25 85.2 ± 5.1 1.8 ± 0.3 1.5 ± 0.3
50 62.7 ± 3.9 3.5 ± 0.4 2.8 ± 0.4
100 48.1 ± 4.2 6.2 ± 0.6 5.1 ± 0.5
200 25.4 ± 3.1 7.8 ± 0.7 6.9 ± 0.6

| 400 | 10.8 ± 2.5 | 8.1 ± 0.5 | 7.2 ± 0.7 |

Interpretation: The results presented in Table 1 would suggest that this compound induces cytotoxicity in a dose-dependent manner. The decrease in cell viability strongly correlates with a significant increase in both intracellular ROS levels and caspase-3/7 activity. This indicates that the observed cell death is, at least in part, mediated by oxidative stress leading to the induction of apoptosis. From the viability data, an IC₅₀ (the concentration that inhibits 50% of cell viability) can be calculated, providing a quantitative measure of the compound's potency.

References

  • Chen, J., et al. (2019). The Mechanisms Underlying the Cytotoxic Effects of Copper Via Differentiated Embryonic Chondrocyte Gene 1. International Journal of Molecular Sciences. Available at: [Link]

  • Tsvetkov, P., et al. (2022). Copper-induced cell death mechanisms and their role in the tumor microenvironment. Frontiers in Oncology. Available at: [Link]

  • ResearchGate. (n.d.). The mechanisms of copper-induced cytotoxicity in cancer cells. Available at: [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Available at: [Link]

  • ResearchGate. (n.d.). The primary mechanism of copper-induced cell death. Available at: [Link]

  • PubMed. (2019). The Mechanisms Underlying the Cytotoxic Effects of Copper Via Differentiated Embryonic Chondrocyte Gene 1. Available at: [Link]

  • This citation was not used in the final response.
  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Available at: [Link]

  • JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Available at: [Link]

  • NCBI. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Available at: [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: [Link]

  • This citation was not used in the final response.
  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

  • This citation was not used in the final response.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • This citation was not used in the final response.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • PubMed. (2023). A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms. Available at: [Link]

  • Chem-Impex. (n.d.). Copper(II) D-gluconate. Available at: [Link]

  • This citation was not used in the final response.
  • Wikipedia. (n.d.). Copper gluconate. Available at: [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Dr. Paul Lohmann. (n.d.). Copper(II) Gluconate. Available at: [Link]

  • This citation was not used in the final response.
  • ResearchGate. (2025). A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms. Available at: [Link]

Sources

Application Notes & Protocols: Copper D-Gluconate as a Versatile and Sustainable Catalyst in Chan-Lam C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Copper D-Gluconate in Modern Organic Synthesis

The pursuit of greener, more cost-effective, and highly efficient catalytic systems is a cornerstone of contemporary organic synthesis. Copper, owing to its natural abundance and low toxicity, has emerged as a formidable alternative to precious metal catalysts like palladium.[1] Within the diverse arsenal of copper catalysts, copper(II) D-gluconate [Cu(C₆H₁₁O₇)₂] presents a unique combination of properties that make it an attractive candidate for various organic transformations. As the copper salt of D-gluconic acid, it is highly soluble in water, bioavailable, and generally recognized as safe (GRAS), finding common use as a dietary supplement.[2]

These very characteristics—solubility, stability, and a biocompatible ligand—offer distinct advantages in a laboratory setting. The gluconate ligand, a polyhydroxy carboxylate, can act as a stabilizing agent for the copper center, potentially preventing catalyst deactivation and influencing reaction pathways. This guide provides a detailed exploration of this compound as a catalyst, with a specific focus on its application in the Chan-Lam C-N cross-coupling reaction, a powerful method for the formation of carbon-nitrogen bonds.

The Chan-Lam C-N Cross-Coupling Reaction: A Mechanistic Overview

The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between an aryl boronic acid and an amine.[3][4] This reaction is highly valued in medicinal chemistry and drug development for its mild reaction conditions, often proceeding at room temperature and open to the air.[5]

The catalytic cycle, while complex and subject to ongoing research, is generally understood to involve the following key steps:

  • Transmetalation: The copper(II) catalyst reacts with the aryl boronic acid to form a copper(II)-aryl intermediate.

  • Coordination and Ligand Exchange: The amine substrate coordinates to the copper center, displacing other ligands.

  • Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination to form the desired C-N bond and a Cu(I) species.[3]

  • Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.

The use of this compound in this context is predicated on the hypothesis that the gluconate ligands can stabilize the copper species in solution, facilitating the catalytic cycle while being sufficiently labile to allow for the necessary ligand exchange with the reacting substrates.

Visualizing the Chan-Lam Catalytic Cycle

Chan_Lam_Coupling CuII Cu(II)-Gluconate CuII_Aryl Cu(II)-Aryl CuIII_Intermediate Cu(III) Intermediate CuII_Aryl->CuIII_Intermediate Oxidation CuI Cu(I) Species CuIII_Intermediate->CuI Product Ar-NR¹R² CuIII_Intermediate->Product Reductive Elimination CuI->CuII Reoxidation ArylBoronic Ar-B(OH)₂ ArylBoronic->CuII_Aryl Transmetalation Amine H-NR¹R² Amine->CuIII_Intermediate Coordination Oxygen O₂ (air)

Caption: Proposed catalytic cycle for the Chan-Lam C-N cross-coupling reaction.

Application Protocol: Chan-Lam N-Arylation of Imidazole using this compound

This protocol details a representative procedure for the N-arylation of imidazole with phenylboronic acid, employing this compound as the catalyst. The choice of imidazole is illustrative of the reaction's utility in modifying heterocyclic cores common in pharmaceutical compounds.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Copper(II) D-gluconate≥98%Standard Chemical SupplierStore in a cool, dry place.
Phenylboronic Acid≥97%Standard Chemical Supplier
Imidazole≥99%Standard Chemical Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard Chemical SupplierFinely powdered.
Methanol (MeOH)Anhydrous, ≥99.8%Standard Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical SupplierFor workup and chromatography.
HexanesACS GradeStandard Chemical SupplierFor chromatography.
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Standard Chemical Supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Standard Chemical Supplier
Experimental Procedure

Reaction Setup:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) D-gluconate (0.02 mmol, 10 mol%).

  • Add phenylboronic acid (0.3 mmol, 1.5 equiv) and imidazole (0.2 mmol, 1.0 equiv).

  • Add potassium carbonate (0.4 mmol, 2.0 equiv).

  • Add 5 mL of anhydrous methanol.

  • The flask is left open to the air.

Reaction Execution:

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 24-48 hours.

Work-up and Purification:

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-phenyl-1H-imidazole.

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup: - Cu(II) D-gluconate (10 mol%) - Phenylboronic Acid (1.5 equiv) - Imidazole (1.0 equiv) - K₂CO₃ (2.0 equiv) - Anhydrous MeOH start->setup stir Stir at Room Temperature (Open to Air) setup->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup: - Quench with aq. NH₄Cl - Extract with EtOAc - Wash with Brine - Dry over MgSO₄ monitor->workup Complete purify Purification: - Concentrate in vacuo - Flash Column Chromatography workup->purify product Pure 1-Phenyl-1H-imidazole purify->product

Caption: Step-by-step workflow for the Chan-Lam N-arylation.

Discussion of Experimental Choices and Causality

  • Catalyst Choice (this compound): While copper(II) acetate is traditionally used, this compound is selected here as a more water-soluble and potentially more stable precursor. The polyhydroxy nature of the gluconate ligand may help to prevent the precipitation of inactive copper species, a common issue in copper catalysis.

  • Solvent (Methanol): Methanol is chosen for its ability to solubilize both the organic substrates and the inorganic base. Its protic nature can also play a role in the catalytic cycle.

  • Base (Potassium Carbonate): An inorganic base like K₂CO₃ is crucial for the deprotonation of the amine and for facilitating the transmetalation step. It is generally effective and cost-efficient.

  • Open to Air: The Chan-Lam coupling conveniently uses atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed during the reductive elimination step.[6] This obviates the need for inert atmosphere techniques, simplifying the experimental setup.

  • Stoichiometry: A slight excess of the boronic acid is used to ensure complete consumption of the limiting imidazole substrate.

Expected Outcomes and Comparative Data

Copper SourceLigandBaseSolventTemp. (°C)Yield (%)Reference
Cu(OAc)₂NonePyridineCH₂Cl₂RT~90[4]
Cu(OTf)₂Phenanthroline deriv.K₂CO₃MeOHRT80-95[1]
Cu(D-gluconate)₂ None (Proposed) K₂CO₃ MeOH RT Expected: Good to Excellent This Protocol

Safety and Handling

  • This compound: While generally considered safe, standard laboratory precautions should be taken. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents: Methanol, ethyl acetate, and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Reagents: Phenylboronic acid and imidazole can be irritating. Handle with care and avoid exposure.

Conclusion

This compound represents a promising, environmentally benign, and readily available catalyst for organic synthesis. Its unique properties, stemming from the gluconate ligand, offer potential advantages in terms of stability and solubility. The provided protocol for the Chan-Lam C-N cross-coupling serves as a robust starting point for researchers and drug development professionals looking to explore the utility of this sustainable copper source. Further optimization of reaction conditions, including solvent, base, and temperature, may lead to even more efficient and versatile applications.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Industrial Applications of Copper Gluconate: Catalysis and Chemical Synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Copper catalysis in organic synthesis. Retrieved from [Link]

  • Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Chemical Society Reviews. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Retrieved from [Link]

  • Click Chemistry Tools. (n.d.). Protocol for Azide-Alkyne Click Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Bis(D-gluconato-kappaO1,kappaO2)copper. Retrieved from [Link]

  • Slideshare. (n.d.). CHAN LAM COUPLING. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

Sources

Application Note & Protocols: Quantification of Copper D-Gluconate in Biological Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Copper Quantification

Copper is a biological double-edged sword. As an essential trace element, it is a critical cofactor for enzymes vital to cellular respiration, neurotransmitter synthesis, and antioxidant defense.[1] However, an excess of free copper is highly toxic, capable of catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage.[2] Copper D-gluconate is frequently used in dietary supplements and pharmaceutical formulations due to its high bioavailability.[3] For researchers in drug development and toxicology, accurately quantifying its concentration and distribution in biological tissues is paramount for understanding pharmacokinetics, efficacy, and potential toxicity.

This guide provides a detailed overview of robust analytical methodologies for the determination of copper in biological matrices. It is designed for researchers, scientists, and drug development professionals. We will explore two primary analytical strategies:

  • Total Copper Analysis: This approach quantifies the total elemental copper concentration in a tissue sample, irrespective of its original chemical form (e.g., bound to proteins, or as a salt). This is the most common and validated strategy for assessing copper accumulation.

  • Copper Speciation Analysis: This advanced technique aims to separate and quantify the distinct chemical forms of copper, such as the intact copper gluconate complex versus copper bound to endogenous proteins like metallothionein.[1][4] Speciation provides deeper insights into the metabolic fate of the administered compound.[5]

The complexity of biological tissues—comprising proteins, lipids, and a myriad of small molecules—presents a significant analytical challenge, making robust sample preparation the cornerstone of any successful quantification method.[6][7]

Total Copper Quantification: Core Methodologies

The most reliable methods for total copper quantification involve atomic spectroscopy, which measures the elemental copper content after the complete decomposition of the biological matrix.

Method 1: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for trace and ultra-trace elemental analysis due to its exceptional sensitivity and specificity. It can detect copper levels down to parts-per-billion (ppb or µg/L) or even parts-per-trillion (ppt) ranges.

Principle of Operation: A liquid sample is introduced into a high-temperature (6,000–10,000 K) argon plasma. The plasma atomizes the sample and ionizes the copper atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z) for highly specific detection.

Causality Behind Experimental Choices:

  • Why ICP-MS? Its superior sensitivity is crucial for studies with low dosage or for analyzing tissues with minimal copper accumulation. Its ability to discriminate between copper isotopes (⁶³Cu and ⁶⁵Cu) also enables advanced isotopic dilution studies for the highest level of accuracy.[1]

  • Why Acid Digestion? Biological matrices must be completely destroyed to liberate all copper atoms for analysis. A strong oxidizing acid like nitric acid effectively digests proteins and lipids, ensuring all copper is solubilized and available for ionization in the plasma.[8]

Detailed Protocol: Total Copper in Tissue by ICP-MS

A. Sample Preparation: Microwave-Assisted Acid Digestion

  • Homogenization: Weigh a frozen tissue sample (typically 50-200 mg) accurately. Homogenize the tissue in deionized water (ASTM Type I) to create a uniform slurry.

  • Digestion: Transfer a known volume of the homogenate into a microwave digestion vessel. Add 5 mL of high-purity, trace-metal grade nitric acid (HNO₃).

  • Microwave Program: Seal the vessels and place them in a microwave digestion system. A typical program involves ramping the temperature to 180-200°C over 15 minutes and holding for an additional 20 minutes to ensure complete digestion. This enclosed, high-temperature digestion is faster and reduces the risk of contamination compared to open-vessel methods.

  • Dilution: After cooling, carefully unseal the vessels in a fume hood. Dilute the clear digestate to a final volume (e.g., 25 or 50 mL) using ASTM Type I water. The sample is now ready for ICP-MS analysis.

B. Instrumental Analysis

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L) from a certified 1,000 ppm copper standard solution. Match the acid matrix of the standards to that of the diluted samples (e.g., 2% HNO₃).

  • ICP-MS Parameters:

    • Monitored Isotopes: ⁶³Cu and ⁶⁵Cu.

    • Internal Standard: Yttrium (⁸⁹Y) or Rhodium (¹⁰³Rh) is often used to correct for instrumental drift and matrix effects.

    • Mode: Collision/Reaction Cell technology (e.g., using Helium or Hydrogen) is recommended to remove potential polyatomic interferences.

  • Analysis: Aspirate the prepared samples and standards into the ICP-MS.

C. Data Calculation

The instrument software will generate a calibration curve by plotting the signal intensity against the concentration of the standards. The copper concentration in the sample digest is determined from this curve. To find the concentration in the original tissue:

µg/g Tissue = (C * V * D) / W

Where:

  • C = Concentration from ICP-MS (µg/L)

  • V = Final volume of digestate (L)

  • D = Dilution factor (if any)

  • W = Initial weight of the tissue sample (g)

D. Method Validation

The method must be validated according to regulatory guidelines such as those from the FDA or ICH.[9][10][11]

  • Accuracy: Analyze a Certified Reference Material (CRM), such as Bovine Liver Standard, to ensure the measured value is close to the certified value.[12] Recovery should be within 80-120%.

  • Precision: Analyze replicate samples to ensure repeatability. The relative standard deviation (RSD) should typically be <15%.

  • Linearity: Ensure the calibration curve has a correlation coefficient (r²) ≥ 0.999.

  • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified. For ICP-MS, this is typically in the low µg/L range.[9]

Method 2: Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)

GFAAS is another highly sensitive technique suitable for trace-level copper analysis. While generally less sensitive than ICP-MS, it is a robust and more accessible alternative for many laboratories.

Principle of Operation: A small volume of the sample digest is injected into a graphite tube. The tube is heated in a programmed sequence to dry, char (ash), and finally atomize the sample at a very high temperature (~2,700°C). A light beam from a copper-specific hollow cathode lamp passes through the tube. The ground-state copper atoms absorb light at a characteristic wavelength (324.8 nm), and the amount of light absorbed is directly proportional to the copper concentration.[13]

Detailed Protocol: Total Copper in Tissue by GFAAS

A. Sample Preparation: Follow the identical acid digestion protocol as described for ICP-MS (Section 2.1, Part A).

B. Instrumental Analysis

  • Calibration: Use the same standards prepared for the ICP-MS method.

  • GFAAS Parameters:

    • Wavelength: 324.8 nm[14]

    • Slit Width: 0.5 - 0.7 nm

    • Lamp Current: As recommended by the manufacturer.

    • Background Correction: Zeeman or Deuterium lamp background correction is mandatory to correct for non-specific absorbance from the sample matrix.[14]

    • Temperature Program: An optimized program is critical. It typically includes:

      • Drying step (~110°C) to remove solvent.

      • Charring/Pyrolysis step (~900°C) to remove organic matrix components without losing copper.

      • Atomization step (~2,700°C) to create the atomic cloud.

      • Clean-out step (~2,800°C) to prepare the tube for the next sample.

C. Data Calculation & Validation: The calculation and validation principles are identical to those for ICP-MS.

Method Comparison: ICP-MS vs. GFAAS
FeatureInductively Coupled Plasma - MS (ICP-MS)Graphite Furnace - AAS (GFAAS)
Sensitivity Excellent (ppt to low ppb)Very Good (low ppb)
Throughput High (2-4 minutes per sample)Low (5-7 minutes per sample)
Multi-Element Capability Yes, can measure dozens of elements simultaneouslyNo, single element at a time
Interferences Polyatomic/isobaric, managed by collision cellsChemical and spectral, managed by matrix modifiers and background correction
Cost (Instrument) HighModerate
Cost (Operational) High (Argon gas, consumables)Moderate (Graphite tubes, gases)
Primary Application Research, high-throughput labs, ultra-trace analysisRoutine analysis, labs with lower sample loads

Copper Speciation Analysis: LC-ICP-MS

To determine if copper is present as the gluconate complex or bound to other molecules, a separation technique must be coupled with an elemental detector. Liquid Chromatography-ICP-MS (LC-ICP-MS) is the premier technique for this purpose.[15][16][17]

Principle of Operation: The tissue extract is injected into an LC system. Different copper species in the extract are separated based on their size, charge, or polarity as they pass through the LC column. The eluent from the column is continuously introduced into the ICP-MS, which acts as a highly sensitive, copper-specific detector. By monitoring the copper signal over time, a chromatogram is produced where each peak represents a different copper-containing species.

Causality Behind Experimental Choices:

  • Why LC? Liquid chromatography provides the necessary separation of complex components in the tissue extract. Size Exclusion Chromatography (SEC) is often a good first choice, as it separates molecules by size, allowing for the separation of small molecules like copper gluconate from large copper-binding proteins.

  • Why Non-Destructive Extraction? Unlike total copper analysis, strong acid digestion cannot be used because it would destroy the very species we aim to measure. Milder extraction methods using buffered solutions are required to preserve the integrity of the copper complexes.[8]

Protocol Outline: Speciation of Copper Gluconate by SEC-ICP-MS

A. Sample Preparation: Mild Extraction

  • Homogenization: Homogenize a fresh or frozen tissue sample in a cooled, buffered solution (e.g., Tris-HCl, pH 7.4) to maintain physiological conditions and protein stability.

  • Extraction: Subject the homogenate to ultrasonication on ice to lyse cells and release intracellular components.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >100,000 x g) to pellet cellular debris and obtain a clear cytosolic extract (supernatant).

  • Filtration: Filter the supernatant through a 0.22 µm filter before injection into the LC system.

B. Instrumental Analysis

  • LC System:

    • Column: A size-exclusion column (e.g., Superdex 75 or similar) suitable for separating proteins and small molecules.

    • Mobile Phase: An isocratic mobile phase, typically a buffer like ammonium acetate, which is compatible with ICP-MS analysis.

  • ICP-MS System:

    • Connect the LC outlet directly to the nebulizer of the ICP-MS.

    • Tune the ICP-MS for maximum sensitivity for ⁶³Cu.

  • Analysis: Inject the filtered extract. The ICP-MS will record the copper signal as a function of elution time.

  • Calibration: Quantitation is more complex than for total copper. It often involves calibrating with a known standard of copper gluconate to identify its retention time and response factor.

Data Interpretation: The resulting chromatogram will show peaks at different retention times. A peak at the retention time corresponding to the copper gluconate standard indicates its presence. Other peaks, typically eluting earlier, would represent copper bound to larger molecules like proteins.

Visual Workflows and Diagrams

To clarify the protocols, the following diagrams illustrate the key experimental workflows.

Diagram 1: General Sample Preparation Workflow

cluster_prep Tissue Sample Preparation cluster_total For Total Copper Analysis cluster_speciation For Speciation Analysis A 1. Tissue Sampling (e.g., 100 mg) B 2. Homogenization (in Deionized Water or Buffer) A->B C 3. Aliquoting for Analysis B->C D 4a. Acid Digestion (Nitric Acid + Microwave) C->D F 4b. Mild Extraction (Buffer + Sonication) C->F E 5a. Dilution to Final Volume D->E G 5b. Ultracentrifugation F->G H 6b. Collect & Filter Supernatant G->H

Caption: Overview of sample preparation pathways for total vs. speciation analysis.

Diagram 2: Analytical Workflow for Total Copper

cluster_workflow Total Copper Analysis Workflow start Prepared Sample Digest instrument Instrument Analysis (ICP-MS or GFAAS) start->instrument calculation Concentration Calculation (µg/g tissue) instrument->calculation calibration Calibration Curve (External Standards) calibration->instrument validation Method Validation (CRM, Precision, Accuracy) calculation->validation report Final Report validation->report

Caption: Step-by-step process for total copper quantification and validation.

Diagram 3: Analytical Workflow for Copper Speciation

cluster_speciation_flow Copper Speciation Workflow start Prepared Tissue Extract lc Liquid Chromatography (LC) (e.g., Size Exclusion) start->lc icpms ICP-MS Detector (Continuous Cu Monitoring) lc->icpms chromatogram Generate Chromatogram (Cu Signal vs. Time) icpms->chromatogram identification Peak Identification & Quantitation (vs. Standards) chromatogram->identification report Final Report (Distribution of Cu Species) identification->report

Caption: Workflow for separating and detecting different copper species using LC-ICP-MS.

References

  • Tatsuta, T., Iwai, T., & Shimada, A. (2018). Recent advances in copper analyses by inorganic mass spectrometry. Biophysics and Physicobiology, 15, 219–226. [Link]

  • Caple, I. W., & Heath, D. A. (1985). A Rapid Tissue Extraction Method for Determining Liver Copper Content by Atomic Absorption Spectroscopy. New Zealand Veterinary Journal, 33(10), 168-170. [Link]

  • Evenson, M. A., & Anderson, C. T. Jr. (1975). Ultramicro analysis for copper, cadmium, and zinc in human liver tissue by use of atomic absorption spectrophotometry and the heated graphite tube atomizer. Clinical Chemistry, 21(4), 537-543. [Link]

  • Beary, E. S., & Paulsen, P. J. (1993). Determination of Copper, Cadmium and Lead in Biological Samples by Electrothermal Vaporization Isotope Dilution Inductively Coupled Plasma Mass Spectrometry. Journal of Analytical Atomic Spectrometry, 8, 459-465. [Link]

  • Quarles, C. D. Jr., Bücker, B., Le, H., et al. (2020). LC-ICP-MS Method for the Determination of “Extractable Copper” in Serum. Metallomics, 12(9), 1348-1355. [Link]

  • Lennon, D. R. (1988). Measurement of Copper in Biological Samples by Flame or Electrothermal Atomic Absorption Spectrometry. Methods in Enzymology, 158, 351-357. [Link]

  • Quarles, C. D. Jr., Bücker, B., Le, H., et al. (2020). LC-ICP-MS method for the determination of “extractable copper” in serum. Metallomics, 12(9), 1348-1355. [Link]

  • Quarles, C. D. Jr., Bücker, B., Le, H., et al. (2020). LC-ICP-MS method for the determination of "extractable copper" in serum. Metallomics, 12(9), 1348-1355. [Link]

  • LibreTexts Chemistry. (2023). 4.3B: Atomic Absorption Spectroscopy (AAS). [Link]

  • Kianifar, H. R., et al. (2007). ATOMIC ABSORPTION SPECTROMETRY IN WILSON'S DISEASE AND ITS COMPARISON WITH OTHER LABORATORY TESTS AND PARACLINICAL FINDINGS. Scientific Information Database (SID). [Link]

  • Fishman, M. J., & Barnett, W. B. (1987). Copper, atomic absorption spectrometric, graphite furnace. U.S. Geological Survey Techniques of Water-Resources Investigations, Book 5, Chapter A1. [Link]

  • FDA. (2003). VICH GL49: Validation of Analytical Methods for Residue of Veterinary Drugs in Food. Regulations.gov. [Link]

  • Kozlica, K., Ščančar, R. M., Reberšek, M., et al. (2025). Advances in copper speciation, isotopic ratio measurement, bioimaging, and single-cell analysis – A critical review. TrAC Trends in Analytical Chemistry, 184, 118152. [Link]

  • Kozlica, K., Ščančar, J., et al. (2025). Advances in copper speciation, isotopic ratio measurement, bioimaging, and single-cell analysis – A critical review. Epistemonikos Database. [Link]

  • Lim, T. O. (2016). Validation of Analytical Methods. Lab Manager Magazine. [Link]

  • Qin, Y., et al. (2022). In situ analysis of copper speciation during in vitro digestion: Differences between copper in drinking water and food. Food Chemistry, 371, 131388. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Prieto-Fernández, A., et al. (2021). Tissue Distribution and Biochemical Changes in Response to Copper Accumulation in Erica australis L. Plants (Basel), 10(7), 1435. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Touret, F., et al. (2021). Evaluation of in vitro activity of copper gluconate against SARS-CoV-2 using confocal microscopy-based high content screening. Scientific Reports, 11(1), 14125. [Link]

  • Wojcieszek, J., et al. (2016). Comparison of copper and zinc in vitro bioaccessibility from cyanobacteria rich in proteins and a synthetic supplement containing gluconate complexes: LC-MS mapping of bioaccessible copper complexes. Analytical and Bioanalytical Chemistry, 408(3), 785-795. [Link]

  • Touret, F., et al. (2021). Evaluation of in vitro activity of copper gluconate against SARS-CoV-2 using confocal microscopy-based high content screening. ResearchGate. [Link]

  • Quarles, C. D. Jr., Bücker, B., Le, H., et al. (2020). LC-ICP-MS method for the determination of “extractable copper” in serum. RSC Publishing. [Link]

  • Wojcieszek, J., et al. (2016). Comparison of copper and zinc in vitro bioaccessibility from cyanobacteria rich in proteins and a synthetic supplement containing gluconate complexes: LC–MS mapping of bioaccessible copper complexes. Analytical and Bioanalytical Chemistry, 408(3), 785–795. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10692, Bis(D-gluconato-kappaO1,kappaO2)copper. [Link]

  • Wang, X., et al. (2025). A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms. ResearchGate. [Link]

  • J-L, R., et al. (2021). Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance. International Journal of Molecular Sciences, 22(16), 8541. [Link]

Sources

Application Notes and Protocols for the Use of Copper D-Gluconate in Plant Science Copper Deficiency Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Copper in Plant Physiology and the Utility of Copper D-Gluconate

Copper (Cu) is an indispensable micronutrient for plant growth and development, acting as a crucial cofactor for a myriad of enzymes involved in vital physiological processes.[1][2] These processes include photosynthesis, respiration, carbohydrate and protein metabolism, and the synthesis of lignin, a key component for cell wall strengthening.[1][2][3][4] Although required in minute quantities, typically ranging from 3 to 10 ppm in plant tissues, its deficiency can lead to significant reductions in plant vigor, yield, and overall health.[1]

Copper deficiency symptoms often manifest in the younger leaves due to its immobility within the plant.[1] Common visual cues include chlorosis (yellowing of leaves), stunted growth, leaf distortion, and an increased susceptibility to fungal and bacterial diseases.[1][3] In agricultural settings, copper availability can be limited by several factors, including high soil pH, high organic matter content, and sandy soil textures, making the study of copper nutrition paramount for crop improvement.[2]

For researchers investigating the mechanisms of copper uptake, transport, and metabolism, as well as for professionals in drug development aiming to create novel nutrient delivery systems, a reliable and bioavailable source of copper is essential. Copper (II) D-gluconate (C₁₂H₂₂CuO₁₄), the copper salt of D-gluconic acid, presents itself as an ideal candidate for such studies.[5][6] Its chelated nature enhances the bioavailability of copper, ensuring efficient uptake by both roots and foliage.[5][7][8] Furthermore, its high solubility and stability in aqueous solutions make it a convenient and consistent copper source for experimental applications.[5]

This comprehensive guide provides detailed application notes and protocols for utilizing this compound in plant science research to study copper deficiency and its remediation.

Why this compound is the Superior Choice for Copper Deficiency Research

The selection of a copper source is a critical determinant of the success and reproducibility of nutritional studies. This compound offers several distinct advantages over inorganic copper salts like copper sulfate:

  • Enhanced Bioavailability: The gluconate ligand chelates the copper ion, protecting it from precipitation and making it more readily available for plant uptake.[5] This is particularly important in hydroponic systems where nutrient interactions can affect ion availability.

  • Systemic Action: Copper from copper gluconate is efficiently absorbed by both roots and leaves and is translocated within the plant, ensuring it reaches the growing points where it is most needed.[8]

  • Reduced Phytotoxicity: At equivalent copper concentrations, chelated forms like copper gluconate are generally less phytotoxic than inorganic salts, allowing for a wider experimental concentration range without causing cellular damage.

  • Environmental Compatibility: The organic nature of the gluconate ligand makes it a more environmentally friendly option compared to the accumulation of inorganic salts in the growth medium or soil.[9]

Experimental Design: A Workflow for Copper Deficiency Studies

A robust experimental design is fundamental to obtaining meaningful and reproducible results. The following workflow outlines the key stages of a typical copper deficiency study using this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_solution Prepare Hoagland's Solution (Cu-deficient & replete) germination Seed Germination & Seedling Growth prep_solution->germination prep_copper Prepare this compound Stock Solution rescue Rescue with this compound (Foliar or Root Application) prep_copper->rescue deficiency Induce Copper Deficiency germination->deficiency deficiency->rescue phenotype Phenotypic Analysis (Growth, Chlorophyll) rescue->phenotype biochem Biochemical Assays (Enzyme Activity) rescue->biochem elemental Elemental Analysis (ICP-OES/MS) rescue->elemental

Sources

Application Notes & Protocols: Development of Novel Drug Delivery Systems Incorporating Copper D-Gluconate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals interested in leveraging the unique biochemical properties of copper D-gluconate in novel drug delivery systems. Copper, an essential trace element, is a critical cofactor for numerous enzymes involved in key physiological processes, including angiogenesis and wound healing.[1][2][3] this compound, an organically chelated and highly bioavailable form of copper, serves as an excellent candidate for incorporation into advanced drug delivery platforms.[4][5] This document outlines methodologies for the synthesis, formulation, and characterization of three distinct this compound-based drug delivery systems: polymeric nanoparticles, liposomal vesicles, and stimuli-responsive hydrogels. Each protocol is designed to be self-validating, with integrated characterization and quantification steps to ensure reproducibility and scientific rigor. The underlying scientific principles and rationale for experimental choices are elucidated to provide a deeper understanding of the formulation processes.

Introduction: The Rationale for Copper in Drug Delivery

Copper ions play a multifaceted role in human physiology. They are integral to the function of cuproenzymes such as cytochrome c oxidase, lysyl oxidase, and superoxide dismutase, which are vital for cellular respiration, connective tissue formation, and antioxidant defense, respectively.[6][7][8] Of particular interest to drug delivery and tissue engineering is copper's demonstrated role in promoting angiogenesis—the formation of new blood vessels. Copper ions can stimulate the expression of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis, which is crucial for wound healing and tissue regeneration.[1][2][9][10]

This compound (C₁₂H₂₂CuO₁₄) is the copper salt of D-gluconic acid.[11] It is an odorless, light blue powder that is readily soluble in water.[11] Its high bioavailability and established safety profile as a dietary supplement make it a superior choice for therapeutic applications.[4][5][12] By incorporating this compound into nano- and micro-scale delivery systems, it is possible to achieve localized and sustained release of bioactive copper, thereby harnessing its therapeutic potential while minimizing systemic exposure. This guide will explore three such systems, each with unique advantages for different therapeutic applications.

Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₂H₂₂CuO₁₄[4][13]
Molar Mass 453.84 g/mol [11][13]
Appearance Light blue to bluish-green crystalline powder[4][11]
Solubility in Water Readily soluble[11]
CAS Number 527-09-3[11]

Core Concepts: Biological Pathways and Delivery Mechanisms

The therapeutic efficacy of copper-based delivery systems is rooted in their ability to influence cellular behavior. The controlled release of copper ions can modulate enzymatic activity and signaling pathways critical for tissue repair and regeneration.

Copper-Mediated Angiogenesis Signaling Pathway

Copper ions are known to enhance the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), which in turn upregulates the transcription of pro-angiogenic factors like VEGF.[2][3] This cascade is central to the neovascularization process essential for healing.

Copper-Mediated Angiogenesis Cu_DS Copper Delivery System Cu_ions Cu²⁺ Ions Cu_DS->Cu_ions Sustained Release Cell Endothelial Cell Cu_ions->Cell Uptake HIF1a ↑ HIF-1α Expression Cell->HIF1a VEGF ↑ VEGF Transcription & Secretion HIF1a->VEGF Angiogenesis Angiogenesis (Vessel Formation) VEGF->Angiogenesis caption Copper-Mediated Angiogenesis Pathway.

Copper-Mediated Angiogenesis Pathway.

Platform 1: this compound Loaded Nanoparticles

Polymeric nanoparticles serve as versatile carriers for controlled drug release.[14] Here, we describe a chemical reduction method to synthesize copper nanoparticles, adapted for the use of this compound as a precursor, and stabilized with a biocompatible polymer.

Rationale for Nanoparticle Formulation

Nanoparticles offer a high surface-area-to-volume ratio, enhancing the potential for controlled ion release. Encapsulation within a polymeric matrix protects the copper compound and allows for tunable release kinetics based on polymer degradation and diffusion.

Protocol: Synthesis of this compound Nanoparticles

This protocol details the synthesis of copper nanoparticles via chemical reduction, using Ascorbic Acid as a reducing agent and Polyvinylpyrrolidone (PVP) as a capping agent to prevent aggregation.

Materials:

  • Copper (II) D-Gluconate (C₁₂H₂₂CuO₁₄)

  • Ascorbic Acid (C₆H₈O₆)

  • Polyvinylpyrrolidone (PVP, MW 40,000)

  • Deionized (DI) Water

  • Ethanol

  • 0.1 M Sodium Hydroxide (NaOH)

  • Magnetic stirrer with heating plate

  • Centrifuge

Workflow:

Nanoparticle Synthesis Workflow A 1. Prepare Solutions - 0.02 M Copper Gluconate - 0.1 M Ascorbic Acid - 1% PVP B 2. Mix & Heat - Add PVP to Copper Gluconate - Heat to 80°C with stirring A->B C 3. Reduction - Add Ascorbic Acid dropwise - Adjust pH to ~9 with NaOH B->C D 4. Reaction & Cooling - Stir for 2 hours at 80°C - Cool to room temperature C->D E 5. Purification - Centrifuge (12,000 rpm, 20 min) - Wash with DI water & Ethanol D->E F 6. Final Product - Resuspend in DI Water - Store at 4°C E->F caption Workflow for Nanoparticle Synthesis.

Workflow for Nanoparticle Synthesis.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a 0.02 M solution of this compound in 100 mL of DI water.

    • Prepare a 0.1 M solution of Ascorbic Acid in 50 mL of DI water.

    • Prepare a 1% (w/v) solution of PVP in 50 mL of DI water.

  • Mixing and Heating:

    • In a 250 mL flask, add the 100 mL of this compound solution and the 50 mL of PVP solution.

    • Place the flask on a magnetic stirrer with a heating plate. Heat the solution to 80°C while stirring continuously.

  • Chemical Reduction:

    • Once the solution reaches 80°C, add the Ascorbic Acid solution dropwise over a period of 15 minutes.

    • A color change should be observed, indicating the reduction of Cu²⁺ ions and the formation of nanoparticles.

    • Slowly add 0.1 M NaOH dropwise to adjust the pH of the solution to approximately 9. This promotes the stability of the nanoparticles.

  • Reaction and Cooling:

    • Maintain the reaction mixture at 80°C with continuous stirring for 2 hours.

    • After 2 hours, turn off the heat and allow the solution to cool to room temperature while still stirring.

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 12,000 rpm for 20 minutes to pellet the nanoparticles.

    • Discard the supernatant and wash the pellet by resuspending it in 50 mL of DI water, followed by centrifugation. Repeat this washing step twice.

    • Perform a final wash with 50 mL of ethanol and centrifuge again.

  • Storage:

    • Discard the ethanol supernatant and resuspend the final nanoparticle pellet in a desired volume of DI water for storage at 4°C.

Platform 2: this compound Loaded Liposomes

Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic compounds. A remote loading method using a transmembrane copper gradient can be employed to efficiently encapsulate molecules. This section adapts a known method for encapsulating quercetin using a copper gluconate gradient, which can be applied to other suitable molecules.[3]

Rationale for Liposomal Formulation

The lipid bilayer structure of liposomes mimics natural cell membranes, offering excellent biocompatibility. The internal aqueous core is ideal for encapsulating water-soluble compounds like this compound. This formulation can protect the payload from degradation and facilitate cellular uptake.

Protocol: Liposome Preparation by Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes containing a concentrated copper gluconate solution.

Materials:

  • 2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • Chloroform

  • Copper (II) D-Gluconate

  • Triethanolamine (TEA)

  • Rotary evaporator

  • Extruder with 0.1 µm polycarbonate filters

  • Size Exclusion Chromatography columns (e.g., Sephadex G-50)

Workflow:

Liposome Preparation Workflow A 1. Lipid Dissolution - Dissolve DSPC & Chol (55:45 molar ratio) in Chloroform B 2. Film Formation - Evaporate Chloroform using a rotary evaporator A->B C 3. Film Hydration - Hydrate with 100 mM Cu-Gluconate (pH 7.4 with TEA) at 65°C B->C D 4. Sizing - Extrude 10x through 0.1 µm filters at 65°C C->D E 5. Purification - Remove unencapsulated Cu via Size Exclusion Chromatography D->E F 6. Final Product - Store liposomes at 4°C E->F caption Workflow for Liposome Preparation.

Workflow for Liposome Preparation.

Step-by-Step Procedure:

  • Lipid Dissolution:

    • Weigh DSPC and Cholesterol to achieve a 55:45 molar ratio.

    • Dissolve the lipids in a sufficient volume of chloroform in a round-bottom flask.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (~60-65°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Film Hydration:

    • Prepare a 100 mM this compound solution and adjust the pH to 7.4 with Triethanolamine (TEA).

    • Add the copper gluconate solution to the lipid film and hydrate for 1 hour at 65°C with gentle rotation. This results in the formation of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Load the MLV suspension into a pre-heated (65°C) extruder.

    • Extrude the suspension 10 times through two stacked 0.1 µm polycarbonate filters to form large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Remove the unencapsulated (external) copper gluconate by passing the liposome suspension through a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a suitable buffer (e.g., HEPES-buffered saline, pH 7.4).

  • Storage:

    • Collect the liposome-containing fractions and store at 4°C.

Platform 3: this compound Loaded Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks that can be designed for a variety of biomedical applications, including controlled drug delivery. This protocol details the preparation of a chitosan-based hydrogel incorporating this compound.

Rationale for Hydrogel Formulation

The high water content and porous structure of hydrogels make them ideal for encapsulating and releasing hydrophilic compounds. Chitosan, a natural polymer, is biodegradable, biocompatible, and possesses intrinsic antibacterial properties, making it an excellent candidate for wound healing applications. The gelation can be induced by a change in pH, allowing for in-situ formation.

Protocol: Preparation of a Chitosan/Copper D-Gluconate Hydrogel

Materials:

  • Low molecular weight Chitosan

  • Acetic Acid

  • Copper (II) D-Gluconate

  • Glycerol (as a plasticizer)

  • Sodium Tripolyphosphate (TPP) solution (as a cross-linker)

  • DI Water

  • pH meter

Step-by-Step Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan in 100 mL of 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.

  • Incorporation of Copper and Plasticizer:

    • To the chitosan solution, add this compound to achieve a final desired concentration (e.g., 10 mM).

    • Add 1 mL of glycerol and stir for 1 hour until the mixture is homogeneous.

  • Hydrogel Formation (Cross-linking):

    • Slowly add 1% (w/v) TPP solution dropwise to the chitosan-copper mixture under constant, gentle stirring.

    • Continue adding TPP until gelation is observed. The mixture will become more viscous and eventually form a stable hydrogel.

    • The amount of TPP will determine the cross-linking density and thus the mechanical properties and release rate of the hydrogel.

  • Washing and Equilibration:

    • Cast the hydrogel into a mold or petri dish.

    • Wash the hydrogel extensively with DI water to remove any unreacted TPP and to neutralize the pH.

    • Equilibrate the hydrogel in a phosphate-buffered saline (PBS, pH 7.4) solution before characterization.

  • Storage:

    • Store the hydrogel in a sealed container at 4°C to prevent dehydration.

Characterization and Quality Control Protocols

Thorough characterization is essential to ensure the quality, efficacy, and safety of the developed drug delivery systems.

Protocol: Nanoparticle and Liposome Size and Zeta Potential

Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles in suspension, while Zeta Potential indicates the surface charge and stability of the formulation. Instrument: Zetasizer (e.g., Malvern Panalytical)

Procedure:

  • Dilute a small aliquot of the nanoparticle or liposome suspension in DI water or an appropriate buffer to a suitable concentration (to avoid multiple scattering effects).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the instrument.

  • Set the instrument parameters (e.g., temperature, dispersant refractive index, viscosity).

  • Perform the measurement to obtain the average particle size (Z-average), Polydispersity Index (PDI), and Zeta Potential.

  • Perform measurements in triplicate for statistical validity.

Expected Results:

  • Nanoparticles: Expected size range 50-200 nm with a low PDI (<0.3). A negative zeta potential is expected due to the capping agent.

  • Liposomes: Expected size range 100-150 nm with a low PDI (<0.2). Zeta potential should be close to neutral or slightly negative.

Protocol: Morphology by Transmission Electron Microscopy (TEM)

Principle: TEM provides high-resolution images of the nanoparticles and liposomes, revealing their size, shape, and internal structure.

Procedure:

  • Place a drop of the diluted nanoparticle or liposome suspension onto a carbon-coated copper grid.

  • Allow the sample to sit for 1-2 minutes.

  • Wick away the excess liquid using filter paper.

  • (Optional for Liposomes) Apply a negative stain (e.g., 1% uranyl acetate or phosphotungstic acid) for 1 minute to enhance contrast. Wick away excess stain.

  • Allow the grid to air dry completely.

  • Image the grid using a Transmission Electron Microscope at an appropriate accelerating voltage.

Protocol: Copper Loading and Encapsulation Efficiency

Principle: Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique for quantifying metal concentrations.[9] By measuring the total copper and the unencapsulated copper, the encapsulation efficiency can be determined.

Instrument: Flame Atomic Absorption Spectrometer (FAAS) or Graphite Furnace Atomic Absorption Spectrometer (GFAAS) for lower concentrations.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of copper standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 ppm) from a certified stock solution.[9]

    • Acidify the standards with nitric acid to match the sample matrix.

    • Run the standards on the AAS to generate a calibration curve (Absorbance vs. Concentration).

  • Total Copper (C_total):

    • Take a known volume of the nanoparticle or liposome suspension.

    • Disrupt the formulation to release all copper. For nanoparticles, this can be done by digestion in concentrated nitric acid. For liposomes, disruption with a suitable detergent (e.g., Triton X-100) or acid is effective.

    • Dilute the digested/disrupted sample to fall within the range of the standard curve.

    • Measure the absorbance using AAS and determine the concentration from the calibration curve.

  • Unencapsulated Copper (C_free):

    • Separate the nanoparticles/liposomes from the aqueous medium. For nanoparticles, use centrifugation. For liposomes, use size exclusion spin columns.[10]

    • Measure the copper concentration in the supernatant/filtrate using AAS.

  • Calculation:

    • Loading Content (%) = ( (C_total - C_free) / Weight of Nanoparticles/Lipids ) * 100

    • Encapsulation Efficiency (%) = ( (C_total - C_free) / C_total ) * 100

Protocol: In Vitro Copper Release Study

Principle: This protocol simulates the release of copper from the delivery system into a physiological buffer over time.

Workflow:

Release Study Workflow A 1. Sample Preparation - Place known amount of formulation in dialysis tubing (MWCO 10-14 kDa) B 2. Incubation - Suspend tubing in PBS (pH 7.4) - Incubate at 37°C with shaking A->B C 3. Sampling - At time points (1, 2, 4, 8, 24, 48h) - Withdraw aliquot from release medium B->C D 4. Sink Conditions - Replace withdrawn volume with fresh PBS C->D E 5. Quantification - Measure copper concentration in samples using AAS C->E F 6. Data Analysis - Plot cumulative % release vs. time E->F caption Workflow for In Vitro Release Study.

Sources

Application Notes and Protocols: Investigating the Antimicrobial Properties of Copper D-Gluconate Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel and repurposed bactericidal agents. Copper has long been recognized for its intrinsic antimicrobial properties. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies to rigorously investigate the antimicrobial efficacy of copper D-gluconate, a soluble and bioavailable copper salt. We detail the underlying mechanisms of copper's bactericidal action and present a series of validated, step-by-step protocols, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics assays. This guide is designed to provide a robust framework for the systematic evaluation of this compound's potential as an antimicrobial agent against a spectrum of pathogenic bacteria.

Introduction: The Imperative for Novel Antimicrobial Strategies

The escalating threat of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health.[1][2] The diminishing pipeline of new antibiotics has intensified the search for alternative therapeutic agents. Metals, particularly copper, have a long history of use as antimicrobial agents, predating the antibiotic era.[3][4] The antimicrobial efficacy of copper is broad-spectrum, affecting bacteria, fungi, and viruses.[2][4]

This compound (C₁₂H₂₂CuO₁₄) is a water-soluble salt of copper with gluconic acid. Its high solubility ensures the efficient delivery of bioactive copper ions (Cu²⁺) into aqueous environments, making it an excellent candidate for antimicrobial applications in various formulations. This guide provides the scientific rationale and detailed protocols to empower researchers to systematically quantify the antimicrobial properties of this compound.

The Mechanistic Underpinnings of Copper's Bactericidal Action

Understanding the "why" behind an antimicrobial's action is critical for its development and application. Copper exerts its potent bactericidal effects through a multi-pronged attack on the bacterial cell, making the development of resistance more complex than for single-target antibiotics. The primary mechanisms are intertwined and lead to a rapid loss of cell viability.[3][4]

  • Generation of Reactive Oxygen Species (ROS): Copper ions, cycling between their cuprous (Cu⁺) and cupric (Cu²⁺) oxidation states, catalyze the formation of highly destructive reactive oxygen species, such as hydroxyl radicals (•OH), via Fenton-like reactions.[2][5][6][7] This induces a state of severe oxidative stress, causing widespread damage to vital cellular components.[8]

  • Cell Membrane Disruption: The generated ROS lead to lipid peroxidation, which compromises the integrity of the bacterial cell membrane.[9] Direct interaction of copper ions with membrane proteins and lipids can also lead to depolarization and increased permeability, causing leakage of essential cytoplasmic contents like potassium ions and subsequent cell death.[3][4][10]

  • Protein and Enzyme Inactivation: Copper ions can bind to sulfhydryl groups in amino acids, altering the three-dimensional structure of proteins and enzymes.[3] This disrupts critical metabolic and respiratory pathways, leading to cellular dysfunction.

  • DNA Degradation: While some studies suggest DNA damage is a secondary effect, the potent oxidative stress from ROS can also lead to nucleic acid degradation.[4][6]

The following diagram illustrates the synergistic nature of these bactericidal mechanisms.

Caption: A diagram of the multifaceted antimicrobial action of copper ions.

Essential Safety and Handling of this compound

Before commencing any experimental work, it is imperative to handle this compound with appropriate care.

Hazard Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled.[11][12] It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[11][13]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[13][14]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[14][15]

  • Body Protection: A lab coat is mandatory.[14]

  • Respiratory Protection: When handling the powder, work in a well-ventilated area or use a chemical fume hood to avoid dust formation.[14][15] If significant dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[13]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13][14][15]

  • Avoid creating dust when handling the powder.[11][15]

  • Wash hands thoroughly after handling.[11][12]

Core Experimental Protocols

The following protocols are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and provide a standardized approach to antimicrobial susceptibility testing (AST).[16][17][18][19]

Materials and Reagents
  • This compound (powder, analytical grade)

  • Pathogenic bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 0.85% Saline or Phosphate-Buffered Saline (PBS)

  • Sterile deionized water

  • 96-well flat-bottom microtiter plates

  • Sterile serological pipettes, micropipettes, and tips

  • Spectrophotometer

  • Incubator (35-37°C)

Preparation of Reagents

This compound Stock Solution (e.g., 10,240 µg/mL):

  • Accurately weigh 10.24 mg of this compound powder.

  • Dissolve in a small amount of sterile deionized water in a sterile container.

  • Once fully dissolved, bring the final volume to 1 mL with sterile deionized water.[20][21][22]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube. This is your stock solution. Prepare fresh or store at 4°C for a limited time.

Bacterial Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension 1:150 in sterile CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.[23]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25] The broth microdilution method is a reliable and widely used technique.[26]

MIC Workflow Diagram 2: Broth Microdilution MIC Assay Workflow start Start prep_plate Add 50 µL CAMHB to wells 2-12 start->prep_plate add_drug Add 100 µL of Copper Gluconate (2x highest conc.) to well 1 prep_plate->add_drug serial_dilute Perform 2-fold serial dilution from well 1 to 10 (transfer 50 µL) add_drug->serial_dilute discard Discard final 50 µL from well 10 serial_dilute->discard inoculate Add 50 µL of standardized bacterial inoculum to wells 1-11 discard->inoculate controls Well 11: Growth Control (Bacteria + Broth) Well 12: Sterility Control (Broth only) inoculate->controls incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity. MIC = Lowest concentration with no visible growth incubate->read_results end_mic End MIC read_results->end_mic

Caption: A workflow diagram for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Drug Addition: Add 100 µL of the prepared this compound working solution (e.g., 512 µg/mL, which is 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.[27] The concentrations will now range from 256 µg/mL down to 0.5 µg/mL.

  • Controls: Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in section 4.2) to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of this compound in which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium (>99.9% reduction in viability).[28][29] This test is a crucial extension of the MIC assay.

Step-by-Step Procedure:

  • Plating: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spread Plating: Spot or spread each aliquot onto a separate, clearly labeled MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[29] An agent is considered bactericidal if the MBC is no more than four times the MIC.[28]

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[30]

Time_Kill_Workflow Diagram 3: Time-Kill Kinetics Assay Workflow start Start prep_cultures Prepare flasks with CAMHB + Copper Gluconate at 0x (control), 1x, 2x, 4x MIC start->prep_cultures inoculate Inoculate all flasks with standardized bacterial inoculum (~5 x 10⁵ CFU/mL) prep_cultures->inoculate incubate Incubate flasks at 37°C with shaking inoculate->incubate sampling At time points (0, 2, 4, 8, 24h), remove an aliquot from each flask incubate->sampling sampling->sampling Repeat for each time point dilute_plate Perform serial dilutions of the aliquot and plate onto MHA sampling->dilute_plate incubate_plates Incubate MHA plates at 37°C for 18-24h dilute_plate->incubate_plates count_colonies Count colonies (CFU) and calculate CFU/mL incubate_plates->count_colonies plot_data Plot Log₁₀ CFU/mL vs. Time (hours) count_colonies->plot_data end_tk End plot_data->end_tk

Caption: A workflow diagram for the Time-Kill Kinetics Assay.

Step-by-Step Procedure:

  • Preparation: Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation: Inoculate each flask with the standardized bacterial inoculum to a final density of ~5 x 10⁵ CFU/mL.

  • Time Zero (T=0) Sample: Immediately after inoculation, remove a 100 µL aliquot from each flask. This is the T=0 sample.

  • Incubation: Place the flasks in a shaking incubator at 37°C.

  • Sampling Over Time: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each flask.[31]

  • Quantification: For each aliquot collected, perform a 10-fold serial dilution in sterile saline or PBS. Plate 100 µL from appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the MHA plates for 18-24 hours at 37°C, then count the colonies to determine the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the results as log₁₀ CFU/mL versus time (hours). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[32] A bacteriostatic effect is observed when there is little to no change in CFU/mL over time compared to the initial count.

Data Presentation and Interpretation

Quantitative data should be organized clearly for comparison and analysis.

Table 1: Example MIC and MBC Data Presentation

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
E. coli ATCC 25922This compound16322Bactericidal
S. aureus ATCC 29213This compound8162Bactericidal
P. aeruginosa ATCC 27853This compound321284Bactericidal

Table 2: Example Time-Kill Kinetics Data (Log₁₀ CFU/mL)

Time (h)Growth Control1x MIC (16 µg/mL)2x MIC (32 µg/mL)4x MIC (64 µg/mL)
0 5.725.715.735.72
2 6.515.154.323.11
4 7.344.223.01<2.00
8 8.683.10<2.00<2.00
24 9.12<2.00<2.00<2.00

Conclusion

This application note provides a foundational framework for the comprehensive evaluation of this compound's antimicrobial properties. By employing standardized protocols for MIC, MBC, and time-kill kinetic analysis, researchers can generate reproducible and reliable data. This information is critical for assessing the potential of this compound in the development of new antimicrobial therapies and products to combat the growing threat of pathogenic bacteria. The multi-targeted mechanism of action of copper suggests a low propensity for resistance development, making it a compelling area for continued research and development.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Silver and Copper Nanoparticles Induce Oxidative Stress in Bacteria and Mammalian Cells. (2022, July 14). MDPI.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH (World Organisation for Animal Health).
  • SAFETY DATA SHEET - Copper(II) gluconate. (n.d.). Fisher Scientific.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Copper(II) gluconate - Safety Data Sheet. (2025, December 20). ChemicalBook.
  • Scientific Documentation - C1329, Copper Gluconate, FCC. (2017, October 18). Spectrum Chemical.
  • Are Reactive Oxygen Species (ROS) the Main Mechanism by Which Copper Ion Treatment Degrades the DNA of Mycobacterium avium subsp. paratuberculosis Suspended in Milk? (2022, November 16). National Institutes of Health.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific.
  • Time Kill Assay. (n.d.). Scribd.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). U.S. Food and Drug Administration.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI).
  • Researchers reveal the mechanism by which copper nanoparticles degrade bacterial membranes. (2025, November 4). Université Grenoble Alpes.
  • Minimum inhibitory concentration (MIC), minimum bactericidal... (n.d.). ResearchGate.
  • Copper Gluconate USP. (2025, February 14).
  • Copper Gluconate. (n.d.).
  • Antimicrobial properties of copper. (n.d.). Wikipedia.
  • Evaluation of Reactive Oxygen Species (ROS) Generated on the Surface of Copper Using Chemiluminesence. (n.d.). Scirp.org.
  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). National Institutes of Health.
  • Copper ions and reactive oxygen species (ROS) inside the cell bind to... (n.d.). ResearchGate.
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025, February 5). bioMerieux.
  • List of indicators strains used for antimicrobial screening experiments. (n.d.). ResearchGate.
  • SAFETY DATA SHEET - G0275:Copper(II) Gluconate. (2024, November 19). TCI Chemicals.
  • (PDF) Are Reactive Oxygen Species (ROS) the Main Mechanism by Which Copper Ion Treatment Degrades the DNA of Mycobacterium avium subsp. paratuberculosis Suspended in Milk? (2022, November 4). ResearchGate.
  • Copper Gluconate - Definition, Identification, Assay. (2025, December 9). USP.
  • Bacterial Killing by Dry Metallic Copper Surfaces. (n.d.). Applied and Environmental Microbiology.
  • Various mechanisms mediated the antimicrobial action of copper on bacteria and its homeostasis. (n.d.). ResearchGate.
  • Copper as an antimicrobial agent: recent advances. (2021, May 19). National Institutes of Health.
  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
  • SAFETY DATA SHEET - Cupric gluconate. (2025, September 7). Thermo Fisher Scientific.
  • Membrane Lipid Peroxidation in Copper Alloy-Mediated Contact Killing of Escherichia coli. (n.d.). Journal of Bacteriology.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences.
  • The Use of Copper as an Antimicrobial Agent in Health Care, Including Obstetrics and Gynecology. (n.d.). National Institutes of Health.
  • Minimum inhibitory concentration, minimum bactericidal concentration, and their ratio of copper iodide NPs for various bacterial strains. (n.d.). ResearchGate.
  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025, October 14). Medscape.
  • High-Resolution Microscopical Studies of Contact Killing Mechanisms on Copper-Based Surfaces. (2021, October 7). ACS Publications.
  • Illustration of possible antibacterial mechanism of Copper-containing NPs. (n.d.). ResearchGate.
  • Effect of Copper Ion Concentration on Bacteria and Cells. (2019, November 19). Semantic Scholar.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • A kind of copper gluconate preparation method and the copper gluconate prepared using this method. (n.d.). Google Patents.
  • Amorphous copper gluconate and preparation method thereof. (n.d.). Google Patents.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Copper D-Gluconate Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering precipitation issues when supplementing cell culture media with copper D-gluconate. Understanding the underlying chemical interactions is crucial for maintaining media integrity and ensuring optimal cell health and experimental reproducibility.

I. Understanding the Problem: The Chemistry of Copper in Cell Culture

Copper is an essential trace element for the growth and proliferation of mammalian cells, playing a critical role as a cofactor for various enzymes.[1] However, its supplementation in chemically defined, especially serum-free, media is not without challenges. The introduction of copper salts, such as this compound, can lead to the formation of insoluble precipitates, altering the media composition and potentially inducing cytotoxicity.[2]

This compound (C₁₂H₂₂CuO₁₄) is the copper salt of D-gluconic acid and is generally chosen for its high water solubility and bioavailability.[3][4] Despite its solubility in water, the complex environment of cell culture media—a buffered aqueous solution containing inorganic salts, amino acids, vitamins, and carbohydrates—can create conditions ripe for precipitation.

The primary culprits behind copper gluconate precipitation are interactions with other media components, particularly phosphates and carbonates, which are abundant in most basal media formulations. Changes in pH, temperature, and the presence of certain amino acids can further exacerbate this issue.[2][5]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a systematic approach to troubleshooting this compound precipitation.

FAQ 1: I've added this compound to my media, and now I see a blue/green precipitate. What is it?

The precipitate is most likely an insoluble copper salt. The two most common forms are:

  • Copper (II) Phosphate (Cu₃(PO₄)₂): This is a common precipitate formed when copper ions react with phosphate ions from the phosphate-buffered saline (PBS) or the basal medium itself.[5][6] This reaction is highly dependent on pH and temperature.

  • Copper (II) Carbonate (CuCO₃): In media buffered with a bicarbonate-CO₂ system, dissolved CO₂ exists in equilibrium with carbonic acid, which can deprotonate to form carbonate ions. These can then react with copper ions to form insoluble copper carbonate. This is more likely to occur at a higher pH.

FAQ 2: Why didn't the precipitation occur immediately after adding the this compound?

Precipitation can be a time-dependent process. Several factors can contribute to a delayed onset:

  • Slow Reaction Kinetics: The chemical reactions leading to precipitation may not be instantaneous.

  • Temperature Shifts: Moving media from cold storage (4°C) to an incubator (37°C) can decrease the solubility of some salts, leading to precipitation.[7][8]

  • pH Changes: The pH of the medium can shift during cell growth due to metabolic activity (e.g., lactate production), which can alter the solubility of copper salts.[9]

  • Evaporation: Water loss from the culture vessel can increase the concentration of all media components, pushing the concentration of copper and other salts past their solubility limits.[2]

Troubleshooting Flowchart: A Step-by-Step Guide

This flowchart provides a logical sequence for identifying and resolving the root cause of this compound precipitation.

G start Precipitation Observed check_ph 1. Check Media pH Is it within the optimal range (7.2-7.4)? start->check_ph adjust_ph Adjust pH with sterile HCl or NaOH. Re-evaluate. check_ph->adjust_ph No check_temp 2. Review Temperature Protocol Were there any freeze-thaw cycles or abrupt temperature changes? check_ph->check_temp Yes adjust_ph->check_temp optimize_temp Thaw and warm media gradually. Avoid repeated freeze-thaw cycles. check_temp->optimize_temp Yes check_concentration 3. Verify Copper Concentration Is the final concentration appropriate for your cell line? check_temp->check_concentration No optimize_temp->check_concentration optimize_concentration Titrate copper concentration to determine the optimal, non-precipitating level. check_concentration->optimize_concentration No check_preparation 4. Examine Media Preparation Technique Was the this compound solution added correctly? check_concentration->check_preparation Yes optimize_concentration->check_preparation optimize_preparation Prepare a concentrated stock solution and add it slowly to the media while stirring. check_preparation->optimize_preparation No consider_chelation 5. Consider Chelation Is a chelating agent necessary? check_preparation->consider_chelation Yes optimize_preparation->consider_chelation add_chelator Add a chelating agent like L-histidine prior to copper supplementation. consider_chelation->add_chelator Yes solution Precipitation Resolved consider_chelation->solution No add_chelator->solution

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps

1. pH and Buffer System:

  • The Problem: High pH significantly decreases the solubility of copper phosphate and copper carbonate.[5] Most cell culture media are designed to be buffered around pH 7.2-7.4 in a CO₂ incubator. Deviations from this range can trigger precipitation.

  • Solution:

    • Verify the pH of your basal medium and your this compound stock solution before mixing.

    • Ensure your CO₂ incubator is properly calibrated.

    • If preparing media from powder, allow for complete dissolution and pH stabilization before adding supplements.

2. Temperature and Storage:

  • The Problem: Temperature fluctuations can cause salts to fall out of solution. Repeated freeze-thaw cycles are particularly detrimental.

  • Solution:

    • Store media and stock solutions at the recommended temperature.

    • When warming refrigerated media, do so gradually in a 37°C water bath. Swirl gently to ensure homogeneity.

    • Avoid leaving media at room temperature for extended periods.

3. Concentration and Order of Addition:

  • The Problem: Adding a highly concentrated bolus of this compound to the media can create localized areas of supersaturation, leading to precipitation. The order in which components are added is also critical, especially in serum-free media.[2]

  • Solution:

    • Prepare a sterile, concentrated stock solution of this compound in high-purity water.

    • Add the stock solution dropwise to the final volume of media while gently stirring.

    • Always add the copper supplement as one of the final components, after all other salts and buffers have been fully dissolved.

4. The Role of Amino Acids and Chelation:

  • The Problem: Certain amino acids can interact with copper ions. For instance, cysteine has been shown to form complexes with copper, which can lead to precipitation.[10] Conversely, other amino acids like histidine and lysine can chelate copper, keeping it in solution and facilitating its uptake by cells.[11]

  • Solution:

    • If your media has a high concentration of cysteine, consider reducing it if possible.

    • To enhance copper solubility, consider adding a chelating amino acid, such as L-histidine, to the media before adding the this compound. A 2:1 molar ratio of histidine to copper is a good starting point.

III. Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Dissolve the powder in high-purity, sterile water (e.g., WFI or cell culture grade) to create a 10 mM stock solution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 4°C, protected from light.

Protocol 2: Supplementation of Cell Culture Media with this compound
  • Bring the basal cell culture medium to its final working temperature (typically room temperature or 37°C).

  • While gently stirring the medium, add the required volume of the 10 mM this compound stock solution dropwise to achieve the desired final concentration (typically in the nM to low µM range).[12]

  • Continue to stir for 5-10 minutes to ensure complete mixing.

  • Visually inspect the medium for any signs of precipitation.

Data Presentation: Recommended Copper Concentrations
Cell TypeTypical Copper Concentration RangeReference
CHO Cells50 nM - 50 µM[12]
Hybridoma Cells10 µM (in F-12 derived media)
HepG2 CellsUp to 160 µM (for toxicity studies)[13]

Note: The optimal copper concentration is cell-line dependent and should be determined empirically through titration studies. Excessive copper can be cytotoxic.[14][15][16]

IV. Advanced Considerations and Alternative Strategies

Use of Chelating Agents

As mentioned, chelating agents can be highly effective in preventing copper precipitation. In the absence of serum proteins like albumin and ceruloplasmin, which naturally chelate copper, small molecule chelators become more important.

G Cu_ion Free Cu²⁺ Ion Precipitate Insoluble Precipitate Cu_ion->Precipitate Reacts with Soluble_Complex Soluble Copper Complex Cu_ion->Soluble_Complex Binds to Phosphate Phosphate/Carbonate Phosphate->Precipitate Chelator Chelating Agent (e.g., Histidine) Chelator->Soluble_Complex

Caption: Role of chelating agents in preventing copper precipitation.

Alternative Copper Sources

If precipitation issues persist with this compound, consider alternative copper sources:

  • Copper (II) Sulfate (CuSO₄): Widely used and effective, though it may have different solubility characteristics.[17]

  • Amino Acid-Chelated Copper: Commercially available copper complexes with amino acids like lysine or methionine can offer enhanced stability and bioavailability.[11]

V. Conclusion

Troubleshooting this compound precipitation in cell culture media requires a systematic approach that considers the interplay of chemical and physical factors. By carefully controlling pH, temperature, and the method of supplementation, and by understanding the role of other media components, researchers can successfully provide this essential micronutrient to their cells without compromising the integrity of their culture system.

References

  • Drug Discovery News. (2022, November 21). Copper triggers a unique form of cell death. Retrieved from [Link]

  • Lutsenko, S. (2022, May 23). Copper Cytotoxicity: Cellular Casualties of Noncognate Coordination Chemistry. mBio. Retrieved from [Link]

  • ResearchGate. (2015, November 26). Why copper is toxic to the cells? Why is copper more toxic to some cells than others?. Retrieved from [Link]

  • MDPI. (2021, February 4). Size-Specific Copper Nanoparticle Cytotoxicity Varies between Human Cell Lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016061424A1 - Copper supplementation for control of glycosylation in mammalian cell culture process.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Drugs.com. (n.d.). Copper gluconate Alternatives Compared. Retrieved from [Link]

  • Wikipedia. (n.d.). Copper gluconate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Angio-osteogenic capacity of octacalcium phosphate co-precipitated with copper gluconate in rat calvaria critical-sized defect. Retrieved from [Link]

  • Protocol Online. (2012, August 30). precipitation of copper in minimal medium. Retrieved from [Link]

  • ResearchGate. (2014). Effects of Copper on CHO Cells: Cellular Requirements and Product Quality Considerations. Retrieved from [Link]

  • National Institutes of Health. (2022, February 14). Angio-osteogenic capacity of octacalcium phosphate co-precipitated with copper gluconate in rat calvaria critical-sized defect. Retrieved from [Link]

  • ResearchGate. (2022). Angio-osteogenic capacity of octacalcium phosphate co-precipitated with copper gluconate in rat calvaria critical-sized defect. Retrieved from [Link]

  • ResearchGate. (2014). Amino Acid Facilitates Absorption of Copper in the Caco-2 Cell Culture Model. Retrieved from [Link]

  • ResearchGate. (2023, July 11). What is the best substitue for NaCl in a cell culture if I want to avoid chlorides?. Retrieved from [Link]

  • PubMed. (2021). Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams. Retrieved from [Link]

  • Dr. Paul Lohmann. (n.d.). Copper(II) Gluconate. Retrieved from [Link]

  • PubMed. (2016, December 28). Spatial Pattern of Copper Phosphate Precipitation Involves in Copper Accumulation and Resistance of Unsaturated Pseudomonas putida CZ1 Biofilm. Retrieved from [Link]

  • Reddit. (2024, January 4). Why Copper Bisglycinate might be less effective (and potentially more oxidative) than Copper Gluconate. Retrieved from [Link]

  • Dr.Oracle. (2023, October 2). How can copper absorption through cell membranes be optimized?. Retrieved from [Link]

  • WIPO Patentscope. (2016, April 21). WO/2016/061424 COPPER SUPPLEMENTATION FOR CONTROL OF GLYCOSYLATION IN MAMMALIAN CELL CULTURE PROCESS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance. Retrieved from [Link]

  • American Chemical Society. (2023). Investigating copper depletion in CHO cell culture media on scale up. Retrieved from [Link]

  • PubMed. (2014, July 25). Amino acid facilitates absorption of copper in the Caco-2 cell culture model. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of Amino Acids on Copper Uptake by Rat Liver Slices. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Assessment of Interaction Between Amino Acids and Copper in Neonatal Parenteral Nutrition. Retrieved from [Link]

  • ResearchGate. (2023). Temperature and pH affect copper release kinetics from copper metal foil and commercial copperware to food simulants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The influence of gastrointestinal pH on speciation of copper in simulated digestive juice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature and pH affect copper release kinetics from copper metal foil and commercial copperware to food simulants. Retrieved from [Link]

  • ResearchGate. (2004). Studies on Metal Gluconic Acid Complexes. Retrieved from [Link]

Sources

optimizing the concentration of copper d-gluconate for specific experimental assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Copper D-Gluconate Concentrations

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed answers and troubleshooting workflows for optimizing the concentration of this compound in your specific experimental assays.

Section 1: Foundational FAQs - Understanding the Reagent

This section addresses the most common initial questions regarding the properties, handling, and preparation of this compound solutions.

Q1: What is this compound and why is it used in biological assays?

This compound is the copper salt of D-gluconic acid.[1] It serves as a bioavailable source of cupric ions (Cu²⁺).[2] In experimental biology, copper is essential as it acts as a critical cofactor for numerous enzymes, including cytochrome c oxidase and superoxide dismutase (SOD), which are vital for cellular respiration and antioxidant defense, respectively.[3][4] Its ability to participate in redox reactions also makes it a valuable tool for inducing and studying oxidative stress in various experimental models.[5][6]

Q2: How do I properly prepare a stable stock solution of this compound?

This compound powder is typically a light blue to blue-green crystalline substance that is readily soluble in water.[1][7] For a stable, concentrated stock solution, follow the protocol below.

Protocol 1: Preparation of a 100 mM this compound Stock Solution
  • Weighing: Accurately weigh 453.84 mg of this compound (Molar Mass: 453.84 g/mol ).[7]

  • Dissolution: Dissolve the powder in approximately 8 mL of high-purity, deionized water in a 15 mL conical tube.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, light blue. Gentle warming (to ~37°C) can aid dissolution but is often not necessary.

  • Volume Adjustment: Adjust the final volume to exactly 10 mL with deionized water.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container. This is critical for cell-based assays.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at 4°C for short-term use (up to one month) or at -20°C for long-term storage (up to one year).[8] Protect from light.[8]

Q3: My this compound solution has turned cloudy or formed a precipitate. What happened?

Precipitation is a common issue and is almost always due to chemical incompatibility with the solvent or buffer system.

  • Phosphate Buffers: The most frequent cause is the use of phosphate-buffered saline (PBS) or other phosphate-rich solutions. Copper ions (Cu²⁺) will react with phosphate ions (PO₄³⁻) to form insoluble copper phosphate, a greenish precipitate.[9]

  • High pH: In strongly alkaline solutions (high pH), copper can precipitate as copper(II) hydroxide.[10] The gluconate portion of the molecule helps chelate the copper, maintaining its solubility in moderately alkaline solutions, but this effect has limits.[11]

  • Temperature Shifts: Extreme temperature changes, such as repeated freeze-thaw cycles, can decrease the stability of high-concentration stock solutions, leading to precipitation.[12]

To resolve this, prepare stock solutions in deionized water and use non-phosphate buffers like HEPES or Tris for final dilutions where possible.

Section 2: Assay-Specific Optimization & Troubleshooting

This is the core of our guide, addressing specific problems encountered during different experimental applications.

Subsection 2.1: Cell-Based Assays (Cytotoxicity, Oxidative Stress)

Q4: I am seeing massive cell death even at what I believe are low concentrations of this compound. How do I determine a non-toxic working concentration?

Copper-induced cytotoxicity is highly dose-dependent and cell-line specific.[13][14] What is sub-lethal for one cell type may be highly toxic to another. It is crucial to perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for your specific cell line.

The workflow below outlines the essential steps for establishing a suitable concentration range.

G cluster_0 Phase 1: Range-Finding Assay cluster_1 Phase 2: Refined Dose-Response A Prepare Broad Range Dilutions (e.g., 1 µM to 2000 µM) B Treat Cells for 24-72h A->B C Perform Viability Assay (e.g., XTT, MTT) B->C D Select Narrower Range Around Estimated IC50 C->D Analyze Data, Estimate IC50 E Perform Replicate Treatments D->E F Calculate Precise IC50 E->F G Optimal Experimental Concentrations Identified F->G Select Sub-Lethal Doses (e.g., IC10, IC20) for Experiment

Caption: Workflow for determining optimal experimental concentrations.

A study on Vero E6 cells found no significant toxicity up to 100 µM after 72 hours, but viability dropped sharply at 400 µM.[15] In contrast, the IC₅₀ for copper in HUVEC cells was found to be 500 µM.[16] These examples highlight the necessity of empirical determination for each experimental system.

Q5: My results in an oxidative stress assay are inconsistent. Could the this compound be the problem?

Yes, several factors related to the copper solution can lead to inconsistency:

  • Protein Binding: If you are working with media containing high concentrations of serum, proteins like albumin can bind to and sequester free copper ions, reducing their effective concentration and thus their ability to induce oxidative stress.[15] An experiment showed that the antiviral effect of copper gluconate was completely abolished when albumin was added to the culture medium.[15]

  • Complex Formation: The gluconate ligand itself can be oxidized, and copper ions can form complexes with other media components, altering their redox potential.

  • Precipitation: As mentioned in Q3, slow, unobserved precipitation can lower the effective dose of copper delivered to the cells over the course of an experiment.

Troubleshooting Steps:

  • Consider Serum-Free Media: For acute oxidative stress studies (short exposure times), consider treating cells in a serum-free or low-serum medium to ensure a more consistent availability of free copper ions.

  • Fresh Dilutions: Always prepare fresh working dilutions of this compound from a stable stock solution immediately before each experiment.

  • Visual Inspection: Before adding the treatment to your cells, visually inspect the final diluted solution for any signs of cloudiness or precipitation.

Subsection 2.2: Enzyme Assays

Q6: I'm using this compound as an enzyme inhibitor, but the inhibition seems weak or variable. How can I optimize this?

Copper ions are known to inhibit a variety of enzymes, often by binding to active site residues like cysteine or histidine.[17] However, the apparent inhibitory potency can be affected by several assay components.

Key Considerations for Optimization:

  • Buffer Choice: Avoid buffers containing chelating agents like EDTA, which will bind the copper ions and prevent them from interacting with your enzyme.[17] Use simple buffers like Tris or HEPES.

  • Reducing Agents: Reagents like DTT or β-mercaptoethanol, often used to maintain protein stability, will chelate copper ions and interfere with the assay. If a reducing agent is necessary, its concentration must be carefully controlled and accounted for.

  • Substrate Competition: In some cases, the enzyme's substrate may have a weak affinity for copper, creating a competitive interaction. Run control experiments measuring copper's effect on the assay signal in the absence of the enzyme.

The following table summarizes buffer and additive compatibility.

Reagent TypeCompatible ExamplesIncompatible ExamplesRationale for Incompatibility
Buffers HEPES, Tris, MOPSPhosphate (PBS)Forms insoluble copper phosphate precipitate.[9]
Chelators -EDTA, EGTAStrongly binds Cu²⁺ ions, preventing interaction with the target enzyme.[17]
Reducing Agents TCEP (in some cases)DTT, β-mercaptoethanolThiol groups chelate copper, inactivating it.[18]
Additives NaCl, KClHigh concentrations of serum albuminBinds and sequesters available copper ions.[15]

Section 3: Protocols & Verification

Protocol 2: Validating the Final Copper Concentration

For applications requiring precise copper concentrations, it is advisable to verify the final concentration of your stock solution. While techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provide the highest accuracy, a simpler colorimetric or titration method can be used for routine checks.[19]

A common laboratory method involves iodometric titration.[20]

  • Accurately dilute a sample of your copper gluconate solution in water.

  • Add glacial acetic acid and an excess of potassium iodide (KI). The Cu²⁺ ions will oxidize the iodide (I⁻) to iodine (I₂), forming a brown solution.

  • Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

  • As the brown color fades to light yellow, add a starch indicator. The solution will turn dark blue.

  • Continue the titration until the blue color disappears, indicating the endpoint. The concentration can then be calculated based on the volume of thiosulfate used.[20]

G cluster_0 Mechanism of Precipitation in Phosphate Buffer A Cu(C₆H₁₁O₇)₂ (Soluble Copper Gluconate) C Cu₃(PO₄)₂ (Insoluble Precipitate) A->C label_A Cu²⁺ ions B PO₄³⁻ (from PBS) B->C label_B Phosphate ions

Caption: Reaction leading to copper phosphate precipitation.

Section 4: References

  • Bis(D-gluconato-kappaO1,kappaO2)copper | C12H22CuO14 | CID 10692 - PubChem. National Center for Biotechnology Information. [Link]

  • Evaluation of in vitro activity of copper gluconate against SARS-CoV-2 using confocal microscopy-based high content screening - PMC. (2021-07-08). PubMed Central. [Link]

  • CN107286011A - A kind of copper gluconate preparation method and the copper gluconate prepared using this method - Google Patents. Google Patents.

  • Copper gluconate - Wikipedia. Wikipedia. [Link]

  • The Effect of Copper on Red Cell Enzyme Activities - JCI. Journal of Clinical Investigation. [Link]

  • Copper supplementation alleviates hypoxia-induced ferroptosis and oxidative stress in neuronal cells - PMC. (2023-08-22). PubMed Central. [Link]

  • Copper Gluconate USP. U.S. Pharmacopeia. [Link]

  • Antifouling Copper Surfaces Interfere with Wet Chemical Nitrate Sensors: Characterization and Mechanistic Investigation - PMC. (2024-12-17). ACS ES&T Water. [Link]

  • 9+ Simple Ways: How Do You Test for Copper? (2025-04-06). Matter of Fact. [Link]

  • Solution Studies of Systems with Polynuclear Complex Formation: Copper( I I) and Cadmium( I I) D-Gluconate Systems. (1985-04-01). Analytical Chemistry. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024-04-09). Procell Life Science&Technology Co.,Ltd.[Link]

  • Size-Specific Copper Nanoparticle Cytotoxicity Varies between Human Cell Lines - MDPI. (2021-02-04). MDPI. [Link]

  • Antifouling Copper Surfaces Interfere with Wet Chemical Nitrate Sensors: Characterization and Mechanistic Investigation | ACS ES&T Water. (2024-12-17). ACS Publications. [Link]

  • Analytical Method for Copper Content in Cyanide Solution - 911Metallurgist. (2016-09-02). 911Metallurgist. [Link]

  • Copper Gluconate. pharmacopeia.cn. [Link]

  • Rapid immunological detection of copper ions using fluorescence immunochromatographic assay - Taylor & Francis Online. (2018-11-19). Taylor & Francis Online. [Link]

  • Copper Gluconate for Immunity and Cellular Defense - ErgoYoung. (2025-12-15). ErgoYoung. [Link]

  • Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance. National Institutes of Health. [Link]

  • Calcium Gluconate in Phosphate Buffered Saline Increases Gene Delivery with Adenovirus Type 5 - PMC. PubMed Central. [Link]

  • Has anyone had problems with media contamination or precipitants falling out of media? (2016-06-08). ResearchGate. [Link]

  • Determining the Amount of Copper(II) Ions in a Solution Using a Smartphone | Journal of Chemical Education. (2015-07-02). ACS Publications. [Link]

  • Cytotoxicity assay. A. MTT assay for varying Cu concentrations - ResearchGate. ResearchGate. [Link]

  • Automated Analysis of Copper Concentrates | Nucomat. Nucomat. [Link]

  • Effects of Copper Exposure on Oxidative Stress, Apoptosis, Endoplasmic Reticulum Stress, Autophagy and Immune Response in Different Tissues of Chinese Mitten Crab (Eriocheir sinensis) - PubMed Central. (2022-10-14). PubMed Central. [Link]

  • The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - MDPI. MDPI. [Link]

  • Analytical Interference by Contrast Agents in Biochemical Assays - PMC. National Institutes of Health. [Link]

  • Analysis of copper-induced protein precipitation across the E. coli proteome - PMC. PubMed Central. [Link]

  • Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells - PMC. PubMed Central. [Link]

  • Copper concentration. Columbia University. [Link]

  • Avoiding precipitation in metal solution for culture medium : r/chemistry - Reddit. (2017-05-16). Reddit. [Link]

  • Addition of Copper Chloride and Zinc Chloride to Liquid-Stored Pig Semen Reduces Bacterial Growth Without Impairing Sperm Quality - MDPI. MDPI. [Link]

  • Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC. PubMed Central. [Link]

  • Antioxidant Performance and Characterization Comparison of Carbon Dots Derived from Agricultural Waste Pineapple Peel - MDPI. MDPI. [Link]

  • Copper biodistribution after acute systemic administration of copper gluconate to rats. (2021-04-26). National Institutes of Health. [Link]

Sources

preventing the degradation of copper d-gluconate in complex buffer systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Copper D-Gluconate Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining the stability of this compound in complex buffer systems. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Part 1: Foundational Understanding of this compound Stability

Copper (II) D-gluconate is a salt of D-gluconic acid, widely used as a nutrient supplement. In solution, the cupric ion (Cu²⁺) is complexed by two gluconate molecules. However, the stability of this complex is not absolute and is highly susceptible to the physicochemical environment. Degradation can compromise experimental results, product efficacy, and safety by altering the bioavailability of copper and potentially generating unwanted byproducts.

The primary challenges to its stability in complex solutions—such as cell culture media, parenteral formulations, or reaction buffers—arise from its susceptibility to pH shifts, redox reactions, and competitive chelation by other buffer components.

Key Factors Influencing Stability:
  • pH: The pH of the solution is the most critical factor. At alkaline pH values, the hydroxyl groups on the gluconate anion can deprotonate, making it a more powerful chelating agent. However, extreme pH shifts can lead to the precipitation of copper hydroxide or the degradation of the gluconate ligand itself.

  • Redox Environment: The Cu²⁺ ion is redox-active. It can be reduced to cuprous ion (Cu⁺) by reducing agents in the buffer or oxidized by strong oxidizing agents. This redox cycling can generate reactive oxygen species (ROS) through Fenton-like reactions, which can, in turn, degrade the gluconate ligand or other sensitive molecules in the formulation.

  • Buffer Composition: Many common biological buffers (e.g., Tris, HEPES, Phosphate) are not inert and can interact with Cu²⁺ ions. These interactions can be competitive, where the buffer component displaces the gluconate, or they can form ternary complexes that alter the stability and reactivity of the copper center.

  • Presence of Other Chelators: Excipients like EDTA or citrate, often included in formulations to sequester trace metal contaminants, can strip copper from the gluconate complex due to their high affinity for divalent cations.

  • Temperature and Light: Elevated temperatures can accelerate degradation kinetics. Exposure to light, particularly UV radiation, can induce photooxidative degradation of the gluconate ligand, which is a polyhydroxyalkanoate.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common problems.

FAQ 1: My copper gluconate solution has turned cloudy or formed a precipitate after adding it to my buffer. What is happening?

Answer:

Precipitation is a common sign of instability, typically caused by one of two issues:

  • pH-Induced Precipitation: If your buffer has a high pH (typically > 7.5), you are likely forming insoluble copper (II) hydroxide (Cu(OH)₂). The gluconate ligand's ability to keep copper soluble at alkaline pH is significant but not infinite.

  • Buffer-Salt Incompatibility: Certain buffers, especially phosphate buffers at high concentrations, can form insoluble copper phosphate salts.

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of the final solution. If it is in the alkaline range, this is the most probable cause.

  • Conduct a pH Titration Study: Prepare a simple aqueous solution of your copper gluconate at your target concentration. Slowly titrate in your buffer while monitoring for the onset of turbidity. This will determine the practical pH limit for your specific system.

  • Consider Buffer Choice: If your application requires an alkaline pH, consider buffers with a lower tendency to precipitate copper. Buffers like borate have been used to stabilize pH in copper solutions without precipitation issues. Avoid high concentrations of phosphate if possible.

FAQ 2: I've observed a gradual loss of the characteristic blue color in my solution, or my analytical assay shows a decreasing concentration of copper gluconate over time. What could be the cause?

Answer:

A loss of color or concentration indicates that the Cu²⁺-gluconate complex is degrading. The primary suspect is a redox reaction.

  • Reduction to Cu⁺: Reducing agents present in your formulation (e.g., antioxidants like ascorbic acid, certain amino acids like cysteine, or even some buffer components) can reduce Cu²⁺ (blue) to Cu⁺ (colorless in most aqueous complexes). Cu⁺ is less stable in aqueous solutions and can disproportionate into Cu²⁺ and solid copper metal (a brown precipitate).

  • Oxidative Degradation of Gluconate: The gluconate ligand itself can be oxidized, especially in the presence of peroxides or if ROS are generated by Cu²⁺ redox cycling. This would release the Cu²⁺ ion, which may then precipitate or be chelated by other species.

Troubleshooting Workflow:

G start Observation: Loss of Color / Concentration check_redox Are reducing agents present? (e.g., Ascorbic Acid, Thiols) start->check_redox check_oxidants Are oxidizing agents present? (e.g., Peroxides) start->check_oxidants redox_path Pathway: Cu²⁺ → Cu⁺ (Colorless) check_redox->redox_path Yes oxidant_path Pathway: Gluconate Oxidation (Ligand Degradation) check_oxidants->oxidant_path Yes solution_redox Solution: 1. Remove/replace reducing agent. 2. Add a weak chelator to stabilize Cu²⁺. 3. Use an inert atmosphere (N₂). redox_path->solution_redox solution_oxidant Solution: 1. Scavenge peroxides. 2. Protect from light. 3. Use antioxidants that don't reduce Cu²⁺ (e.g., Methionine). oxidant_path->solution_oxidant

Caption: Troubleshooting workflow for color loss in copper gluconate solutions.

FAQ 3: My experiment is sensitive to free copper ions. How do I know if the copper is staying complexed with gluconate, especially in a complex medium like cell culture media?

Answer:

This is a critical issue, as "free" or weakly-bound copper is often cytotoxic due to its ability to generate ROS. In complex media, numerous components (amino acids, vitamins, buffers like HEPES) can compete for the copper ion.

Analytical & Experimental Approaches:

  • Speciation Analysis (Advanced): Computational modeling using software like Visual MINTEQ can predict the equilibrium distribution of copper species based on the known components and their stability constants. Experimental techniques like ion-selective electrodes or cyclic voltammetry can also quantify free Cu²⁺.

  • Buffer Competition Study (Practical): Design a simple experiment. Prepare your copper gluconate in a non-interacting buffer (e.g., MES, though its pH range is limited) and measure a baseline activity or property. Then, prepare the solution in your complex buffer system and compare the results. A significant difference suggests that the copper speciation has changed.

  • Use of Scavengers/Indicators: Employ a fluorescent sensor that is sensitive to free or labile copper to detect its release from the gluconate complex in real-time within your experimental system.

Preventative Strategy: To minimize competitive binding, you can increase the molar ratio of gluconate to copper (e.g., from 2:1 to 5:1 or higher). This excess of ligand will shift the equilibrium towards the desired Cu(gluconate)₂ complex, according to Le Châtelier's principle.

Part 3: Preventative Strategies & Best Practices

Proactive measures are crucial for ensuring the stability of this compound.

Table 1: Buffer System Compatibility Guide
Buffer SystempH RangeCompatibility with Copper GluconateRationale & Recommendations
Phosphate (PBS) 6.5 - 7.5Poor to Moderate High risk of copper phosphate precipitation, especially at concentrations >20 mM. Phosphate can also catalyze certain Cu(II) reactions. Use with caution and at the lowest possible concentration.
Tris 7.5 - 9.0Poor Tris is a known Cu(II) chelator and acts as a competitive inhibitor in enzymatic reactions involving copper. It will likely displace gluconate, altering copper's properties. Avoid if speciation is critical.
HEPES, MOPS 7.0 - 8.0Moderate These "Good's" buffers are known to form complexes with Cu(II), although often weaker than Tris. They can affect reaction kinetics. Test for interference in your specific assay.
MES 5.5 - 6.7Good Generally considered a non-coordinating or weakly interacting buffer with Cu(II). An excellent choice for baseline studies, but its pH range is limited.
Acetate 3.8 - 5.8Good Often used in formulation studies to improve the stability of metal ions, including copper-containing molecules. Suitable for acidic conditions.
Borate 8.0 - 10.0Good Can be used to maintain an alkaline pH while avoiding the precipitation issues seen with phosphate buffers.
Formulation & Handling Best Practices:
  • Control pH: Prepare solutions by dissolving copper gluconate in high-purity water before adding it to the final buffer system. This prevents localized pH shocks that can cause precipitation.

  • Use of Antioxidants: If your system is prone to oxidation, consider adding an antioxidant. However, choose carefully. Ascorbic acid will reduce Cu²⁺. L-methionine can be a better choice as it can scavenge ROS without directly reducing the copper center.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert gas like nitrogen or argon can prevent oxidation by atmospheric oxygen.

  • Chelating Agents: If your goal is simply to deliver copper without concern for the specific gluconate complex, a stronger chelator like DTPA could be considered for enhanced stability. However, if the gluconate complex itself is the active species, avoid all other chelators.

  • Storage Conditions: Store stock solutions in the dark at refrigerated temperatures (2-8°C) to minimize both thermal and photo-degradation.

Part 4: Experimental Protocols

Protocol 1: Basic Stability Assessment via UV-Vis Spectroscopy

This protocol provides a simple method to screen for gross instability of the copper gluconate complex under different buffer conditions.

Principle: The Cu(II) ion in the gluconate complex has a characteristic absorbance in the visible range (~600-800 nm). Degradation of the complex, leading to precipitation or reduction to Cu(I), will cause a decrease in this absorbance.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in deionized water to create a concentrated stock (e.g., 100 mM).

  • Prepare Test Solutions: Dilute the stock solution to a final concentration of 10 mM in each of your test buffers (e.g., PBS, Tris, MES) and a control (deionized water).

  • Initial Measurement (T=0): Immediately after preparation, transfer an aliquot of each solution to a cuvette. Scan the absorbance from 500 nm to 900 nm using a UV-Vis spectrophotometer. Record the absorbance maximum (λ-max) and its value.

  • Incubation: Store the remaining test solutions under your experimental conditions (e.g., 25°C, protected from light).

  • Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, 24 hours), repeat the absorbance scan for each solution.

  • Analysis: Plot the absorbance at λ-max versus time for each buffer condition. A stable solution will show a minimal decrease in absorbance over time. A rapid decrease indicates instability.

Caption: Workflow for UV-Vis stability assessment of copper gluconate.

References

  • Copper Gluconate.USP.
  • Bal, W., et al. (2020). Nobody's Perfect: Choice of the Buffer and the Rate of Cu2+ Ion–Peptide Interaction. PMC. Available from: [Link]

  • Blomqvist, K., & Still, E. R. Formation: Copper(II) and Cadmium(II) o-Gluconate Systems. ACS Publications. Available from: [https://pubs.acs.org/doi/abs/10.1021/i100001a021]([Link]

identifying and mitigating the interference of copper d-gluconate in biochemical assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Copper (II) gluconate is a widely used nutritional supplement and component in various formulations, including cell culture media and drug delivery systems.[1][2] While generally recognized as safe, the dissociation of copper ions (Cu²⁺) in solution can introduce significant and often perplexing interference in a wide range of biochemical assays. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating the effects of copper d-gluconate interference in their experiments. Our focus is on providing not just protocols, but the underlying mechanistic insights required for effective troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when suspecting copper interference.

Q1: What are the primary mechanisms by which copper ions from this compound interfere with biochemical assays?

A1: Copper ions, primarily Cu²⁺ and its reduced form Cu¹⁺, are highly reactive and interfere through several key mechanisms:

  • Direct Binding to Proteins: Copper ions have a high affinity for specific amino acid residues, particularly cysteine (thiol groups) and histidine (imidazole groups).[3][4] This binding can alter protein conformation, leading to enzyme inhibition or activation, or induce protein aggregation and precipitation.[3][4][5]

  • Redox Cycling and ROS Generation: Under aerobic conditions, copper can cycle between its Cu²⁺ and Cu¹⁺ oxidation states. This process can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions.[6][7][8] These ROS can then oxidize and damage proteins, lipids, and nucleic acids, disrupting normal cellular function and assay components.

  • Interaction with Assay Reagents: Copper ions can directly interact with colorimetric or fluorometric dyes used in detection systems.[9] This can lead to quenching of fluorescent signals, alteration of absorbance spectra, or the generation of false signals, resulting in high background or inaccurate readings.[10][11]

  • Interference with Metal-Dependent Enzymes: If an enzyme requires a specific metal cofactor (e.g., Mg²⁺, Zn²⁺), copper ions can sometimes displace the native cofactor from the active site, leading to potent enzyme inhibition.[4]

Q2: Which biochemical assays are most susceptible to interference from this compound?

A2: While many assays can be affected, some are particularly vulnerable:

  • Copper-Based Protein Quantification Assays: Assays like the Bicinchoninic Acid (BCA) and Lowry assays are fundamentally based on the reduction of Cu²⁺ to Cu¹⁺ by proteins.[12] The presence of exogenous copper from this compound can disrupt the stoichiometry of this reaction, leading to inaccurate protein concentration measurements.[13][14]

  • Enzyme Activity Assays: Enzymes with critical cysteine or histidine residues in their active sites are highly susceptible to inhibition.[4][15] This includes many phosphatases, proteases, and metabolic enzymes.

  • Thiol/Cysteine Quantification Assays: Assays using reagents like Ellman's reagent (DTNB) to measure free thiols will be directly impacted, as copper ions readily bind to these groups.

  • Fluorescence-Based Assays: The quenching properties of copper ions can significantly interfere with assays relying on fluorescent probes for detection.[9]

  • Cell Viability Assays: Assays like MTT or XTT, which rely on cellular redox activity, can be skewed by copper's ability to generate ROS and induce cytotoxicity.

Q3: What are the common signs that suggest copper interference is occurring in my experiment?

A3: The signs can be subtle or dramatic. Key indicators include:

  • High Background Signal: A noticeable color change or fluorescence in your "blank" or "no-analyte" controls is a strong red flag.[10]

  • Poor Reproducibility: Significant variability between replicate wells or experiments where all other conditions are identical.[10]

  • Non-Linear or Unexpected Dose-Response Curves: In enzyme inhibition or dose-response studies, results may plateau unexpectedly or show inhibition at concentrations where none is expected.

  • Visible Precipitation: The formation of a visible precipitate in your sample upon addition of reagents can indicate copper-induced protein aggregation.[5][10][16]

  • Quenched Signal: A lower-than-expected signal in fluorescence-based assays that cannot be explained by other factors.

Part 2: Troubleshooting Guides & Mitigation Protocols

This section provides structured approaches to diagnose and solve specific problems arising from copper interference.

Troubleshooting Issue 1: Aberrant Results in Colorimetric or Fluorometric Assays
  • Symptoms: You observe high background absorbance, a color change in control wells, or a quenched fluorescent signal.

  • Underlying Cause: Free Cu²⁺ ions are likely interacting directly with your detection reagents or causing oxidative stress that affects the assay chemistry.[9][10]

  • Mitigation Strategy: The most effective approach is to sequester the interfering copper ions using a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is a powerful and common choice.[17]

This protocol is designed to validate if copper is the interfering species and to mitigate its effects directly within the assay.

  • Prepare a Stock Solution: Prepare a 100 mM stock solution of EDTA in ultrapure water. Adjust the pH to 8.0 to ensure it is fully dissolved.

  • Determine Optimal EDTA Concentration: Set up a matrix of control experiments. In wells containing your sample buffer and this compound (but no analyte), add a range of final EDTA concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

  • Run Control Reactions: Include the following critical controls:

    • Negative Control: Assay buffer only.

    • Interference Control: Assay buffer + this compound.

    • Test Wells: Assay buffer + this compound + varying EDTA concentrations.

    • EDTA Control: Assay buffer + highest EDTA concentration (to ensure EDTA itself doesn't interfere).

  • Incubate and Read: Add your assay reagents, incubate as per your standard protocol, and measure the absorbance or fluorescence.

  • Analyze Results: Identify the lowest concentration of EDTA that returns the signal in the "Test Wells" to the level of the "Negative Control". This is your optimal working concentration. Use this concentration in all subsequent experiments containing this compound.

Troubleshooting Issue 2: Unexpected Enzyme Inhibition or Protein Aggregation
  • Symptoms: Your enzyme shows significantly lower activity than expected, or you observe visible precipitates forming in your protein samples.

  • Underlying Cause: Copper ions are likely binding to critical residues on the protein, causing conformational changes that lead to inactivation or aggregation.[4][5] This phenomenon is reversible upon removal of the copper.[5][16]

  • Mitigation Strategy: For sensitive proteins or when in-assay chelation is not feasible, removing the this compound from the sample prior to the assay is the best approach.

This protocol uses size-exclusion chromatography to separate the protein from the low-molecular-weight this compound.

  • Select a Column: Choose a desalting column (e.g., a spin column) with a molecular weight cutoff (MWCO) that is appropriate for your protein of interest (e.g., a 10 kDa MWCO for a 50 kDa protein).

  • Equilibrate the Column: Equilibrate the column with a buffer that is compatible with your protein and your downstream assay. This is a critical step to ensure good protein recovery. Follow the manufacturer's instructions for equilibration (typically involves centrifugation steps to remove storage buffer).

  • Load the Sample: Carefully load your protein sample containing this compound onto the center of the resin bed.

  • Elute the Protein: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The larger protein will pass through the column quickly and be collected in the tube, while the smaller this compound molecules will be retained in the resin.

  • Proceed with Assay: Your eluted sample now contains purified protein, free from the interfering copper compound. Use this sample immediately in your biochemical assay.

Part 3: Data Summaries & Visual Workflows

Data Presentation

For effective mitigation, selecting the right chelating agent is crucial. The table below summarizes common options.

Chelating AgentTypical Working ConcentrationKey Characteristics & Considerations
EDTA 0.5 - 10 mMHexadentate chelator with high affinity for Cu²⁺. Very effective but can inhibit metalloenzymes that require other divalent cations (e.g., Mg²⁺, Ca²⁺).[17][18]
Bicine 10 - 50 mMA buffer that also acts as a moderate copper chelator. Useful when mild chelation is needed without stripping essential metals from all proteins.
Dithiothreitol (DTT) 1 - 5 mMA reducing agent that can interfere with copper-based assays (like BCA) but can be protective in other contexts by keeping protein thiols in a reduced state.[13]
Glutathione (GSH) 1 - 5 mMA biological antioxidant that can complex with Cu⁺, potentially protecting proteins from copper-induced damage, especially under anaerobic conditions.[6][7]
Visual Workflow Diagrams

The following diagrams illustrate the decision-making process and experimental workflows described in this guide.

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Hypothesis cluster_2 Phase 3: Validation & Mitigation Start Unexpected Assay Result (High Background, Low Signal, etc.) CheckControls Are 'No Analyte' Controls Also Affected? Start->CheckControls Hypothesis Suspect Interference from Sample Component CheckControls->Hypothesis Yes Proceed Proceed with Assay using Optimized Conditions CheckControls->Proceed No, check other reagents/factors IsCopperPresent Does the sample contain This compound? Hypothesis->IsCopperPresent RunChelationTest Perform In-Assay Chelation Test (Protocol 1) IsCopperPresent->RunChelationTest Yes InterferenceResolved Is Interference Resolved by EDTA? RunChelationTest->InterferenceResolved Cleanup Implement Sample Cleanup (Protocol 2) InterferenceResolved->Cleanup No, or if protein is sensitive InterferenceResolved->Proceed Yes Cleanup->Proceed

Caption: A decision tree to diagnose and address suspected copper interference.

G cluster_0 Before Mitigation cluster_1 After Mitigation Cu Free Cu²⁺ Ion Protein Target Protein / Assay Dye Cu->Protein Binds & Interferes Interference Altered Structure / False Signal Protein->Interference FreeCu Free Cu²⁺ Ion EDTA EDTA (Chelator) FreeCu->EDTA Forms Stable Complex Complex [Cu-EDTA] Complex (Inert) TargetProtein Target Protein / Assay Dye NoInterference Normal Function / Accurate Signal TargetProtein->NoInterference

Sources

addressing variability in experimental results with copper d-gluconate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for copper D-gluconate. This resource is designed to assist you in navigating the complexities of working with this versatile compound. As Senior Application Scientists, we understand that achieving consistent and reliable experimental outcomes is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions to address the variability you may encounter in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the properties, handling, and preparation of this compound.

Q1: What is this compound and what are its key properties?

A: this compound is the copper salt of D-gluconic acid, with the chemical formula C₁₂H₂₂CuO₁₄.[1][2][3] It typically appears as a light blue to blue-green crystalline powder or granules.[1][2] A key feature is its high water solubility, readily forming clear, blue solutions.[1][2][4] It is, however, insoluble in ethanol.[2] This compound is known for its stability under normal temperatures and pressures.[5]

Q2: What are the common applications of this compound in a research setting?

A: this compound is utilized in various research fields. It serves as a source of copper in nutritional studies and dietary supplements.[4][6] In agriculture, it's used as a micronutrient fertilizer to address copper deficiencies in soil.[4] For biochemists and pharmacologists, it is employed in studies related to copper homeostasis, enzyme kinetics (as a cofactor), and as a potential therapeutic agent.[6][7][8] Its stability and solubility make it a suitable reagent in the synthesis of other copper complexes.[4]

Q3: How should I prepare a stock solution of this compound?

A: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in high-purity, deionized water.[9][10] Sonication can aid in dissolution.[9][10] For sensitive applications, it is crucial to use glassware that has been thoroughly cleaned to remove trace metal contaminants. Soaking glassware in warm 8 N nitric acid for 30 minutes followed by rinsing with deionized water is a recommended practice.[9][10]

Q4: What are the best practices for storing this compound powder and its solutions?

A: this compound powder should be stored in a well-closed container in a cool, dry place, at room temperature.[5][11] It is slightly hygroscopic, meaning it can absorb moisture from the air.[1] Stock solutions should be stored to prevent inactivation from repeated freeze-thaw cycles. Aliquoting the solution and storing at -20°C for up to a month or -80°C for up to six months is recommended.[12] Solutions should be protected from light and stored under an inert gas like nitrogen for long-term stability.[12]

Section 2: Troubleshooting Experimental Variability

Variability in results is a common challenge in experimental science. This section delves into specific issues you might face when working with this compound and offers systematic approaches to identify and resolve them.

Issue 1: Inconsistent Bioactivity or Cellular Response

Q: My cell-based assays show significant well-to-well or day-to-day variability in response to this compound treatment. What could be the cause?

A: Senior Application Scientist Insights: This is a multifaceted issue often stemming from the complex interplay between the copper complex, the culture medium, and the cells themselves. Let's break down the potential culprits.

  • Chelation by Media Components: The most common, and often overlooked, source of variability is the chelation of copper ions by components in your cell culture medium. Amino acids, vitamins, and particularly serum proteins like albumin, can bind to copper, reducing its effective concentration and bioavailability.[13]

    • Troubleshooting Steps:

      • Characterize Your Medium: Review the formulation of your cell culture medium. High concentrations of known chelators may require adjustments to your experimental design.

      • Serum-Free Conditions: If your experimental design allows, conduct initial dose-response experiments in a serum-free medium to establish a baseline of this compound's intrinsic activity.

      • Control for Serum Effects: If serum is required, ensure the same batch and concentration of serum are used across all experiments to minimize variability. Consider performing a titration of serum concentration to understand its impact on your results.

  • Redox Cycling and ROS Generation: Copper is a redox-active metal, and its complexes can catalyze the production of reactive oxygen species (ROS) in biological systems.[14] This can lead to oxidative stress and cell death, which may be a desired effect in some studies (e.g., anticancer research) but a confounding factor in others.[7][8]

    • Troubleshooting Steps:

      • Measure ROS Production: Utilize fluorescent probes (e.g., DCFDA) to quantify intracellular ROS levels in response to this compound treatment.

      • Include Antioxidants: As a control, co-treat cells with an antioxidant (e.g., N-acetylcysteine) to determine if the observed effects are mediated by oxidative stress.

  • Cellular Copper Homeostasis: Cells have sophisticated mechanisms to regulate intracellular copper levels.[14] Over time, cells may upregulate copper efflux transporters or metallothioneins to counteract high copper concentrations, leading to a diminished response.

    • Troubleshooting Steps:

      • Time-Course Experiments: Conduct experiments over various time points to understand the dynamics of the cellular response.

      • Gene Expression Analysis: If feasible, analyze the expression of genes involved in copper transport and storage (e.g., CTR1, ATP7A, ATP7B, metallothioneins) to assess the cellular adaptation to copper exposure.

Workflow for Diagnosing Inconsistent Bioactivity

A Inconsistent Cellular Response B Review Cell Culture Medium Composition A->B C High Chelator Concentration? B->C D Test in Serum-Free Medium C->D Yes F Measure Intracellular ROS C->F No E Standardize Serum Batch and Concentration D->E K Identify Source of Variability E->K G ROS Levels Elevated? F->G H Co-treat with Antioxidants G->H Yes I Conduct Time-Course Experiments G->I No H->K J Analyze Copper Homeostasis Gene Expression I->J J->K

Caption: A logical workflow for troubleshooting inconsistent cellular responses to this compound.

Issue 2: Precipitation or Color Change in Solution

Q: I've observed a precipitate forming in my this compound solution, or the color has changed unexpectedly. What is happening?

A: Senior Application Scientist Insights: The stability of this compound in solution is highly dependent on pH and the presence of other ions.

  • pH-Dependent Solubility and Speciation: The solubility of copper salts and the chelation of copper by gluconate are pH-dependent. At alkaline pH, copper can precipitate as copper(II) hydroxide.

    • Troubleshooting Steps:

      • Measure and Buffer pH: Always measure the pH of your final solution. If necessary, use a biologically compatible buffer system to maintain the desired pH.

      • Consult Speciation Diagrams: For advanced applications, consult chemical speciation diagrams for copper-gluconate to understand the predominant species at a given pH.

  • Incompatible Buffer Systems: Certain buffer components, particularly phosphate, can form insoluble precipitates with copper ions.

    • Troubleshooting Steps:

      • Avoid Phosphate Buffers: If you observe precipitation, consider switching from a phosphate-based buffer (e.g., PBS) to a non-coordinating buffer such as HEPES or MOPS.

  • Ligand Exchange Reactions: The gluconate ligand can be displaced by other coordinating species in the solution, leading to a color change.[15]

    • Troubleshooting Steps:

      • UV-Vis Spectroscopy: If you have access to a UV-Vis spectrophotometer, you can monitor the absorption spectrum of your solution. A shift in the lambda max can indicate a change in the coordination environment of the copper ion.[15]

Table 1: Troubleshooting Solution Instability

Observation Potential Cause Recommended Action
Cloudiness or Precipitate High pH leading to copper hydroxide formation.Measure and adjust pH; use a suitable buffer.
Incompatible buffer (e.g., phosphate).Switch to a non-coordinating buffer (e.g., HEPES).
Color Change (e.g., blue to green) Ligand exchange with other solution components.Simplify the solution composition; analyze with UV-Vis spectroscopy.

Section 3: Protocols and Methodologies

This section provides detailed protocols for key procedures to ensure consistency and accuracy in your experiments.

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Materials:

    • This compound (MW: 453.84 g/mol )

    • High-purity, deionized water (passed through a strong-acid, strong-base, mixed-bed ion-exchange resin is recommended)[10]

    • Acid-washed volumetric flask

    • Calibrated analytical balance

  • Procedure:

    • Accurately weigh 45.38 mg of this compound powder.

    • Transfer the powder to a 10 mL acid-washed volumetric flask.

    • Add approximately 8 mL of deionized water.

    • Sonicate the solution for 5-10 minutes, or until the powder is completely dissolved.

    • Bring the final volume to 10 mL with deionized water.

    • Sterile-filter the solution through a 0.22 µm filter if it will be used in cell culture.

    • Aliquot and store at -20°C or -80°C.

Protocol 2: Assay for Quantifying this compound

This protocol is adapted from the United States Pharmacopeia (USP) for the assay of copper gluconate.[9]

  • Principle: An iodometric titration is used to determine the copper content.

  • Reagents:

    • Glacial acetic acid

    • Potassium iodide (KI)

    • Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃)

    • Ammonium thiocyanate (NH₄SCN)

    • Starch indicator solution (TS)

  • Procedure:

    • Accurately weigh and dissolve approximately 1.5 g of this compound in 100 mL of water.

    • Add 2 mL of glacial acetic acid and 5 g of potassium iodide.

    • Titrate with 0.1 N sodium thiosulfate until the solution turns a light yellow color.

    • Add 2 g of ammonium thiocyanate and 3 mL of starch TS. The solution should turn dark blue.

    • Continue the titration with 0.1 N sodium thiosulfate until the blue color disappears and the solution becomes milk-white.

    • Record the volume of sodium thiosulfate used.

    • Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 45.38 mg of C₁₂H₂₂CuO₁₄.[9]

Diagram of Copper Chelation by Gluconate

Cu Cu²⁺ O1 O Cu->O1 Coordination Bond O2 O Cu->O2 C1 C O1->C1 C2 C O2->C2 R Gluconate Backbone C1->R C2->R

Caption: Simplified representation of copper(II) ion chelated by two oxygen atoms from a gluconate molecule.

References

  • Copper Gluconate. (n.d.). In USP-NF. Retrieved from [Link]

  • Copper Gluconate USP 2025. (n.d.). In Pharmacopeia.cn. Retrieved from [Link]

  • Copper Gluconate for Immunity and Cellular Defense. (2025, December 15). ErgoYoung. Retrieved from [Link]

  • CN107286011A - A kind of copper gluconate preparation method and the copper gluconate prepared using this method. (n.d.). Google Patents.
  • Copper gluconate. (n.d.). In Wikipedia. Retrieved from [Link]

  • A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms. (2023, June 17). PubMed. Retrieved from [Link]

  • Green and effective complexation – a comparative study. (n.d.). Jungbunzlauer. Retrieved from [Link]

  • A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms. (2025, August 5). ResearchGate. Retrieved from [Link]

  • COPPER GLUCONATE - 2025-05-01. (n.d.). USP-NF. Retrieved from [Link]

  • Evaluation of in vitro activity of copper gluconate against SARS-CoV-2 using confocal microscopy-based high content screening. (2021, July 8). PMC - PubMed Central. Retrieved from [Link]

  • Safety Assessment of Copper Gluconate as Used in Cosmetics. (2023, December 8). CIR Report Data Sheet. Retrieved from [Link]

  • Copper(II) Gluconate. (n.d.). Dr. Paul Lohmann. Retrieved from [Link]

  • Copper Gluconate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance. (n.d.). NIH. Retrieved from [Link]

  • CHEM 111A Lab Lecture Experiment 4: Determination of the Empirical Formula of Copper Gluconate. (2020, June 23). YouTube. Retrieved from [Link]

  • 19.) Copper Gluconate: - (A) Manufacturing Process. (n.d.). Scribd. Retrieved from [Link]

  • Troubleshooting and optimizing lab experiments. (2022, October 12). YouTube. Retrieved from [Link]

  • Investigating Transition metal complexes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Stability of Metal Ion Complexes. (n.d.). Atlas: School AI Assistant. Retrieved from [Link]

  • 6: Preparation of Structural Isomers of a Metal Complex (Experiment). (2025, May 16). Chemistry LibreTexts. Retrieved from [Link]

  • CHEM 111A Lab 4: Empirical Formula of Copper Gluconate. (2020, June 23). YouTube. Retrieved from [Link]

  • Lack of effects of copper gluconate supplementation. (n.d.). PubMed - NIH. Retrieved from [Link]

  • Carcinogenic risk of copper gluconate evaluated by a rat medium-term liver carcinogenicity bioassay protocol. (n.d.). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Formulation of Copper D-Gluconate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formulation of copper D-gluconate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing this compound for in vivo studies. Here, we address common challenges with field-proven insights and evidence-based protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for in vivo administration?

The main hurdles in formulating this compound for in vivo studies revolve around ensuring its solubility, stability, bioavailability, and safety . While this compound is readily soluble in water, its stability in aqueous solutions can be a concern, especially when considering interactions with other formulation components or physiological conditions.[1][2] Maintaining the desired bioavailability is crucial for achieving therapeutic efficacy, and this can be influenced by the formulation's composition and route of administration. Furthermore, at high concentrations, copper can exhibit toxicity, necessitating careful dose and formulation design to mitigate adverse effects.[3]

Q2: What is the typical solubility of this compound, and how can it be enhanced if needed?

This compound is an odorless, light blue or blue-green crystal or powder that is easily soluble in water, with a reported solubility of 30 mg/mL at 20°C.[1] It is insoluble in ethanol.[1] For most in vivo applications, its inherent water solubility is sufficient. However, if higher concentrations are required, the anhydrous form of this compound may offer enhanced solubility.

Q3: How does the bioavailability of this compound compare to other copper salts?

Organic copper compounds like copper gluconate generally exhibit better tolerability and bioavailability compared to inorganic forms such as copper sulfate.[4] The chelation of copper with gluconic acid can facilitate its absorption in the gastrointestinal tract.

Q4: What are the key considerations for ensuring the stability of a this compound formulation?

Maintaining the stability of this compound formulations, particularly aqueous solutions for injection, is critical. Key considerations include:

  • pH of the solution: The pH can influence the stability of the copper gluconate complex.

  • Presence of excipients: Interactions with other components in the formulation can affect stability.

  • Storage conditions: Temperature, light exposure, and storage duration can all impact the integrity of the formulation.[5][6] Long-term stability studies are recommended to establish appropriate storage conditions and shelf-life.[5][6][7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the formulation and administration of this compound for in vivo studies.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Precipitation in aqueous solution - pH of the solution is not optimal.- Incompatibility with other formulation components (e.g., phosphates in parenteral nutrition solutions).[8]- Adjust the pH of the solution. A slightly acidic pH is generally preferred for copper salts.- Review the compatibility of all excipients. Avoid co-formulating with known incompatible substances.
Discoloration of the solution - Oxidation of the copper ion.- Degradation of the gluconate moiety.- Prepare solutions fresh before use.- Protect the solution from light by using amber vials.- Consider the use of antioxidants, but verify their compatibility with this compound.
Low bioavailability in oral studies - Interaction with dietary components (e.g., phytates, high zinc intake).- Formulation does not facilitate optimal absorption.- Administer the formulation on an empty stomach to minimize interactions with food.- Consider formulation strategies to enhance absorption, such as the inclusion of absorption enhancers (after thorough compatibility and safety evaluation).
In vivo toxicity observed (e.g., gastrointestinal upset, organ damage at high doses) - Dose is too high.- Rapid release and distribution of copper.[9]- Re-evaluate the dosage based on preclinical toxicology data. The U.S. Institute of Medicine sets the tolerable upper intake level for copper in adults at 10 mg/day.[1]- For parenteral administration, consider a slower infusion rate to avoid rapid spikes in plasma copper concentration.- Development of controlled-release formulations may help mitigate toxicity associated with rapid liver accumulation.[9]
Local irritation at the injection site - High concentration of the solution.- Non-physiological pH or osmolality of the formulation.- Dilute the formulation to a more appropriate concentration.- Adjust the pH and osmolality of the injectable solution to be closer to physiological levels (pH ~7.4, osmolality ~280-300 mOsm/kg).

Experimental Protocols

Protocol 1: Preparation of a Sterile Injectable this compound Solution

This protocol outlines the steps for preparing a sterile this compound solution suitable for parenteral administration in in vivo studies.

Materials:

  • This compound (USP grade)[2]

  • Water for Injection (WFI)

  • Sterile, depyrogenated vials and stoppers

  • 0.22 µm sterile syringe filters

  • Laminar flow hood or isolator

Procedure:

  • Dissolution: In a sterile, depyrogenated container within a laminar flow hood, accurately weigh the required amount of this compound powder. Add a calculated volume of WFI to achieve the desired final concentration. Stir gently until the powder is completely dissolved.

  • pH Adjustment (if necessary): Measure the pH of the solution. If adjustment is needed to bring it closer to a physiological pH, use sterile, dilute solutions of hydrochloric acid or sodium hydroxide.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution directly into the final sterile vials. This method is suitable for heat-sensitive solutions.

  • Aseptic Filling: Under aseptic conditions, fill the sterile vials with the filtered solution.

  • Stoppering and Capping: Aseptically insert sterile stoppers into the vials and secure with aluminum caps.

  • Quality Control: Perform quality control tests, including sterility testing, endotoxin testing (LAL test), pH measurement, and concentration verification using a validated analytical method such as atomic absorption spectrophotometry.

Protocol 2: Lyophilization of this compound

Lyophilization (freeze-drying) can be employed to prepare a stable, solid form of this compound that can be reconstituted before use.

Materials:

  • Sterile this compound solution (prepared as in Protocol 1)

  • Lyophilizer

  • Sterile lyophilization vials

Procedure:

  • Freezing: Aseptically fill sterile lyophilization vials with the sterile this compound solution. Place the vials in the lyophilizer and freeze the solution to a temperature well below its eutectic point (typically -40°C to -50°C).

  • Primary Drying (Sublimation): Under a high vacuum, gradually raise the shelf temperature while keeping the product temperature below its critical collapse temperature. This allows the frozen water to sublime directly from a solid to a vapor.

  • Secondary Drying (Desorption): After all the ice has sublimed, increase the shelf temperature further to remove any residual bound water molecules.

  • Stoppering and Sealing: Once the drying cycle is complete, the vials are stoppered under vacuum or after backfilling with a sterile, inert gas (e.g., nitrogen) before being removed from the lyophilizer and sealed.

  • Reconstitution: The lyophilized powder can be reconstituted with a sterile diluent (e.g., WFI or sterile saline) before administration.

Visualizations

Experimental Workflow for Parenteral Formulation

G cluster_prep Preparation cluster_sterile Sterilization & Filling cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in WFI weigh->dissolve ph_adjust pH Adjustment (if needed) dissolve->ph_adjust filter Sterile Filtration (0.22 µm) ph_adjust->filter Solution ready for sterilization fill Aseptic Filling filter->fill stopper Stoppering & Capping fill->stopper sterility Sterility Testing stopper->sterility Final Product endotoxin Endotoxin Testing stopper->endotoxin assay Concentration Assay stopper->assay

Caption: Workflow for preparing a sterile injectable this compound solution.

Logical Relationship for Troubleshooting Low Bioavailability

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_bio Low Bioavailability food Food Interactions (e.g., phytates, zinc) low_bio->food formulation Suboptimal Formulation low_bio->formulation empty_stomach Administer on Empty Stomach food->empty_stomach reformulate Reformulate with Absorption Enhancers formulation->reformulate

Caption: Troubleshooting logic for low bioavailability of oral this compound.

References

  • CN104744240A - Amorphous copper gluconate and preparation method thereof - Google Patents. (n.d.).
  • Copper gluconate. (2023, November 28). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Copper gluconate. (n.d.). The University of Maryland, Baltimore. Retrieved January 12, 2026, from [Link]

  • [The long-term chemical stability of injectable drugs reconstituted in Hospital Pharmacy]. (2007). Annales pharmaceutiques francaises, 65(3), 190-9.
  • Pratt, W. B., Omdahl, J. L., & Sorenson, J. R. (1985). Lack of effects of copper gluconate supplementation. The American journal of clinical nutrition, 42(4), 681-2.
  • Improvement in the Pharmacological Profile of Copper Biological Active Complexes by Their Incorporation into Organic or Inorganic Matrix. (2021). Pharmaceutics, 13(5), 729.
  • The long-term chemical stability of injectable drugs reconstituted in Hospital Pharmacy. (2007). Annales Pharmaceutiques Francaises, 65(3), 190-199.
  • Safety Assessment of Copper Gluconate as Used in Cosmetics. (2024). Cosmetic Ingredient Review.
  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. (2022). Pharmaceutics, 14(2), 405.
  • Reference ID: 4112411 This label may not be the latest approved by FDA. For current labeling information, please visit https:// - accessdata.fda.gov. (n.d.). Retrieved January 12, 2026, from [Link]

  • Copper Gluconate. (n.d.). In USP-NF. Retrieved January 12, 2026, from [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (n.d.). Retrieved January 12, 2026, from [Link]

  • In-use Stability Studies for Injectables. (n.d.). ProJect Pharmaceutics. Retrieved January 12, 2026, from [Link]

  • Copper biodistribution after acute systemic administration of copper gluconate to r
  • Bis(D-gluconato-kappaO1,kappaO2)copper. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 10 Paragard IUD Side Effects You May Experience. (2023, May 5). GoodRx. Retrieved January 12, 2026, from [Link]

  • Copper IUD (ParaGard). (2023, February 15). Mayo Clinic. Retrieved January 12, 2026, from [Link]

  • Long-term safety, efficacy, and patient acceptability of the intrauterine Copper T-380A contraceptive device. (2011). International journal of women's health, 3, 213-20.

Sources

Technical Support Center: Overcoming Solubility Challenges of Copper D-Gluconate in Non-Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to address the significant challenges associated with dissolving copper D-gluconate in non-aqueous solvent systems. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and formulation development.

Executive Summary: The Core Challenge

This compound (C₁₂H₂₂CuO₁₄) is a salt of a weak organic acid, making it highly polar and readily soluble in water (approximately 30 g/100 mL at 25°C).[1][2] However, this same property renders it "practically insoluble" or only "slightly soluble" in most common non-aqueous and organic solvents.[2][3][4][5] This limited solubility is a major hurdle in applications requiring organic solvent-based formulations, such as in topical skincare products, catalysis in organic synthesis, and certain drug delivery systems. This guide will walk you through systematic approaches to overcome this critical barrier.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in ethanol?

A: this compound is generally listed as "slightly soluble" in alcohol.[1][2][4][5] While ethanol is a polar solvent, its polarity is significantly lower than water's. The strong ionic and hydrogen bonding forces within the this compound crystal lattice require a highly polar solvent to overcome. You may achieve very low concentrations (approx. 1.09 g/L), but for higher concentrations, pure ethanol is often insufficient.[3]

Q2: I initially dissolved the compound with heat, but it crashed out of solution upon cooling. What happened?

A: You likely created a supersaturated solution. Heating increases the kinetic energy of the solvent molecules, allowing them to better solvate the this compound. However, upon cooling, the thermodynamic equilibrium shifts, and the solvent can no longer hold the excess solute, leading to precipitation. This indicates that the solvent system is not optimal for stable, long-term solubility at room temperature.

Q3: My solution turned cloudy or formed a precipitate after adding other components. Why?

A: This is likely due to an incompatibility or a change in the solvent environment. If you added a less polar co-solvent (an anti-solvent), it could have reduced the overall polarity of the system, forcing the this compound out of solution. Alternatively, another component may have reacted with the this compound to form a new, insoluble species. For example, in complex mixtures, phosphates can precipitate with copper ions.[6]

Q4: Are there alternative copper salts with better non-aqueous solubility?

A: Yes. If your application can tolerate other anions, consider copper(II) chloride or copper(II) acetate. Copper(II) chloride, for instance, shows significantly higher solubility in solvents like methanol and ethanol compared to this compound.[7] However, the choice depends entirely on the specific requirements of your experiment, including reactivity, toxicity, and desired biological activity.

Troubleshooting Guides & Proactive Strategies

This section provides a systematic approach to diagnosing and solving solubility issues.

Problem: Poor or Incomplete Dissolution

If you are observing that the this compound powder is not dissolving or is dissolving at an impractically slow rate, follow this troubleshooting workflow.

digraph "Troubleshooting_Insolubility" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting workflow for poor dissolution.

Probable Causes & Solutions:
  • Cause: Inappropriate Solvent Choice. The polarity of the solvent is the primary factor. This compound is practically insoluble in non-polar solvents like hexane, chloroform, and ether.[1][3]

    • Solution: A systematic solvent screening is the most effective first step. Test a range of polar protic and polar aprotic solvents. See Protocol 1 for a detailed methodology.

  • Cause: Insufficient Energy Input. Dissolution is an active process that requires energy to break the crystal lattice forces.

    • Solution: Apply controlled heating or sonication. This compound's melting point is around 155-157°C, so heating to 60-80°C is generally safe and can significantly improve the rate of dissolution.[1][8] Sonication can also be effective in breaking up agglomerates and accelerating the process.[9]

Problem: Precipitation After Initial Dissolution

If the compound dissolves but then precipitates over time, upon cooling, or after adding other components, the solution is unstable.

Probable Causes & Solutions:
  • Cause: Supersaturation & Unstable State. As discussed in the FAQs, heat can create a temporarily supersaturated state that is not stable at lower temperatures.

    • Solution: Co-Solvent Systems. The most robust strategy is to use a co-solvent system. A co-solvent is a secondary solvent added to the primary solvent to modify its properties (e.g., polarity, hydrogen bonding capacity) and improve solute stability. For this compound, using a high-polarity solvent like DMSO as the primary solvent and a moderately polar, miscible solvent like propylene glycol as a co-solvent can create a more stable environment. See Protocol 2 for developing a co-solvent system.

  • Cause: Anti-Solvent Precipitation. Adding a non-polar or low-polarity liquid to your solution can drastically reduce the solubility of the copper salt, causing it to crash out.

    • Solution: Order of Addition Matters. When formulating, always dissolve the this compound in the optimal solvent system first before introducing less polar components. Add these components slowly and with continuous stirring to monitor for any signs of precipitation. A patent for preparing copper gluconate crystals actually exploits this by adding ethanol or methanol to an aqueous solution to force precipitation.[10]

Proactive Strategy: The Power of Chelation

For particularly challenging systems, or when high concentrations are required, enhancing solubility through chelation can be a powerful tool.

Mechanism: Chelating agents are molecules that can form multiple bonds to a single metal ion. By forming a stable, soluble complex with the copper ion, they can prevent it from precipitating and improve its affinity for the solvent.

  • How it Works: Agents like ethylenediaminetetraacetic acid (EDTA) or citrate can bind strongly to metal ions like copper, forming stable, soluble complexes.[6] This prevents the copper from reacting with other anions or falling out of solution. While often used in aqueous systems, this principle can be adapted for non-aqueous environments, especially with polar solvents that can support the charged complex.

digraph "Chelation_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Chelation improves solubility by forming a stable complex.

Data & Protocols

Solubility Data Summary

The following table summarizes the known solubility of this compound in various solvents. This data should serve as a starting point for your solvent selection process.

SolventTypeSolubility (g/L @ 25°C)Source
WaterPolar Protic~300 (Freely Soluble)[1][2][3]
Dimethyl Sulfoxide (DMSO)Polar Aprotic179.5[3]
Ethylene GlycolPolar Protic23.47[3]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic22.44[3]
Propylene GlycolPolar Protic5.95[3]
MethanolPolar Protic6.5[3]
EthanolPolar Protic1.09 (Slightly Soluble)[3][11]
AcetonePolar AproticInsoluble[1][5]
EtherNon-PolarInsoluble[1][5]
HexaneNon-Polar0.04 (Practically Insoluble)[3]
Experimental Protocols
Protocol 1: Systematic Solvent Screening

Objective: To empirically determine the best single solvent for your target concentration of this compound.

Materials:

  • This compound powder

  • A selection of high-purity non-aqueous solvents (e.g., DMSO, NMP, Propylene Glycol, Methanol, Ethanol)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Label a separate vial for each solvent to be tested.

  • Measurement: Accurately weigh a fixed amount of this compound into each vial (e.g., 10 mg).

  • Solvent Addition: Add a precise volume of the first solvent to its corresponding vial to achieve your target concentration (e.g., 1 mL for a 10 mg/mL solution).

  • Initial Mixing: Cap the vial and vortex vigorously for 60 seconds.

  • Agitation: Place the vial on a magnetic stirrer at room temperature. Allow it to stir for at least 4 hours.

  • Observation (Initial): After 4 hours, visually inspect the solution. Note if the solid has completely dissolved. Check for clarity against a dark background.

  • Observation (24-hour Stability): Let the vial stand undisturbed at room temperature for 24 hours. Re-inspect for any signs of precipitation, crystal formation, or cloudiness.

  • Repeat: Repeat steps 3-7 for each solvent on your list.

  • Analysis: Rank the solvents based on their ability to form a clear, stable solution at your target concentration.

Protocol 2: Co-Solvent System Development

Objective: To develop a stable binary solvent system when a single solvent is insufficient. This protocol uses a titration method.

Materials:

  • This compound

  • Primary Solvent (a high-solubility solvent identified from Protocol 1, e.g., DMSO)

  • Co-Solvent (a miscible, lower-polarity solvent required by your formulation, e.g., Propylene Glycol)

  • Glass beaker, magnetic stirrer, burette

Procedure:

  • Initial Dissolution: Dissolve the this compound in the minimum required volume of the Primary Solvent (DMSO) to achieve a clear solution.

  • Setup: Place the beaker with the DMSO solution on a magnetic stirrer.

  • Titration: Slowly add the Co-Solvent (Propylene Glycol) from a burette to the stirring solution in small increments (e.g., 1-2% of the initial volume at a time).

  • Observation: After each addition, allow the solution to stir for 5-10 minutes. Observe closely for the very first sign of persistent cloudiness or precipitation. This is the "crashing point."

  • Determination: The optimal co-solvent ratio will be just below the ratio that caused precipitation. For example, if precipitation occurred after adding 4 mL of Propylene Glycol to 10 mL of DMSO, a stable ratio might be 3.5:10 (or 26% Propylene Glycol).

  • Validation: Prepare a fresh solution using the determined "safe" ratio and confirm its stability over 24-48 hours at the intended storage temperature.

Conclusion

Overcoming the solubility issues of this compound in non-aqueous systems requires a logical, multi-faceted approach. The core principle is to match the highly polar nature of the salt with a solvent system of sufficient polarity and stability. By starting with a systematic solvent screening, employing energy input, and progressing to more sophisticated techniques like co-solvent systems and chelation, researchers can successfully formulate stable non-aqueous solutions of this compound for a wide range of scientific and industrial applications.

References

  • Title: Copper Gluconate (CAS 527-09-3): Odor profile, Properties, & IFRA compliance. Source: Good Scents Company. URL: [Link]

  • Title: Copper(II) Gluconate. Source: Copper Chemistry Wiki - Fandom. URL: [Link]

  • Title: Bis(D-gluconato-kappaO1,kappaO2)copper | C12H22CuO14 | CID 10692. Source: PubChem. URL: [Link]

  • Title: Products | Copper Gluconate. Source: Behansar Co. URL: [Link]

  • Title: Safety Assessment of Copper Gluconate as Used in Cosmetics. Source: Cosmetic Ingredient Review. URL: [Link]

  • Title: Copper gluconate. Source: Wikipedia. URL: [Link]

  • Title: Safety Assessment of Copper Gluconate as Used in Cosmetics. Source: Cosmetic Ingredient Review. URL: [Link]

  • Title: How to prevent precipitation in the mineral solution formulation? Source: ResearchGate. URL: [Link]

  • Title: Oxidative Dissolution of Metals in Organic Solvents. Source: ACS Publications. URL: [Link]

  • Title: Oxidative Dissolution of Metals in Organic Solvents. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Hydrodynamic features of pulsed solvent extractor for separation of two metals by using the antagonistic effect of solvents. Source: PubMed Central. URL: [Link]

  • Title: How to improve the metal complexes solubility in water? Source: ResearchGate. URL: [Link]

  • Title: (PDF) Studies on Metal Gluconic Acid Complexes. Source: ResearchGate. URL: [Link]

  • Title: Copper(II) sulphate solutions treatment by solvent extraction with Na-Cyanex 272 | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Copper Gluconate 13-15% Cu. Source: Cambridge Commodities. URL: [Link]

  • Title: The preparation method of copper gluconate crystals. Source: Google Patents.
  • Title: Amorphous copper gluconate and preparation method thereof. Source: Google Patents.
  • Title: Preparation of metal gluconates. Source: Google Patents.
  • Title: Improved process for the preparation of metal gluconate. Source: Technical Disclosure Commons. URL: [Link]

  • Title: Possible Incompatibility between Amino Acids and Copper in Solutions for Pediatric Parenteral Nutrition. Source: PubMed Central. URL: [Link]

  • Title: Copper(II) chloride. Source: Wikipedia. URL: [Link]

  • Title: Solvent Extraction of Copper. Source: Oresome Resources. URL: [Link]

  • Title: 19.) Copper Gluconate: - (A) Manufacturing Process | PDF. Source: Scribd. URL: [Link]

Sources

Technical Support Center: Managing Oxidative Stress Induced by Copper D-Gluconate in Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing oxidative stress in cell cultures exposed to copper D-gluconate. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the use of this compound in cell culture and the management of induced oxidative stress.

Q1: What is the primary mechanism by which this compound induces oxidative stress in cells?

A1: this compound, once in the cellular environment, releases cupric (Cu²⁺) ions. The primary mechanism of oxidative stress induction is through Fenton-like reactions.[1][2][3] In this process, intracellular reductants reduce Cu²⁺ to cuprous (Cu⁺) ions. These Cu⁺ ions then react with hydrogen peroxide (H₂O₂), a natural byproduct of cellular metabolism, to generate highly reactive hydroxyl radicals (•OH).[1][3] These radicals can indiscriminately damage essential biomolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.[1][4]

Q2: Why is there a discrepancy in the literature regarding the role of oxidative stress in copper-induced cell death?

A2: While the generation of reactive oxygen species (ROS) via Fenton-like chemistry is a well-established mechanism of copper toxicity, some studies suggest that impaired protein folding and aggregation may be a more direct cause of cell death.[5][6] It's proposed that cuprous ions interact with proteins, leading to misfolding and aggregation, which in turn triggers a heat shock response.[5][6] The protective role of glutathione (GSH) in this context is attributed to its ability to bind cuprous ions, preventing their interaction with proteins.[5][6] It is likely that both mechanisms, oxidative stress and protein aggregation, contribute to copper-induced cytotoxicity, with their relative importance depending on the specific cell type, copper concentration, and experimental conditions.

Q3: What are the typical working concentrations of this compound for in vitro studies?

A3: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically for each experimental system. However, based on available literature, a starting point for dose-response experiments can be in the range of 25 µM to 400 µM.[7] For instance, in Vero E6 cells, concentrations up to 200 µM showed little effect on viability over 72 hours, while viability dropped significantly at 400 µM.[7][8] It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental endpoint.

Q4: How can I mitigate oxidative stress in my cell cultures when treating with this compound?

A4: Several strategies can be employed to manage copper-induced oxidative stress:

  • Antioxidant Co-treatment: Supplementing the culture medium with antioxidants can help neutralize ROS. N-acetylcysteine (NAC), a precursor to glutathione, is a commonly used antioxidant that has been shown to alleviate copper-induced oxidative stress.[9] Other antioxidants like Vitamin E (α-tocopherol), curcumin, resveratrol, and catechin have also demonstrated protective effects.[10][11]

  • Copper Chelators: Chelating agents can bind to copper ions, rendering them redox-inactive. It's important to choose a chelator appropriate for your experimental design. Cell-impermeable chelators like Bathocuproine disulfonate (BCS) will chelate extracellular copper, while cell-permeable chelators like Tetrathiomolybdate (TTM) can bind intracellular copper.[12] Be aware that some compounds, like NAC, can also exhibit chelating properties.[13][14][15]

  • Control of Exposure Time: Limiting the duration of exposure to this compound can minimize the accumulation of oxidative damage.

Q5: Can the gluconate component of this compound have biological effects?

A5: D-gluconic acid is a naturally occurring carbohydrate. While the primary toxic effects are attributed to the copper ions, it's good practice to include a control group treated with an equimolar concentration of sodium gluconate to account for any potential effects of the gluconate moiety itself. However, in most contexts, the effects of gluconate are considered negligible compared to those of copper.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving this compound.

Problem Probable Cause(s) Solution(s)
Excessive Cell Death at Low Concentrations 1. High sensitivity of the cell line: Some cell lines are inherently more susceptible to copper toxicity. 2. Errors in concentration calculation or dilution. 3. Presence of other stressors in the culture medium. 1. Perform a thorough literature search for your specific cell line to find reported toxic concentrations. Conduct a preliminary dose-response experiment starting with very low concentrations (e.g., 1-10 µM). 2. Double-check all calculations and ensure proper mixing of stock solutions. 3. Use fresh, high-quality culture medium and supplements. Ensure cells are healthy and not stressed before starting the experiment.
Inconsistent or Non-Reproducible Results 1. Variability in this compound stock solution: Copper salts can precipitate over time. 2. Inconsistent cell passage number or density. 3. Fluctuations in incubator conditions (CO₂, temperature, humidity). 1. Prepare fresh stock solutions of this compound for each experiment. Filter-sterilize the stock solution. 2. Use cells within a consistent passage number range and seed them at a uniform density for all experiments. 3. Regularly monitor and calibrate incubator conditions.
Unexpected Antioxidant Effects of Control Vehicle 1. Some solvents (e.g., DMSO) can have antioxidant properties. 1. Use the lowest possible concentration of the solvent. Include a vehicle control group (cells treated with the solvent alone) in your experimental design.
Interference with Assays 1. Copper ions can interfere with certain fluorescent dyes or enzymatic assays. For example, MTT and WST-8 assays, which measure mitochondrial activity, may not be suitable for assessing cytotoxicity of copper nanoparticles.[16]1. Consult the literature and manufacturer's instructions for potential interferences. Consider alternative assays. For cell viability, a neutral red uptake assay or trypan blue exclusion assay might be more appropriate.[16] For ROS detection, use multiple probes to confirm results.

Part 3: Experimental Protocols & Visualizations

This section provides detailed protocols for key experiments and visual diagrams to illustrate complex pathways and workflows.

Mechanism of Copper-Induced Oxidative Stress

The following diagram illustrates the central role of the Fenton-like reaction in copper-induced oxidative stress.

cluster_cell Cell Cu2+ Cupric Ion (Cu²⁺) Cu+ Cuprous Ion (Cu⁺) Cu2+->Cu+ Reduction OH Hydroxyl Radical (•OH) Cu+->OH Fenton-like Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) OH->Cellular_Damage Reductants Cellular Reductants (e.g., GSH) Reductants->Cu+ Copper_D_Gluconate This compound Copper_D_Gluconate->Cu2+ Dissociation cluster_planning Phase 1: Characterization cluster_mechanism Phase 2: Mechanistic Insight cluster_mitigation Phase 3: Mitigation Strategies Dose_Response Dose-Response Curve (e.g., MTT Assay) Time_Course Time-Course Experiment Dose_Response->Time_Course Determine EC50 ROS_Measurement Measure ROS Levels (e.g., DCFH-DA Assay) Time_Course->ROS_Measurement Select optimal time point Antioxidant_Status Assess Antioxidant Status (e.g., GSH/GSSG Assay) ROS_Measurement->Antioxidant_Status Antioxidant_Rescue Antioxidant Rescue (e.g., NAC co-treatment) Antioxidant_Status->Antioxidant_Rescue Chelator_Rescue Chelator Rescue (e.g., BCS or TTM co-treatment) Antioxidant_Status->Chelator_Rescue

Caption: A structured workflow for studying copper-induced oxidative stress.

References

  • Jovanovic Mirkovic, J., Kocic, G., Jurinjak, Z., & Alexopoulos, C. (2022). Glutathione as a powerful antioxidant in oxidative stress in the brain tissue of rats caused by the pathophysiological action of copper. European Psychiatry, 65(S1), S23-S23. [Link]

  • Ali, H., Al-Shorbagy, M. A., & Al-Taher, A. (2018). Copper-induced cell death and the protective role of glutathione: the implication of impaired protein folding rather than oxidative stress. Metallomics, 10(12), 1768-1778. [Link]

  • Jovanovic Mirkovic, J., Kocic, G., Jurinjak, Z., & Alexopoulos, C. (2022). Protective role of glutathione in oxidative stress caused by cadmium and copper. European Psychiatry, 65(S1), S23-S23. [Link]

  • Ali, H., Al-Shorbagy, M. A., & Al-Taher, A. (2018). Copper-induced cell death and the protective role of glutathione: the implication of impaired protein folding rather than oxidative stress. Metallomics, 10(12), 1768-1778. [Link]

  • Jovanovic Mirkovic, J., Kocic, G., Jurinjak, Z., & Alexopoulos, C. (2022). Protective role of glutathione in oxidative stress caused by cadmium and copper. European Psychiatry, 65(S1), S23-S23. [Link]

  • Wolfram, T., Schwarz, M., Reuß, M., Lossow, K., Ost, M., Klaus, S., ... & Kipp, A. P. (2020). N-Acetylcysteine as Modulator of the Essential Trace Elements Copper and Zinc. Antioxidants, 9(11), 1117. [Link]

  • Intracellular Fenton Reaction based on Mitochondria-Targeted Copper(Ⅱ)-Peptide Complex for Induced Apoptosis. (n.d.). ResearchGate. [Link]

  • Wolfram, T., Schwarz, M., Reuß, M., Lossow, K., Ost, M., Klaus, S., ... & Kipp, A. P. (2020). N-Acetylcysteine as Modulator of the Essential Trace Elements Copper and Zinc. Antioxidants, 9(11), 1117. [Link]

  • Tchounwou, P. B., Yedjou, C. G., Patlolla, A. K., & Sutton, D. J. (2011). Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG(2)) Cells. International journal of environmental research and public health, 8(4), 1147–1163. [Link]

  • O'Connor, J. E., Kim, J., & Lee, J. (2014). N-Acetylcysteine interacts with copper to generate hydrogen peroxide and selectively induce cancer cell death. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(1), 32-39. [Link]

  • Fenton-like copper redox chemistry revisited: Hydrogen peroxide and superoxide mediation of copper-catalyzed oxidant production. (n.d.). ResearchGate. [Link]

  • Wolfram, T., Schwarz, M., Reuß, M., Lossow, K., Ost, M., Klaus, S., ... & Kipp, A. P. (2020). N-Acetylcysteine as Modulator of the Essential Trace Elements Copper and Zinc. Antioxidants, 9(11), 1117. [Link]

  • The signifcance of copper chelators in clinical and experimental application. (n.d.). ResearchGate. [Link]

  • Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols. (2022). MDPI. [Link]

  • Tchounwou, P. B., Yedjou, C. G., Patlolla, A. K., & Sutton, D. J. (2011). Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells. International journal of environmental research and public health, 8(4), 1147–1163. [Link]

  • Effects of copper on cell viability (relative MTT assay). (n.d.). ResearchGate. [Link]

  • Size-Specific Copper Nanoparticle Cytotoxicity Varies between Human Cell Lines. (2021). MDPI. [Link]

  • Exposure to Cu(II) induces cell death. A Cell viability was examined by... (n.d.). ResearchGate. [Link]

  • Copper supplementation alleviates hypoxia-induced ferroptosis and oxidative stress in neuronal cells. (2023). Spandidos Publications. [Link]

  • ROS Homeostasis Involved in Dose-Dependent Responses of Arabidopsis Seedlings to Copper Toxicity. (2022). MDPI. [Link]

  • Cu2+ selective chelators relieve copper-induced oxidative stress in vivo. (2019). Nature. [Link]

  • Fenton-like Chemistry by a Copper(I) Complex and H2O2 Relevant to Enzyme Peroxygenase C − H Hydroxylation. (2022). Journal of the American Chemical Society. [Link]

  • Are Reactive Oxygen Species (ROS) the Main Mechanism by Which Copper Ion Treatment Degrades the DNA of Mycobacterium avium subsp. paratuberculosis Suspended in Milk? (2022). MDPI. [Link]

  • Evaluation of in vitro activity of copper gluconate against SARS-CoV-2 using confocal microscopy-based high content screening. (2021). Scientific reports. [Link]

  • Performance of Copper as a Catalyst for Fenton-like Processes in Highly Saline Solutions. (2023). MDPI. [Link]

  • Eco-friendly synthesis of nano copper and its use in fenton-like reactions for methylene blue degradation. (n.d.). ResearchGate. [Link]

  • Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. (2012). Antioxidants & redox signaling. [Link]

  • Evaluation of oxidative stress-mediated cytotoxicity and genotoxicity of copper and flubendiamide: amelioration by antioxidants in vivo and in vitro. (2018). Scientific reports. [Link]

  • Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway. (2021). Journal of biochemical and molecular toxicology. [Link]

  • (PDF) Amelioration of oxidative stress-mediated cytotoxicity and genotoxicity induced by copper and flubendiamide in-vivo and in- vitro by potent antioxidants. (n.d.). ResearchGate. [https://www.researchgate.net/publication/323214844_Amelioration_of_oxidative_stress-mediated_cytotoxicity_and_genotoxicity_induced_by_copper_and_flubendiamide_in-vivo_and_in-vitro_by_potent_antioxidants]([Link] cytotoxicity_and_genotoxicity_induced_by_copper_and_flubendiamide_in-vivo_and_in-_vitro_by_potent_antioxidants)

  • The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm. (2024). Journal of Translational Medicine. [Link]

  • Copper Gluconate USP. (2025). U.S. Pharmacopeia. [Link]

  • Dual Role of Selected Antioxidants Found in Dietary Supplements: Crossover between Anti- and Pro-oxidant Activities in the Presence of Copper. (2015). Journal of agricultural and food chemistry. [Link]

  • Copper induces oxidative stress and apoptosis through mitochondria-mediated pathway in chicken hepatocytes. (2019). Toxicology in vitro. [Link]

  • Neurotoxic Effect of Myricitrin in Copper-Induced Oxidative Stress Is Mediated by Increased Intracellular Ca2+ Levels and ROS/p53/p38 Axis. (2023). MDPI. [Link]

  • Effects of Copper or Zinc Organometallics on Cytotoxicity, DNA Damage and Epigenetic Changes in the HC-04 Human Liver Cell Line. (2023). MDPI. [Link]

  • Current Biomedical Use of Copper Chelation Therapy. (2020). International journal of molecular sciences. [Link]

  • Investigating copper loss during cell culture media preparation. (2021). ACS Publications. [Link]

  • Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans. (2021). BMC veterinary research. [Link]

  • Safety Assessment of Copper Gluconate as Used in Cosmetics. (2025). Cosmetic Ingredient Review. [Link]

  • Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations. (2023). Frontiers in Oncology. [Link]

  • Bis(D-gluconato-kappaO1,kappaO2)copper. (n.d.). PubChem. [Link]

  • Evaluation of in vitro activity of copper gluconate against SARS-CoV-2 using confocal microscopy-based high content screening. (n.d.). ResearchGate. [Link]

  • Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy. (2022). MDPI. [Link]

  • The significance of copper chelators in clinical and experimental application. (n.d.). Semantic Scholar. [Link]

  • Biological mechanism of cell oxidative stress and death during short-term exposure to nano CuO. (n.d.). IRIS-BOA. [Link]

Sources

ensuring consistent purity and quality of copper d-gluconate for reproducible experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the quality and handling of copper D-gluconate.

Q1: What are the primary impurities of concern in research-grade this compound?

A1: Potential impurities can be broadly categorized into three groups:

  • Elemental Impurities: These include heavy metals like lead, arsenic, cadmium, and mercury, which can be introduced from raw materials or manufacturing equipment.[1][2] Their presence, even at trace levels, can significantly impact cellular processes and experimental outcomes.[3][4]

  • Organic Impurities: Unreacted starting materials, such as gluconic acid, or byproducts from synthesis are common.[5][6] Additionally, reducing substances, like dextrose, may be present.[7]

  • Counter-ion and Salt Impurities: Contamination with chlorides and sulfates can occur during synthesis and purification.[8][9]

Q2: How does the purity of this compound affect experimental reproducibility?

A2: The purity of metal salts is critical for reproducible outcomes, especially in sensitive biological systems like cell cultures.[3] Lot-to-lot variability in impurity profiles can lead to inconsistent results, altered protein expression, and even cell culture failure.[3] Trace elemental impurities, for instance, can influence cell growth, metabolism, and critical quality attributes of biopharmaceutical products.[4]

Q3: What are the standard storage conditions for this compound to maintain its integrity?

A3: this compound should be stored in well-closed containers in a clean, dry warehouse.[9] The compound is hygroscopic, meaning it can absorb moisture from the air, which may lead to discoloration and degradation.[9][10] To prevent this, it is advisable to use the entire container once opened or to obtain samples in a low-humidity environment and promptly reseal the container.[9]

Q4: My this compound solution appears cloudy. What could be the cause?

A4: Cloudiness, or turbidity, in a this compound solution can indicate several issues:

  • Insolubility: While this compound is soluble in water, high concentrations or the presence of certain impurities might reduce its solubility.[11]

  • Precipitation: The formation of insoluble copper salts (e.g., copper hydroxide or carbonate) can occur if the pH of the solution is not appropriately controlled.

  • Contamination: Particulate matter from the container or handling process could be present.

Q5: Are there established pharmacopeial standards for this compound quality?

A5: Yes, major pharmacopeias such as the United States Pharmacopeia (USP) provide detailed monographs for this compound.[12][13] These monographs specify the required tests for identification, assay (purity), limits for specific impurities (e.g., lead, chloride, sulfate, reducing substances), and packaging and storage requirements.[12][14] Adhering to these standards ensures a high degree of quality and consistency.[8]

Section 2: Troubleshooting Experimental Inconsistencies

This section provides a structured approach to diagnosing and resolving issues that may arise during experimentation due to the quality of this compound.

Issue 1: Variability in Biological Assays (e.g., Cell Viability, Enzyme Kinetics)
  • Symptom: Inconsistent IC50 values, variable enzyme activation/inhibition, or unexpected cytotoxicity across different batches of this compound.

  • Causality: The presence of undeclared elemental impurities is a primary suspect.[15][16][17] Heavy metals are known toxicants that can interfere with cellular functions even at very low concentrations.[2][3] For instance, ions like lead or mercury can inhibit enzyme function, while others can induce oxidative stress, leading to apoptosis or necrosis.[16] Lot-to-lot variation in the concentration of these impurities will directly translate to inconsistent biological responses.[3]

Troubleshooting & Validation Workflow

cluster_0 Troubleshooting Workflow: Biological Variability A Observe Inconsistent Biological Results B Quarantine Suspect Lot of Copper Gluconate A->B C Perform ICP-MS Analysis for Elemental Impurities B->C Key Validation Step D Compare Impurity Profile to Previous 'Good' Lots & USP <232> Limits C->D E Decision Point: Does it Meet Purity Specs? D->E F Qualify New Batch from Reliable Supplier with COA E->F No G Discard Non-compliant Lot E->G No H Re-run Biological Assay with Qualified Material E->H Yes F->H cluster_1 Troubleshooting Workflow: Chemical Inconsistency A Observe Inconsistent Chemical/Formulation Results B Verify Identity via FTIR and Assay via Titration/HPLC A->B C Test for Organic Impurities (e.g., Reducing Substances) B->C D Review Certificate of Analysis (COA) for Lot-Specific Data C->D E Decision Point: Does it Meet Specs? D->E F Contact Supplier for Out-of-Specification Investigation E->F No G Source and Qualify a New Lot E->G No G->A Re-test

Caption: Workflow for troubleshooting chemical inconsistencies.

Section 3: Quality Control Protocols

To proactively ensure the quality of this compound, implement the following QC protocols for incoming materials.

Protocol 1: Identity Verification by Fourier-Transform Infrared Spectroscopy (FTIR)
  • Principle: FTIR provides a unique molecular "fingerprint" of a compound by measuring the absorption of infrared radiation by its chemical bonds. This allows for rapid confirmation of the material's identity.

  • Methodology:

    • Obtain a reference spectrum of a previously validated, high-purity this compound standard.

    • Prepare the sample of the new lot according to the instrument's requirements (e.g., KBr pellet or ATR).

    • Acquire the FTIR spectrum of the new sample.

    • Compare the sample spectrum to the reference spectrum. The positions and relative intensities of the absorption peaks should correspond. [18]* Acceptance Criteria: The principal peaks in the sample spectrum must align with those in the reference spectrum.

Protocol 2: Assay and Purity Determination
2A. Assay by Titration (per USP)
  • Principle: An indirect titration method is used to determine the percentage of this compound. [12]* Methodology:

    • Accurately weigh and dissolve approximately 1.5 g of this compound in 100 mL of water. [7] 2. Add 2 mL of glacial acetic acid and 5 g of potassium iodide.

    • Titrate with a standardized 0.1 N sodium thiosulfate solution until a light yellow color is achieved. [7] 4. Add 2 g of ammonium thiocyanate and 3 mL of starch indicator.

    • Continue the titration until a milk-white endpoint is reached. [7] 6. Perform a blank determination and calculate the percentage of this compound.

  • Acceptance Criteria: The assay value must be between 98.0% and 102.0%. [13]

2B. Analysis of Gluconate and Related Organic Acids by HPLC
  • Principle: High-Performance Liquid Chromatography (HPLC) with UV detection can be used to separate and quantify gluconic acid and other potential organic acid impurities. [19][20][21]* Methodology:

    • Column: A suitable reversed-phase column (e.g., C18) or a specific organic acid analysis column. [19][21] 2. Mobile Phase: An aqueous buffer, such as potassium dihydrogen phosphate, with pH adjustment (e.g., to pH 2.4 with phosphoric acid). [20] 3. Detection: UV detector set to a low wavelength, typically 210 nm, where carboxyl groups absorb. [21][22] 4. Standard Preparation: Prepare a standard solution of USP Potassium Gluconate RS. [14] 5. Sample Preparation: Prepare a solution of the this compound sample at a known concentration.

    • Analysis: Inject both standard and sample solutions. Identify the gluconate peak by comparing the retention time with the standard. Quantify based on peak area.

  • Acceptance Criteria: The chromatogram should show a single major peak corresponding to gluconate. Any impurity peaks should be below a pre-defined threshold (e.g., <0.1%).

Protocol 3: Elemental Impurity Analysis by ICP-MS
  • Principle: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting and quantifying trace metals. [23]It has become the standard method for elemental impurity testing in pharmaceuticals, replacing older, less specific methods. [2][24][25]* Methodology:

    • Sample Preparation: Accurately weigh the this compound sample and dissolve it in dilute nitric acid to create a sample stock solution. [7][12] 2. Instrument Calibration: Calibrate the ICP-MS instrument using certified standards for the elements of interest (e.g., As, Cd, Hg, Pb, as per USP <232>). [1] 3. Analysis: Analyze the prepared sample solution. The instrument ionizes the sample in argon plasma and separates the ions based on their mass-to-charge ratio, allowing for precise quantification. [23]* Acceptance Criteria: The concentration of elemental impurities must not exceed the limits specified in USP General Chapter <232>. [1][26]

Table 1: Example Acceptance Criteria for Key Impurities (based on USP)
Impurity TestMethodAcceptance Criteria
Assay Titration98.0% - 102.0% [13]
Lead (Pb) ICP-MS or AAS≤ 5 ppm [9]
Arsenic (As) ICP-MS≤ 3 ppm [9]
Chloride (Cl) Limit Test≤ 0.07% [9]
Sulfate (SO₄) Limit Test≤ 0.05% [9]
Reducing Substances Titration≤ 1.0% [9]

References

  • Heavy Metals Testing via ICP/MS. Eurofins Scientific.
  • A Rapid ICP-MS Screen for Heavy Metals in Pharmaceutical Compounds. PubMed.
  • Using ICP-MS to Measure Elemental Compositions in Drug Products.
  • Metal Impurities in Pharmaceuticals and Dietary Supplements: Implementing ICP-MS for USP <232> and Proposition 65.
  • Copper Gluconate - Definition, Identific
  • ICP-MS – Heavy Metal Elemental Analysis. Pacific BioLabs.
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applic
  • Importance of Purity Profiles in Metal Salts. Ascensus Specialties.
  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chrom
  • Copper Glucon
  • Copper Glucon
  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments.
  • Organic Acids : HPLC (Type-IV).
  • Copper Glucon
  • Copper Gluconate Manufacturer & Exporter. Shreeji Industries.
  • Copper Glucon
  • Scientific Documentation - C1334, Copper Glucon
  • Safety Assessment of Copper Glucon
  • A kind of copper gluconate preparation method and the copper gluconate prepared using this method.
  • Generic tendency of metal salt cytotoxicity for six cell lines. PubMed.
  • Effects of Trace Metals on Cell-Culture Performance.
  • CERTIFICATE OF ANALYSIS - D-Gluconic acid copper (II) salt. Biosynth.
  • COPPER GLUCON
  • The Impact of Metal Ion Exposure on the Cellular Behavior of Human Osteoblasts and PBMCs: In Vitro Analyses of Osteolytic Processes. MDPI.
  • Impact of Metal Ions on Cellular Functions: A Focus on Mesenchymal Stem/Stromal Cell Differenti
  • Copper glucon

Sources

Validation & Comparative

comparing the bioavailability of copper d-gluconate versus copper sulfate in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Bioavailability of Copper D-Gluconate and Copper Sulfate in Animal Models

Introduction: The Critical Role of Copper in Animal Physiology

Copper (Cu) is an indispensable trace element, fundamental to the health and metabolic function of all animals. It serves as a critical cofactor for a myriad of enzymes involved in processes such as iron metabolism, connective tissue formation, immune function, and central nervous system development. Given its importance, ensuring adequate copper supplementation in animal diets is paramount. The chemical form in which copper is delivered significantly impacts its absorption and utilization—a concept known as bioavailability.

This guide provides a detailed comparison of two common copper sources: the inorganic salt, copper sulfate (CuSO₄), and the organically chelated form, this compound. While copper sulfate has been a long-standing, cost-effective choice, organic forms like copper gluconate are gaining prominence due to their potential for enhanced bioavailability. We will delve into the experimental data from animal models, explore the underlying physiological mechanisms, and provide expert insights for researchers, scientists, and professionals in drug and supplement development.

Understanding Bioavailability: From Ingestion to Utilization

Bioavailability is defined as the proportion of an ingested nutrient that is absorbed, transported to its site of action, and converted into its physiologically active form. For minerals like copper, this process is complex and influenced by numerous factors.

The Journey of Copper: Absorption and Metabolism

The primary site for copper absorption is the small intestine, particularly the duodenum. The process begins with the reduction of dietary cupric copper (Cu²⁺) to its cuprous form (Cu⁺) by reductase enzymes on the enterocyte surface. The cuprous ion is then transported into the intestinal cell primarily via the copper transporter 1 (CTR1).

Once inside the enterocyte, copper is bound by chaperone proteins to prevent cellular toxicity and is transported to various destinations. It can be utilized within the cell, stored bound to metallothionein, or transported across the basolateral membrane into the bloodstream by the copper-transporting ATPase, ATP7A. In the blood, copper binds to proteins like albumin and is transported to the liver, the central organ for copper homeostasis. The liver then distributes copper to other tissues, largely incorporated into the protein ceruloplasmin.

Several dietary factors can interfere with this process. High levels of zinc, molybdenum, sulfur, and phytates are known antagonists that can bind with copper in the intestinal lumen, forming insoluble complexes that are poorly absorbed and subsequently excreted.

Methodologies for Assessing Mineral Bioavailability

To objectively compare copper sources, researchers employ standardized in vivo animal models. The goal is to measure the proportion of copper from a test source that is biologically available compared to a reference standard, typically reagent-grade copper sulfate, which is assigned a relative bioavailability value (RBV) of 100%.

Key Experimental Protocol: The Slope-Ratio Assay

A widely accepted method is the slope-ratio assay, which involves feeding animals a basal diet low in the mineral of interest and then supplementing it with graded levels of the reference and test sources. The response of a specific biological marker is then measured.

Step-by-Step Experimental Workflow:

  • Animal Selection and Acclimation: A cohort of young, rapidly growing animals (e.g., day-old chicks, weanling rats, or pigs) is selected and acclimated to the housing conditions.

  • Depletion Phase (Optional): Animals may be fed a copper-deficient basal diet for a period to deplete their initial copper stores, thereby increasing their sensitivity to the supplemented copper.

  • Repletion/Assay Phase: Animals are randomly assigned to dietary treatment groups. These typically include:

    • A negative control (basal diet with no supplemental copper).

    • Three or more groups receiving the basal diet supplemented with graded levels of the reference source (e.g., 100, 200, 300 mg/kg Cu from copper sulfate).

    • Three or more groups receiving the basal diet supplemented with the same graded levels of the test source (e.g., 100, 200, 300 mg/kg Cu from this compound).

  • Feeding Trial: The experimental diets are provided for a set period (e.g., 21 days), during which feed intake and body weight are monitored.

  • Analysis: The copper concentration in the collected tissues is determined using methods like atomic absorption spectrophotometry.

  • Data Analysis: The tissue copper concentration is regressed against the supplemental copper intake for each source. The ratio of the slopes of the regression lines for the test source and the reference source gives the Relative Bioavailability Value (RBV).

G cluster_setup Phase 1: Setup & Acclimation cluster_trial Phase 2: Experimental Trial cluster_analysis Phase 3: Analysis & Calculation A Animal Selection (e.g., Chicks, Rats) B Acclimation to Housing A->B C Depletion Phase (Low-Cu Basal Diet) B->C D Random Allocation to Treatment Groups C->D E Control Group (Basal Diet) D->E F Reference Groups (Basal + Graded CuSO₄) D->F G Test Groups (Basal + Graded Cu-Gluconate) D->G H Ad Libitum Feeding (e.g., 21 days) E->H F->H G->H I Sample Collection (Liver, Plasma, etc.) H->I J Tissue Copper Analysis (AAS) I->J K Regression Analysis (Tissue Cu vs. Cu Intake) J->K L Slope-Ratio Calculation (RBV = Slope_Test / Slope_Ref) K->L

Figure 1. Standard experimental workflow for a slope-ratio bioavailability assay.

Comparative Bioavailability: Organic vs. Inorganic Copper Sources

Direct comparative studies between this compound and copper sulfate are less common in the literature than comparisons with other organic forms like copper-amino acid chelates (e.g., glycinate, lysine, methionine) and copper proteinates. However, these organic sources share a key characteristic with copper gluconate: the copper ion is chelated, or bound, to an organic molecule. This chelation is believed to protect the mineral from interactions in the digestive tract, potentially enhancing its absorption.

Studies in various animal models consistently show that organic copper sources often have a higher relative bioavailability than copper sulfate, especially when dietary antagonists are present.

Animal ModelOrganic Copper SourceRBV (%) vs. Copper Sulfate (100%)Key Findings & Conditions
Pigs Copper Glycinate / Proteinate>100%Pigs receiving organic copper retained more and excreted less copper than those fed copper sulfate, indicating higher bioavailability.
Pigs Copper-Amino Acid Complex>100%Apparent total tract digestibility of copper was higher for organic sources compared to copper sulfate.
Broiler Chickens Copper Methionine117%Liver copper concentration was significantly higher in broilers fed copper methionine compared to copper sulfate.
Broiler Chickens Copper Lysine95-115%RBV was found to be similar or slightly higher for copper lysine compared to copper sulfate.
Cattle (Steers) Copper Glycinate115% (Not Statistically Different)In the presence of antagonists (sulfur, molybdenum), the bioavailability of copper glycinate was numerically higher but not significantly different from copper sulfate.
Cattle (Steers) Copper Proteinate>100%In the presence of high molybdenum, copper proteinate appeared to have greater bioavailability than copper sulfate.

Mechanistic Insights: Why Chelation Matters

The enhanced bioavailability of chelated copper, such as copper gluconate, is attributed to several factors:

  • Protection from Antagonists: The organic ligand (gluconate) shields the copper ion, reducing its likelihood of forming insoluble precipitates with phytates or other minerals in the gut's pH environment.

  • Solubility and Stability: Organic chelates can have different solubility and stability characteristics compared to inorganic salts, which may favor absorption.

  • Alternative Absorption Pathways: While inorganic copper is absorbed via ion channels like CTR1, some evidence suggests that chelated forms may be partially absorbed intact through amino acid or peptide transporters, bypassing some of the competitive inhibition at the primary ion channels.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Portal Blood CuSO4 { Copper Sulfate (Cu²⁺)} Antagonists Antagonists (Phytate, Zn²⁺, Mo) CuSO4->Antagonists Binding CTR1 CTR1 Transporter (for Cu⁺) CuSO4->CTR1 Reduction to Cu⁺ & Transport CuGluc { Copper Gluconate (Chelated Cu²⁺)} CuGluc->CTR1 Dissociation & Transport AAT Amino Acid / Peptide Transporters CuGluc->AAT Potential Intact Transport Precipitate Insoluble Complex Antagonists->Precipitate Chaperone Copper Chaperones (e.g., ATOX1) CTR1->Chaperone AAT->Chaperone ATP7A ATP7A (Basolateral Export) Chaperone->ATP7A Albumin Transport to Liver (via Albumin) ATP7A->Albumin

A Comparative Guide to Validating Copper D-Gluconate's Effect on Angiogenic Gene Expression Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of compounds on gene expression is paramount. This guide provides an in-depth, technical comparison of copper d-gluconate's role in modulating specific gene expression pathways, primarily focusing on angiogenesis. We will delve into the underlying molecular mechanisms, compare its effects with alternative compounds, and provide detailed, validated experimental protocols to empower your research. Our approach is grounded in scientific integrity, ensuring that every piece of information is supported by authoritative sources.

Introduction: The Role of Copper in Gene Regulation and Angiogenesis

Copper is an essential trace element vital for a myriad of biological processes, acting as a critical cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, and signal transduction.[1] In recent years, the role of copper in regulating gene expression has garnered significant attention, particularly in the context of angiogenesis, the formation of new blood vessels. This process is tightly regulated and crucial for both normal physiological functions, such as wound healing, and pathological conditions, including tumor growth and metastasis.

Copper's pro-angiogenic effects are significantly mediated through its influence on the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[2] HIF-1α is a master transcriptional regulator that, under hypoxic conditions, becomes stabilized and promotes the expression of a suite of genes involved in angiogenesis, most notably Vascular Endothelial Growth Factor (VEGF).[3] Copper has been shown to be essential for the binding of HIF-1α to the hypoxia-responsive element (HRE) in the promoter regions of its target genes.[4][5] Specifically, copper sulfate has been demonstrated to induce the expression of both HIF-1α and VEGF in cancer cells through the activation of the EGFR/ERK/c-fos transduction pathway.[2]

This compound, an organic salt of copper, is often utilized in supplements and pharmaceutical formulations due to its high bioavailability. While much of the research has been conducted with inorganic copper salts like copper sulfate, the fundamental pro-angiogenic mechanisms are expected to be similar, driven by the cupric ion. This guide will explore these mechanisms and provide the tools to validate the specific effects of this compound.

Comparative Analysis: this compound vs. Alternative Modulators of Angiogenesis

To provide a comprehensive understanding of this compound's effects, it is crucial to compare it with other compounds known to modulate angiogenesis. This section will compare this compound (with data often extrapolated from studies on other copper salts) with an antagonist (Zinc) and several natural inhibitors.

CompoundTarget PathwayEffect on Gene ExpressionQuantitative Data (Fold Change)Citation(s)
Copper (as Copper Sulfate) HIF-1α/VEGFInduces HIF-1α and VEGF mRNA expression.Induces a ~1.5 to 2.5-fold increase in VEGF mRNA at concentrations of 100-200 µM.[2]
Zinc (as Zinc Chloride) HIF-1α/VEGFInhibits hypoxia-induced HIF-1α and VEGF mRNA expression.Hypoxia-induced HIF-1α mRNA expression decreased by ~10-fold with 100 µM ZnCl₂. Hypoxia-induced VEGF mRNA expression decreased by ~4-fold with 100 µM ZnCl₂.[6][7]
Resveratrol VEGFInhibits VEGF gene and protein expression.Treatment with 100 µM resveratrol significantly decreased VEGF gene and protein expression in endometrial stromal cells.[8][9]
Ginkgo Biloba Extract (EGb 761) Wnt/β-catenin-VEGFInhibits VEGF and VEGFR2 mRNA expression.Suppressed Wnt3a and β-catenin protein expression and the mRNA levels of VEGF and VEGFR2 in Lewis lung carcinoma cells.[10]

Note: The quantitative data presented is sourced from different studies with varying experimental conditions (cell types, treatment durations, etc.) and should be interpreted as indicative rather than directly comparable.

Validated Experimental Protocols for Gene Expression Analysis

To rigorously assess the impact of this compound on gene expression, a multi-faceted approach employing Quantitative Real-Time PCR (qPCR), RNA-Sequencing (RNA-Seq), and Western Blotting is recommended.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for validating the effect of a test compound on gene expression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_data Data Analysis & Interpretation cell_culture 1. Cell Culture (e.g., HUVECs, Cancer Cell Lines) treatment 2. Treatment - this compound - Alternatives (e.g., Zinc Chloride) - Vehicle Control cell_culture->treatment harvest 3. Harvest Cells treatment->harvest rna_extraction 4a. RNA Extraction harvest->rna_extraction protein_extraction 4b. Protein Extraction harvest->protein_extraction qpcr 5a. qPCR (VEGF, HIF-1α mRNA) rna_extraction->qpcr rnaseq 5b. RNA-Sequencing (Transcriptome-wide analysis) rna_extraction->rnaseq western_blot 5c. Western Blot (HIF-1α, p-ERK Protein) protein_extraction->western_blot data_analysis 6. Data Analysis qpcr->data_analysis rnaseq->data_analysis western_blot->data_analysis interpretation 7. Interpretation & Conclusion data_analysis->interpretation

Caption: A comprehensive workflow for validating compound effects on gene expression.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is a sensitive and specific method for quantifying mRNA levels of selected genes.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound, a positive control (e.g., copper sulfate), a negative control/antagonist (e.g., zinc chloride), and a vehicle control for a predetermined time (e.g., 24 hours).

  • RNA Isolation:

    • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol, ensuring to minimize RNA degradation by working in an RNase-free environment.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis to check for intact ribosomal RNA bands.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., VEGF, HIF1A) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye-based master mix (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.

RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel pathways affected by this compound.

Protocol:

  • Sample Preparation:

    • Follow steps 1 and 2 of the qPCR protocol to obtain high-quality total RNA.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA to enrich for messenger RNA (mRNA).

    • Fragment the enriched mRNA and synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

    • Assess the quality and quantity of the library using a bioanalyzer and qPCR.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between treatment groups.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify affected biological pathways.

Western Blotting for Protein Expression and Pathway Activation

Western blotting is used to detect and quantify the expression levels of specific proteins, providing validation at the protein level and insights into signaling pathway activation.

Protocol:

  • Protein Extraction:

    • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HIF-1α, anti-phospho-ERK, anti-VEGF) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using image analysis software and normalize to a loading control protein (e.g., β-actin, GAPDH).

Key Signaling Pathway: The HIF-1α/VEGF Axis

The following diagram illustrates the central role of copper in the activation of the HIF-1α/VEGF signaling pathway, a key driver of angiogenesis.

HIF1a_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cu2_gluconate This compound CTR1 CTR1 Cu2_gluconate->CTR1 Enters cell Cu_ion Cu²⁺ CTR1->Cu_ion EGFR EGFR Cu_ion->EGFR Activates ERK ERK EGFR->ERK pERK p-ERK ERK->pERK cFos c-Fos pERK->cFos Induces HIF1a_nuc HIF-1α cFos->HIF1a_nuc Induces Expression HIF1a_protein HIF-1α HIF1a_stabilized Stabilized HIF-1α HIF1a_protein->HIF1a_stabilized Stabilization HIF1a_stabilized->HIF1a_nuc Translocates HIF1_complex HIF-1 Complex HIF1a_nuc->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (Hypoxia-Responsive Element) HIF1_complex->HRE Binds (Copper-dependent) VEGF_gene VEGF Gene HRE->VEGF_gene Activates Transcription VEGF_mRNA VEGF mRNA VEGF_gene->VEGF_mRNA VEGF_protein VEGF Protein (Secreted) VEGF_mRNA->VEGF_protein Angiogenesis Angiogenesis VEGF_protein->Angiogenesis

Caption: Copper-mediated activation of the HIF-1α/VEGF signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for validating the effects of this compound on specific gene expression pathways, with a focus on angiogenesis. The provided protocols and comparative data serve as a robust starting point for researchers in this field. It is evident that copper, likely including the d-gluconate salt, plays a significant role in upregulating key pro-angiogenic genes through the HIF-1α pathway.

Future research should focus on direct comparative studies of different copper salts, including this compound, to elucidate any formulation-specific effects on gene expression. Furthermore, the application of advanced techniques such as single-cell RNA-seq could provide a more granular understanding of the heterogeneous cellular responses to copper treatment. By adhering to rigorous, validated experimental methodologies, the scientific community can continue to unravel the complex and vital role of copper in cellular function and disease.

References

  • The effects of resveratrol on the expression of VEGF, TGF-β, and MMP-9 in endometrial stromal cells of women with endometriosis. PubMed. [Link]

  • Zinc as a Dual-Condition Inhibitor of HIF-1α/VEGF-α–Mediated Angiogenesis in Clear Cell Renal Carcinoma. PubMed Central. [Link]

  • Zinc modulates HIF-1α and VEGF-α expression in 786-0 cells. (A)... ResearchGate. [Link]

  • Dual Effects of Resveratrol on the Expression and Secretion of Angiogenic Factors. NIH. [Link]

  • Anti-angiogenic effects of resveratrol mediated by decreased VEGF and increased TSP1 expression in melanoma-endothelial cell co-culture. NIH. [Link]

  • Zinc as a Dual-Condition Inhibitor of HIF-1α/VEGF-α–Mediated Angiogenesis in Clear Cell Renal Carcinoma. ResearchGate. [Link]

  • Copper Regulation of Hypoxia-Inducible Factor-1 Activity. PMC - NIH. [Link]

  • Effects of resveratrol on expression of vascular endothelial growth factor in human gingival fibroblasts stimulated by periodontal pathogens. PubMed. [Link]

  • Exploration of the Mechanism of Ginkgo biloba Leaves Targeted Angiogenesis against Gastric Cancer. ResearchGate. [Link]

  • (PDF) Ginkgo biloba Golden Leaf Extract (GGLE) Inhibits Melanoma Cell Invasion and Angiogenesis Through Inhibition of Angiogenin. ResearchGate. [Link]

  • Exploration of the Mechanism of Ginkgo biloba Leaves Targeted Angiogenesis against Gastric Cancer. PMC - PubMed Central. [Link]

  • (PDF) The effects of resveratrol on the expression of VEGF, TGF-β, and MMP-9 in endometrial stromal cells of women with endometriosis. ResearchGate. [Link]

  • Zinc Downregulates HIF-1α and Inhibits Its Activity in Tumor Cells In Vitro and In Vivo. PMC. [Link]

  • Nanoparticles of Copper Stimulate Angiogenesis at Systemic and Molecular Level. MDPI. [Link]

  • Copper levels affect targeting of hypoxia-inducible factor 1α to the promoters of hypoxia-regulated genes. PubMed. [Link]

  • Zinc as a Dual-Condition Inhibitor of HIF-1α/VEGF-α-Mediated Angiogenesis in Clear Cell Renal Carcinoma. PubMed. [Link]

  • Ginkgo biloba extract EGb 761 exerts anti-angiogenic effects via activation of tyrosine phosphatases. PubMed. [Link]

  • Ginkgo biloba exocarp extracts inhibits angiogenesis and its effects on Wnt/β-catenin-VEGF signaling pathway in Lewis lung cancer. PubMed. [Link]

  • Copper levels affect targeting of hypoxia-inducible factor 1α to the promoters of hypoxia-regulated genes. PMC - NIH. [Link]

  • Copper affects the binding of HIF-1α to the critical motifs of its target genes. PubMed. [Link]

  • Copper-Induced Vascular Endothelial Growth Factor Expression and Wound Healing. ResearchGate. [Link]

  • Copper stimulates growth of human umbilical vein endothelial cells in a vascular endothelial growth factor-independent pathway. PubMed. [Link]

  • Copper-induced vascular endothelial growth factor expression and wound healing. PubMed. [Link]

  • Copper activates HIF-1α/GPER/VEGF signalling in cancer cells. PMC - NIH. [Link]

  • Analysis workflow | Transcriptomics CB321qc. GitHub Pages. [Link]

  • DOT Language. Graphviz. [Link]

  • Schematic workflow of the analysis of gene expression time-course... ResearchGate. [Link]

  • A Start to Finish Guide to Target Gene Validation Using Quantitative RT-PCR. YouTube. [Link]

  • A Beginner Step-by-Step Guide for Gene Expression Analysis Using QIAcuity Digital PCR. ResearchGate. [Link]

  • Hypoxia Suppressed Copper Toxicity during Early Development in Zebrafish Embryos in a Process Mediated by the Activation of the HIF Signaling Pathway. ACS Publications. [Link]

  • RNA-Seq workflow: gene-level exploratory analysis and differential expression. PMC - NIH. [Link]

  • Hypoxia-inducible factor 1α (HIF-1α) signaling pathway. The figure... ResearchGate. [Link]

  • Visualizing differential gene expression. A dot plot showing the... ResearchGate. [Link]

  • Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. PMC - NIH. [Link]

  • PI3K/Akt and HIF-1 signaling pathway in hypoxia-ischemia. PMC - PubMed Central - NIH. [Link]

  • A pipeline to analyse time-course gene expression data. F1000Research. [Link]

  • HIF-1 signaling pathway. Cusabio. [Link]

  • Validating differential gene expression: Methods, Sarah Diermeier, Ph.D. YouTube. [Link]

Sources

A Comparative Guide to Copper D-Gluconate and Other Copper Salts for Inducing Cellular Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Copper is a paradoxical element in biology; it is both an essential cofactor for critical enzymes and a potent cytotoxin at elevated concentrations. This duality has spurred significant interest in leveraging copper compounds for therapeutic applications, particularly in oncology. This guide provides a detailed comparison of the cellular toxicity induced by copper D-gluconate versus other common copper salts, such as copper sulfate and copper chloride. We delve into the underlying mechanisms of copper-induced cell death, including oxidative stress and the recently elucidated pathway of cuproptosis. By synthesizing experimental data and providing detailed protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the cytotoxic potential of copper.

Introduction: The Dichotomy of Copper in Cellular Biology

Copper is the third most abundant trace element in the human body, indispensable for the function of numerous enzymes involved in processes like mitochondrial respiration (cytochrome c oxidase), antioxidant defense (superoxide dismutase), and connective tissue formation (lysyl oxidase).[1] The body maintains a tightly regulated copper homeostasis through a complex network of transporters and chaperones.[2] However, when this balance is disrupted, excess intracellular free copper can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like reactions, leading to widespread oxidative damage to lipids, proteins, and DNA.[2][3]

This inherent cytotoxicity is being explored as a therapeutic strategy against cancer, as tumor cells often exhibit an elevated demand for copper to support their rapid proliferation and angiogenesis.[4][5] Consequently, elevating intracellular copper levels beyond a toxic threshold presents a promising avenue for selectively targeting cancer cells. The choice of the copper salt used as a delivery vehicle is critical, as its physicochemical properties, such as solubility and the nature of the counter-ion (e.g., gluconate, sulfate), can significantly influence bioavailability, cellular uptake, and ultimate cytotoxic efficacy.

Physicochemical Properties and Bioavailability: Gluconate vs. Inorganic Anions

The efficacy of a copper salt in a biological system is fundamentally linked to its ability to release bioavailable copper ions (Cu²⁺) that can be taken up by cells.

  • Copper Sulfate (CuSO₄) and Copper Chloride (CuCl₂): These are simple inorganic salts that readily dissociate in aqueous solutions, providing a direct source of Cu²⁺ ions. Their high solubility makes them common choices for in vitro studies. However, their interaction with cellular membranes and transport proteins can be influenced by various factors in the culture medium.

  • This compound (C₁₂H₂₂CuO₁₄): This is an organic salt where copper is chelated to gluconic acid, a derivative of glucose.[6] This chelation can improve stability and solubility. It is often considered to have enhanced bioavailability compared to inorganic forms like copper oxide or sulfate, potentially due to the organic nature of the gluconate ligand facilitating transport or reducing non-specific interactions before reaching the cell.[6][7] Copper gluconate is primarily absorbed in the stomach and small intestine.[8]

The choice of salt can therefore impact the effective concentration of copper that reaches the intracellular environment, a key determinant of the resulting toxicological response.

Mechanisms of Copper-Induced Cellular Toxicity

Excess intracellular copper triggers cell death through several interconnected pathways, primarily revolving around mitochondrial dysfunction and proteotoxic stress.

Oxidative Stress

The most widely attributed mechanism of copper toxicity is the induction of oxidative stress.[2][9] Intracellular Cu²⁺ is reduced to its more toxic form, Cu⁺, by cellular reductants like ferredoxin 1 (FDX1).[10][11] This cuprous ion can then participate in Fenton-like reactions, generating highly damaging reactive oxygen species (ROS).[12] This cascade of events leads to lipid peroxidation, membrane damage, protein aggregation, and DNA strand breaks, ultimately culminating in cell death.

Cuproptosis: A Novel Copper-Dependent Cell Death Pathway

Recently, a distinct form of regulated cell death termed "cuproptosis" has been identified.[12] This pathway is initiated by the direct binding of excess copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria.[12] This binding leads to the aggregation of these essential metabolic enzymes, such as dihydrolipoamide S-acetyltransferase (DLAT), and the loss of iron-sulfur cluster proteins.[12][13] The resulting proteotoxic stress and collapse of mitochondrial metabolism drive the cell towards this unique form of demise, which is mechanistically distinct from apoptosis or ferroptosis.[12]

Cuproptosis_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_mitochondria Mitochondria Cu_Ionophore Copper Ionophore (e.g., Elesclomol) Cu2_int Cu²⁺ Cu_Ionophore->Cu2_int Transports into cell Cu2_ext Cu²⁺ Cu2_ext->Cu_Ionophore Binds FDX1 FDX1 (Reductase) Cu2_int->FDX1 Cu1_int Cu⁺ (Toxic Form) FDX1->Cu1_int Reduces TCA_Cycle TCA Cycle Proteins (Lipoylated DLAT) Cu1_int->TCA_Cycle Directly Binds Protein_Agg Protein Aggregation & Proteotoxic Stress TCA_Cycle->Protein_Agg Causes FeS_Loss Fe-S Cluster Protein Loss TCA_Cycle->FeS_Loss Causes Cell_Death Cuproptosis Protein_Agg->Cell_Death FeS_Loss->Cell_Death

Caption: The signaling pathway of cuproptosis.

Comparative Cytotoxicity: Experimental Evidence

Studies have shown that the toxicity of copper salts is dependent on both the solubility profile and the cell type being tested.[14] For example, copper sulfate has been shown to be cytotoxic to various cancer cell lines, with IC50 values varying based on the cell line and exposure time. In one study using human liver carcinoma (HepG2) cells, the 48-hour LD50 (a measure similar to IC50) for copper sulfate was found to be 220.5 µg/mL.[15] Another study on HeLa cells reported an IC50 for copper sulfate of 225 μM after 16 hours of exposure.[9]

Generally, copper complexes, which can include organic salts like copper gluconate, often exhibit potent anticancer activity, with IC50 values frequently reported in the low micromolar range against various cancer cell lines.[16][17][18] The enhanced cytotoxicity of some copper complexes is attributed to the ligand, which can facilitate cellular uptake and delivery of copper to its intracellular targets.

Table 1: Representative Cytotoxicity Data for Copper Compounds

CompoundCell LineExposure TimeIC50 ValueReference
Copper SulfateHeLa16 h225 µM[9]
Copper SulfateHepG248 h220.5 µg/mL[15]
Copper Complex (1)SW620 (Colon Cancer)72 h3.3 ± 0.2 µM[16]
Copper Complex (8)PC3 (Prostate Cancer)72 h4.3 ± 0.5 µM[16]
Copper Complex (Lapachol)A2780 (Ovarian Cancer)72 h> 0.5 µM[18]

Note: This table is a synthesis of data from multiple sources and is for illustrative purposes. Direct comparison requires experiments conducted under identical conditions. The specific nature of the ligand in the "Copper Complex" examples significantly influences toxicity.

Experimental Protocols for Assessing Copper Cytotoxicity

To ensure trustworthy and reproducible results, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the cellular toxicity of copper compounds.

Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[21]

MTT_Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Copper Salts (Varying concentrations) B->C D 4. Incubate (e.g., 24, 48, or 72h) C->D E 5. Add MTT Reagent (50 µL per well) D->E F 6. Incubate 3h (37°C) E->F G 7. Solubilize Formazan (Add 200 µL Isopropanol/DMSO) F->G H 8. Read Absorbance (550-590 nm) G->H I 9. Data Analysis (Calculate % Viability & IC50) H->I

Caption: Standard workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the copper salts (this compound, Copper Sulfate, etc.) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the respective copper salt concentrations. Include untreated cells as a negative control and a vehicle control (medium with the solvent used to dissolve the salts, if any).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[19] This allows viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 200 µL of a solubilizing agent, such as isopropanol or dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-590 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.[19]

Protocol: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[23][24] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[23]

Methodology:

  • Cell Treatment and Collection: Seed cells in 6-well plates, treat with copper compounds for the desired time, and then collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.[25]

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Intracellular ROS Measurement with DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to measure intracellular ROS.[26][27] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28]

Methodology:

  • Cell Seeding and Treatment: Seed cells on a suitable plate (e.g., 24-well plate) and treat with copper compounds as described previously.

  • Probe Loading: Remove the treatment medium and wash the cells once with serum-free medium (e.g., DMEM). Add medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C.[28]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with 1X PBS to remove any extracellular probe.[28]

  • Measurement: Add 500 µL of 1X PBS to each well.[28] Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope (excitation ~485 nm, emission ~530 nm).[28]

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the fold-change in ROS production.

Discussion and Conclusion

The choice of copper salt can be a critical parameter in studies of cellular toxicity. While simple inorganic salts like copper sulfate are effective at delivering cytotoxic concentrations of copper in vitro, organic salts like this compound may offer advantages in bioavailability.[6] The gluconate ligand, being an organic molecule, might interact more favorably with cellular transport mechanisms, potentially leading to more efficient copper delivery and enhanced cytotoxicity at lower concentrations. However, direct comparative studies are necessary to definitively establish a hierarchy of potency.

The underlying mechanism of toxicity is multifactorial, with both generalized oxidative stress and the specific cuproptosis pathway playing key roles.[2][12] Understanding which pathway predominates in a given cell type and in response to a specific copper compound could open new avenues for therapeutic intervention. For researchers and drug developers, the key takeaway is that the counter-ion is not merely a passenger but an active participant that can modulate the biological activity of the copper ion.

References

[12] ResearchGate. (n.d.). Mechanism of cuproptosis. Copper enters the cell via copper ionophores... Retrieved from ResearchGate. [10] Frontiers. (2025, March 26). Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis. Retrieved from Frontiers in Pharmacology. ResearchGate. (n.d.). Molecular mechanisms of cuproptosis. Cuproptosis can be provoked by... Retrieved from ResearchGate. [11] National Institutes of Health. (2024, February 2). Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy. Retrieved from NIH National Library of Medicine. [13] Frontiers. (n.d.). Copper homeostasis and cuproptosis in tumor pathogenesis and therapeutic strategies. Retrieved from Frontiers in Oncology. [19] National Institutes of Health. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from NIH National Library of Medicine. [2] National Institutes of Health. (n.d.). Copper: Toxicological relevance and mechanisms. Retrieved from NIH National Library of Medicine. [16] National Institutes of Health. (n.d.). The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells. Retrieved from NIH National Library of Medicine. [29] Dr.Oracle. (2025, September 11). How is copper gluconate (copper supplement) absorbed in the body? Retrieved from Dr.Oracle. National Institutes of Health. (2021, December 22). Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. Retrieved from NIH National Library of Medicine. [20] ResearchGate. (2025, August 6). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from ResearchGate. [18] PubMed Central. (n.d.). Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells. Retrieved from PubMed Central. [22] JoVE. (2013, April 24). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from JoVE. [30] YouTube. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from YouTube. [9] PubMed Central. (n.d.). The Mechanisms Underlying the Cytotoxic Effects of Copper Via Differentiated Embryonic Chondrocyte Gene 1. Retrieved from PubMed Central. [31] National Institutes of Health. (2024, December 16). Cellular mechanisms of copper neurotoxicity in human, differentiated neurons. Retrieved from NIH National Library of Medicine. [8] Dr.Oracle. (2025, September 13). What is the absorption rate of copper gluconate (copper gluconate) in the gastrointestinal (GI) tract? Retrieved from Dr.Oracle. [14] National Institutes of Health. (2013, March). Toxicity of copper salts is dependent on solubility profile and cell type tested. Retrieved from NIH National Library of Medicine. [1] Ivy Medical Chemicals Plc. (n.d.). CV 247 is under investigation and its safety and efficacy have not yet been demonstrated COPPER GLUCONATE Introduction Copper (C. Retrieved from Ivy Medical Chemicals Plc. [32] ResearchGate. (n.d.). IC50 values (μM) of the tested complexes (1-3), Cu(NO3)2, free ligands,... Retrieved from ResearchGate. [3] MDPI. (n.d.). Molecular Mechanisms of Plant Responses to Copper: From Deficiency to Excess. Retrieved from MDPI. [7] Dr.Oracle. (2025, October 2). How can copper absorption through cell membranes be optimized? Retrieved from Dr.Oracle. Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam. [6] ErgoYoung. (2025, December 15). Copper Gluconate for Immunity and Cellular Defense. Retrieved from ErgoYoung. [26] Springer Nature. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Retrieved from Springer Nature Experiments. [4] MDPI. (n.d.). Potential of Copper and Copper Compounds for Anticancer Applications. Retrieved from MDPI. [23] Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from Abcam. Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne. [24] KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from KUMC. [33] Taylor & Francis Online. (n.d.). Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Retrieved from Taylor & Francis Online. [28] National Institutes of Health. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from NIH National Library of Medicine. [25] PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from PubMed Central. [34] National Institutes of Health. (n.d.). In Situ Detection and Measurement of Intracellular Reactive Oxygen Species in Single Isolated Mature Skeletal Muscle Fibers by Real Time Fluorescence Microscopy. Retrieved from NIH National Library of Medicine. [35] ResearchGate. (2025, December 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from ResearchGate. [27] ResearchGate. (2025, August 6). (PDF) Identification of ROS using oxidized DCFDA and flow-cytometry. Retrieved from ResearchGate. [15] PubMed Central. (n.d.). Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells. Retrieved from PubMed Central. [5] Frontiers. (n.d.). Copper in cancer: from limiting nutrient to therapeutic target. Retrieved from Frontiers in Oncology. [36] PubMed Central. (2024, April 25). Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review. Retrieved from PubMed Central.

Sources

A Senior Application Scientist's Guide: Selecting the Optimal Copper Salt for Enzymatic Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Copper D-Gluconate and Copper Chloride

In the realm of biochemical and pharmacological research, the accuracy of enzymatic activity assays is paramount. For metalloenzymes, particularly those dependent on copper, the choice of the copper salt used for enzyme reconstitution or as a reaction component can significantly influence experimental outcomes. This guide provides a detailed comparative analysis of two commonly used copper salts, copper (II) d-gluconate and copper (II) chloride, to inform researchers in making the most appropriate selection for their specific enzymatic assay. We will delve into their physicochemical properties, potential ionic interferences, and provide a practical experimental framework using a Superoxide Dismutase (SOD) activity assay as a model system.

The Central Role of Copper in Metalloenzymes

Copper is an essential trace element that serves as a critical cofactor for a multitude of enzymes involved in vital physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. The redox activity of copper, cycling between its cuprous (Cu+) and cupric (Cu2+) oxidation states, is fundamental to its catalytic function.

One of the most studied copper-dependent enzymes is Copper/Zinc Superoxide Dismutase (Cu/Zn-SOD or SOD1), a primary antioxidant enzyme that defends cells against oxidative damage by catalyzing the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide. In vitro studies of SOD1 often require the reconstitution of the apoenzyme (the protein without its metal cofactors) with both zinc and copper to achieve full catalytic activity. Therefore, the selection of the copper salt used to supply this crucial cofactor is a critical experimental parameter.

Physicochemical Properties: A Head-to-Head Comparison

The choice between this compound and copper chloride extends beyond simply providing a Cu²⁺ ion. The nature of the counter-ion (gluconate vs. chloride) can have significant implications for the assay environment.

PropertyCopper (II) D-GluconateCopper (II) Chloride (Dihydrate)Rationale & Implications for Assays
Chemical Formula C₁₂H₂₂CuO₁₄CuCl₂ · 2H₂OThe large organic gluconate anion contrasts sharply with the small, highly electronegative chloride anion.
Molecular Weight 453.84 g/mol 170.48 g/mol Affects calculations for preparing stock solutions of equivalent copper concentration.
Appearance Light blue to blue-green powderBlue-green crystalline solidBoth are readily available as stable solids.
Solubility in Water Readily solubleVery solubleBoth salts are suitable for preparing aqueous stock solutions for use in typical assay buffers.
Counter-Ion D-Gluconate (C₆H₁₁O₇⁻)Chloride (Cl⁻)Gluconate is a benign organic molecule, less likely to have specific ionic effects. Chloride, however, is a known effector of certain enzymes and can interfere with some detection methods.
Potential for Ionic Interference Low. Gluconate is generally considered biochemically inert in most assay systems.Moderate to High. Chloride ions can act as allosteric activators for some enzymes (e.g., angiotensin-converting enzyme) and may cause spectral or electrode interference in specific analytical systems.

The Hidden Variable: Impact of the Counter-Ion on Enzymatic Activity

While the primary goal is to deliver a copper ion to the enzyme's active site, the dissociated counter-ion remains in the reaction buffer and can become a hidden experimental variable.

  • The Case for this compound: The gluconate anion is the conjugate base of gluconic acid, a mild organic acid. It is large, and its charge is delocalized, making it less likely to interact specifically with the enzyme or other assay components. Its use is prevalent in nutritional supplements precisely because of its high bioavailability and low potential for gastrointestinal irritation, underscoring its "biologically friendly" nature. This makes it an excellent choice for sensitive enzymatic systems where unpredictable ionic effects must be minimized.

  • The Cautionary Tale of Copper Chloride: Chloride is a ubiquitous ion in biological systems, but its concentration is often tightly regulated. Introducing excess chloride via the copper salt can be problematic. Studies have shown that high concentrations of copper chloride can be inhibitory to various enzymes. While this is partly due to the toxicity of excess copper itself, which can bind non-specifically to sulfhydryl groups on proteins, the chloride ion can also exert its own effects. For researchers working with enzymes sensitive to halide ions or using detection methods susceptible to chloride interference, copper chloride may introduce an unwanted confounding variable.

Experimental Design: A Comparative SOD Activity Assay

To empirically compare these two copper salts, we will use a well-established colorimetric assay for Superoxide Dismutase (SOD) activity. This protocol is designed as a self-validating system with appropriate blanks and controls.

Assay Principle

This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a yellow-colored formazan dye. Superoxide is generated by a xanthine/xanthine oxidase system. The SOD enzyme in the sample scavenges the superoxide anions, thereby inhibiting the colorimetric reaction. The SOD activity is quantified by measuring the degree of this inhibition.

SOD_Assay_Principle cluster_generation Superoxide Generation cluster_detection Colorimetric Detection cluster_inhibition Enzymatic Inhibition Xanthine Xanthine + O₂ XO Xanthine Oxidase (XO) Xanthine->XO Substrate Superoxide Superoxide Anion (O₂⁻) XO->Superoxide Product Superoxide_det O₂⁻ Superoxide->Superoxide_det Reacts with Superoxide_inh O₂⁻ Superoxide->Superoxide_inh Scavenged by WST1 WST-1 (Colorless) Formazan Formazan Dye (Yellow) WST1->Formazan Reduction Superoxide_det->WST1 SOD Superoxide Dismutase (SOD) Products H₂O₂ + O₂ SOD->Products Product Superoxide_inh->SOD Substrate

Caption: Principle of the WST-1 based SOD activity assay.

Experimental Workflow

The following workflow outlines the key stages of the comparative analysis.

A Researcher's Guide to the Anticancer Effects of Copper D-Gluconate: An Analysis of Preclinical Evidence and a Call for Independent Replication

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a paramount objective. In recent years, metal-based compounds have garnered significant interest, with copper complexes emerging as promising candidates due to their multifaceted mechanisms of action. This guide provides an in-depth technical analysis of the existing preclinical evidence for the anticancer effects of copper d-gluconate, with a particular focus on a novel water-soluble copper(II) gluconate complex. In the spirit of scientific integrity, this document also highlights the critical need for independent replication of these foundational studies to validate the therapeutic potential of this class of compounds.

The Rationale for Investigating Copper Complexes in Oncology

Cancer cells exhibit an increased demand for essential micronutrients, including copper, to support their rapid proliferation, angiogenesis, and metastasis.[1] This dependency creates a therapeutic window, suggesting that modulating intracellular copper levels could be a viable anticancer strategy.[2] Two primary approaches have been explored: copper chelation to deplete the metal from cancer cells and the use of copper complexes to induce cytotoxicity through mechanisms like the generation of reactive oxygen species (ROS) and inhibition of critical cellular machinery.[3][4] this compound, an orally bioavailable salt, has been investigated both as a standalone agent and in combination with other drugs, leveraging these principles.

Foundational Preclinical Study: A Novel Copper(II) Gluconate Complex

A pivotal study has provided the most detailed preclinical evidence for the anticancer effects of a specific copper-gluconate-containing compound. This research focused on a novel water-soluble copper(II) gluconate complex, [Cu(DPQ)(Gluc)]·2H2O (hereafter referred to as CuGluc), where DPQ is pyrazino[2,3-f][5][6]phenanthroline and Gluc is D-gluconic acid.[7]

Proposed Mechanisms of Action

The study on CuGluc elucidates a multi-pronged attack on cancer cells, a highly desirable trait for novel therapeutic agents. The primary mechanisms identified are:

  • DNA Interaction and Cleavage: The complex was found to bind to DNA through intercalation and end-stacking.[7] Furthermore, it could oxidatively cleave DNA, a process involving the generation of singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂).[5][7] This direct damage to the genetic material of cancer cells is a potent mechanism for inducing cell death.

  • Induction of Apoptosis: CuGluc was shown to trigger apoptosis in human liver cancer (HepG2) cells. This was mediated by an increase in intracellular ROS levels, leading to mitochondrial dysfunction, cell cycle arrest, and the activation of caspases, the key executioners of apoptosis.[7]

  • Induction of Ferroptosis: Interestingly, the complex also initiated ferroptosis, a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation.[5][7] This was evidenced by the accumulation of lipid peroxides and the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme that protects against ferroptosis.[7] The dual induction of both apoptosis and ferroptosis suggests a robust and potentially synergistic anticancer effect.[5]

The proposed signaling pathway for the anticancer action of CuGluc is illustrated below:

CuGluc Cu(II) Gluconate Complex (CuGluc) DNA Nuclear DNA CuGluc->DNA Intercalation & Oxidative Cleavage Mitochondria Mitochondria CuGluc->Mitochondria GPX4 GPX4 Inhibition CuGluc->GPX4 ROS ↑ Intracellular ROS Mitochondria->ROS Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis Lipid_Peroxides ↑ Lipid Peroxides GPX4->Lipid_Peroxides Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Confirmation Synthesis Synthesis & Characterization Cytotoxicity Cytotoxicity Assays (IC50) Synthesis->Cytotoxicity Mechanistic Mechanistic Assays (ROS, Apoptosis, Ferroptosis) Cytotoxicity->Mechanistic Animal_Model Xenograft/Syngeneic Model Mechanistic->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: A streamlined workflow for the independent replication of anticancer studies on copper gluconate complexes.

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the copper(II) gluconate complex and a vehicle control for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject 1x10⁷ cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, copper complex, positive control) and administer the treatment (e.g., intraperitoneal injection) on a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group.

Conclusion

The preclinical evidence for the anticancer effects of a novel copper(II) gluconate complex is promising, suggesting a dual mechanism of action that could be advantageous in a clinical setting. However, the path from a single, compelling study to a validated therapeutic candidate is long and requires rigorous scientific validation. Independent replication of the key findings is a critical and non-negotiable next step. This guide provides the framework and necessary protocols to embark on this essential endeavor. The scientific community is urged to take up this challenge to either confirm or refute the potential of this compound-based compounds as a new frontier in cancer therapy.

References

  • A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms. (2023). Journal of Inorganic Biochemistry. [Link]

  • He, L., et al. (2023). A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms. Journal of Inorganic Biochemistry, 246, 112299. [Link]

  • Shami, P. J., et al. (2021). A Phase 1 dose-escalation study of disulfiram and copper gluconate in patients with advanced solid tumors involving the liver using S-glutathionylation as a biomarker. BMC Cancer, 21(1), 519. [Link]

  • Abstract 1308: A phase I clinical study investigating disulfiram and copper gluconate in patients with advanced treatment-refractory solid tumors involving the liver. (2011). Cancer Research. [Link]

  • Zhang, T., et al. (2022). Prospective clinical trial of disulfiram plus copper in men with metastatic castration-resistant prostate cancer. The Prostate, 82(7), 858-866. [Link]

  • Babak, M. V., & Ahn, D. (2021). Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance. Biomolecules, 11(8), 1100. [Link]

  • copper gluconate. My Cancer Genome. (n.d.). [Link]

  • Molinaro, A., et al. (2020). Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II. Cancers, 12(7), 1776. [Link]

  • Disulfiram + Copper Gluconate + Liposomal Doxorubicin for Sarcoma. (n.d.). withpower.com. [Link]

  • Disulfiram and Copper Gluconate for the Treatment of Recurrent or Refractory Multiple Myeloma. (n.d.). National Cancer Institute. [Link]

  • Chen, Y., et al. (2022). Potential of Copper and Copper Compounds for Anticancer Applications. Molecules, 27(23), 8203. [Link]

  • Marzano, C., et al. (2009). Copper compounds in anticancer strategies. Coordination Chemistry Reviews, 253(15-16), 2017-2032. [Link]

  • Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review. (2024). Journal of the Iranian Chemical Society. [Link]

  • Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest. (2021). RSC Publishing. [Link]

  • Copper Complexes as Antitumor Agents: In vitro and In vivo Evidence. (2023). ResearchGate. [Link]

  • A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms. (2023). ResearchGate. [Link]

  • Fu, Y., et al. (2021). Synthesis, DNA binding, antibacterial and anticancer properties of two novel water-soluble copper(II) complexes containing gluconate. European Journal of Medicinal Chemistry, 213, 113182. [Link]

Sources

Navigating the Copper Maze: A Comparative Guide to D-Gluconate and Other Chelating Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of metal ion management, the selection of an appropriate chelating agent is paramount. This is particularly true for copper, a transition metal that plays a dual role as both an essential micronutrient and a potent toxin. Its precise regulation is critical in fields ranging from pharmaceutical development and food science to environmental remediation. This guide provides an-depth comparison of the chelating properties of D-gluconate with other common ligands for copper, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions.

The Art of Chelation: More Than Just Binding

Chelation is a specific type of bonding of ions and molecules to metal ions. It involves the formation or presence of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. These ligands, known as chelants or chelating agents, are organic compounds that can form multiple bonds with a single metal ion, effectively "trapping" it. The resulting complex, known as a chelate, is significantly more stable than complexes formed by monodentate ligands.

The stability of a metal chelate is influenced by several factors, including the nature of the metal ion and the ligand, the pH of the solution, and the presence of other competing ions. The key to effective chelation lies in the ligand's ability to form a stable, soluble complex with the target metal ion, thereby controlling its reactivity and bioavailability.

D-Gluconate: A Gentle Embrace for Copper

D-gluconate, the conjugate base of gluconic acid, is a naturally occurring polyhydroxy carboxylate that has garnered significant attention as a chelating agent. Its structure, featuring a carboxyl group and multiple hydroxyl groups, allows it to coordinate with metal ions in a flexible manner.

The Chelation Chemistry of D-Gluconate with Copper(II)

The interaction between D-gluconate and copper(II) ions is pH-dependent. At acidic to neutral pH, the carboxylate group is the primary binding site. As the pH increases, the hydroxyl groups deprotonate and participate in the coordination, leading to the formation of more stable, multidentate chelate complexes. This pH-dependent behavior is a critical consideration in experimental design and application.

The stoichiometry of the copper-gluconate complex is also influenced by pH and the molar ratio of the reactants. While 1:1 and 1:2 (copper:gluconate) complexes are commonly observed, the formation of dimeric species can occur in alkaline solutions.[1]

The stability of the copper-gluconate complex, quantified by its formation constant (log K), is a key parameter for comparison. While values can vary depending on experimental conditions (e.g., ionic strength, temperature), the log K for the 1:1 copper-gluconate complex is generally in the range of 3-4.

A Comparative Analysis: D-Gluconate vs. Other Ligands

To provide a comprehensive understanding of D-gluconate's chelating properties, we will compare it with several other widely used ligands for copper: Ethylenediaminetetraacetic acid (EDTA), citrate, and the amino acid glycine.

LigandStructureKey Functional GroupsTypical Log K (1:1 Cu²⁺)Key Characteristics
D-Gluconate Polyhydroxy carboxylateCarboxylate, Hydroxyl~3-4Biodegradable, non-toxic, pH-dependent chelation
EDTA Aminopolycarboxylic acidAmine, Carboxylate~18.8[2]Very strong chelator, forms stable complexes with most metal ions, potential environmental concerns
Citrate Hydroxy polycarboxylateCarboxylate, Hydroxyl~6.1[3]Natural product, biodegradable, moderate chelating strength
Glycine Amino acidAmine, Carboxylate~8.6 (log β₂)Biocompatible, forms 1:2 complexes, important in biological systems

Table 1: Comparison of Chelating Properties for Copper(II)

In-Depth Ligand Comparison
  • D-Gluconate vs. EDTA: EDTA is a significantly stronger chelating agent for copper than D-gluconate, as indicated by its much larger stability constant.[2][4] This makes EDTA the ligand of choice for applications requiring the near-complete sequestration of copper ions. However, the very stability of the Cu-EDTA complex raises environmental concerns due to its persistence. D-gluconate, being readily biodegradable, offers a more environmentally benign alternative for applications where a moderate chelating strength is sufficient.

  • D-Gluconate vs. Citrate: Both D-gluconate and citrate are naturally occurring, biodegradable chelating agents. Citrate is a slightly stronger chelator for copper than D-gluconate.[3] The choice between the two often depends on the specific application and the required pH range. Citrate's three carboxyl groups and one hydroxyl group provide strong chelation over a broader pH range compared to gluconate.

  • D-Gluconate vs. Glycine: Glycine, the simplest amino acid, forms a 1:2 complex with copper(II). The overall stability constant (log β₂) for the Cu(glycine)₂ complex is significantly higher than the log K for the 1:1 copper-gluconate complex. This reflects the strong chelation provided by the amino and carboxylate groups of two glycine molecules. Amino acids are of particular importance in biological systems where they play a crucial role in copper transport and homeostasis.

Experimental Protocols for Characterizing Chelating Properties

The accurate determination of chelating properties relies on robust experimental methodologies. Here, we detail three common techniques used to study the interaction between copper and various ligands.

Potentiometric Titration

Principle: This technique measures the change in the potential of an ion-selective electrode (ISE) as a titrant is added to a solution containing the metal ion and the ligand. By monitoring the concentration of free copper ions, the stability constants of the metal-ligand complexes can be determined.

Experimental Workflow:

Caption: Workflow for Potentiometric Titration.

Detailed Steps:

  • Solution Preparation: Prepare stock solutions of copper(II) nitrate (or another suitable salt) and the ligand of interest (e.g., D-gluconate) of accurately known concentrations.

  • Electrode Calibration: Calibrate the copper ion-selective electrode (ISE) using a series of standard copper solutions of known concentrations.

  • Titration Setup: Place a known volume of the copper(II) solution in a thermostatted titration vessel. Immerse the calibrated Cu-ISE and a suitable reference electrode.

  • Titration: Add the ligand solution incrementally using a precision burette. After each addition, allow the potential reading to stabilize and record the value.

  • Data Analysis: Plot the potential (or calculated pCu, the negative logarithm of the free copper ion concentration) against the volume of titrant added. The resulting titration curve is then analyzed using specialized software to determine the stoichiometry and stability constants of the formed complexes.[5]

UV-Visible Spectrophotometry

Principle: This method relies on the change in the absorbance spectrum of the copper(II) ion upon complexation with a ligand. The formation of a copper-ligand complex often results in a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity.

Experimental Workflow:

Caption: Workflow for UV-Visible Spectrophotometry.

Detailed Steps:

  • Solution Preparation: Prepare a series of solutions containing a constant concentration of copper(II) and varying concentrations of the ligand. Alternatively, for Job's plot (method of continuous variations), prepare a series of solutions where the total molar concentration of copper and ligand is constant, but their molar ratio varies.

  • Equilibration: Allow the solutions to stand for a sufficient time to ensure that the complexation reaction has reached equilibrium.

  • Spectrophotometric Measurement: Measure the absorbance of each solution over a suitable wavelength range (typically in the visible region for copper complexes).

  • Data Analysis:

    • Stoichiometry: A Job's plot, where the absorbance is plotted against the mole fraction of the ligand, can be used to determine the stoichiometry of the complex. The maximum absorbance corresponds to the stoichiometry of the predominant complex in solution.

    • Stability Constant: The stability constant can be calculated from the absorbance data using various methods, such as the mole-ratio method or by fitting the data to appropriate binding models.[3][6]

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful technique that directly measures the heat change associated with a binding event.[7] When a ligand binds to a metal ion, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes, allowing for the determination of the binding affinity (Ka, the inverse of the dissociation constant), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[8][9]

Experimental Workflow:

Caption: Workflow for Isothermal Titration Calorimetry.

Detailed Steps:

  • Solution Preparation: Prepare solutions of the copper ion and the ligand in the same buffer to minimize heat effects from buffer mismatch. Degas the solutions thoroughly.

  • Instrument Setup: Load the copper solution into the sample cell of the ITC instrument and the ligand solution into the titration syringe. Allow the system to thermally equilibrate.

  • Titration: A series of small, precise injections of the ligand solution are made into the sample cell. The heat change associated with each injection is measured.

  • Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to copper. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Conclusion: Selecting the Right Ligand for the Job

The choice of a chelating agent for copper is a multifaceted decision that requires a thorough understanding of the specific application's requirements.

  • D-Gluconate emerges as a valuable chelating agent when moderate binding strength, biocompatibility, and biodegradability are primary concerns. Its gentle chelation makes it suitable for applications in pharmaceuticals, food additives, and personal care products where the toxicity of the chelating agent itself is a critical factor.[10]

  • For applications demanding the strongest possible chelation and where biodegradability is less of a concern, EDTA remains the gold standard due to its exceptionally high stability constant.

  • Citrate offers a biodegradable alternative with a slightly stronger chelating ability than D-gluconate, making it a good choice for various industrial and food-related applications.

  • Amino acids like glycine are fundamental in biological contexts, and their chelating properties are central to understanding the biochemistry of copper.

By carefully considering the comparative data and employing the robust experimental protocols outlined in this guide, researchers and professionals can confidently select the most appropriate ligand to effectively manage copper in their specific systems.

References

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. (2016). Methods in Enzymology, 567, 3-21. [Link]

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments. [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Semantic Scholar. [Link]

  • The use of isothermal titration calorimetry to determine the thermodynamics of metal ion binding to low-cost sorbents. (2009). Journal of Thermal Analysis and Calorimetry, 98(1), 123-128. [Link]

  • Spectrophotometric Detection of Copper in Water by Lab-on- a-chip Technology: Application to Electroplating. (2020). Proceedings of the 2020 IEEE International Instrumentation and Measurement Technology Conference (I2MTC). [Link]

  • pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes. (2014). Bioinorganic Chemistry and Applications, 2014, 854359. [Link]

  • Copper inclusion in cellulose using sodium D-gluconate complexes. (2012). Cellulose, 19(5), 1647-1655. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF COPPER IN VARIOUS ENVIRONMENTAL SAMPLES USING GREEN REAGENT. (2013). International Journal of Pharmaceutical, Chemical & Biological Sciences, 3(3), 775-782. [Link]

  • copper gluconate. My Cancer Genome. [Link]

  • Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. (2023). Sciences of Conservation and Archaeology, 2, 1-12. [Link]

  • How I can determinate chelation of copper (II) and iron (III) for a chelating agent in a solution for spectrophotometry? ResearchGate. [Link]

  • Spectrophotometric Determination of Copper(II) in Natural Waters, Vitamins and Certified Steel Scrap Samples Using Acetophenone-. (2006). Journal of the Iranian Chemical Society, 3(2), 140-150. [Link]

  • A potentiometric study of the association of copper(II) and sulfate ions in aqueous solution at 25 °C. Murdoch University. [Link]

  • Formation: Copper(II) and Cadmium(II) o-Gluconate Systems. (1979). Inorganic Chemistry, 18(11), 3125-3128. [Link]

  • Stability constants for copper complexes. [Link]

  • substitution in complex ions - stability constants. Chemguide. [Link]

  • Copper gluconate. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Pro-oxidant Activity of Copper D-Gluconate Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the pro-oxidant activity of copper D-gluconate. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, ensuring a robust and self-validating approach to your research. We will explore the differential effects of this compound across various cell lines and provide detailed methodologies to quantify its pro-oxidant effects, cytotoxicity, and genotoxicity.

The Duality of Copper: From Essential Nutrient to Pro-oxidant Threat

Copper is an essential trace element, integral to the function of numerous enzymes involved in vital biological processes.[1] However, its redox activity also positions it as a potential cellular toxin. When not properly sequestered, copper can participate in Fenton-like reactions, catalyzing the formation of highly reactive hydroxyl radicals.[1][2] This pro-oxidant activity can lead to oxidative damage to lipids, proteins, and DNA, implicating excess copper in a range of pathological conditions.[1] this compound, a common dietary supplement, serves as a bioavailable source of copper.[3] While beneficial at physiological concentrations, it is crucial to understand its potential for pro-oxidant activity at higher doses, which can vary significantly between different cell types.

Recent studies have highlighted that copper complexes, including those with gluconate, can induce apoptosis and other forms of cell death in cancer cells through the generation of reactive oxygen species (ROS).[4][5] This guide will provide the tools to systematically investigate these phenomena.

Experimental Design: A Multi-faceted Approach to Validation

To comprehensively validate the pro-oxidant activity of this compound, a multi-tiered experimental approach is essential. We will focus on three key areas:

  • Assessment of Cytotoxicity: Determining the concentration-dependent toxicity of this compound in different cell lines.

  • Quantification of Reactive Oxygen Species (ROS): Directly measuring the generation of intracellular ROS.

  • Evaluation of Genotoxicity: Assessing the extent of DNA damage induced by this compound.

As a point of comparison, we will include a known antioxidant, N-acetylcysteine (NAC), to demonstrate the specificity of the pro-oxidant effects.

The choice of cell lines is critical for a meaningful comparison. We recommend a panel that includes:

  • HepG2 (Human Liver Carcinoma): A well-characterized human liver cell line, relevant for studying the metabolism and toxicity of ingested compounds.[6]

  • A549 (Human Lung Carcinoma): Representative of epithelial cells that can be exposed to environmental agents.

  • HT22 (Mouse Hippocampal Neuronal Cells): To investigate potential neurotoxic effects, as copper dysregulation has been linked to neurodegenerative diseases.[7]

  • CIK (Grass Carp Kidney Cells): A fish cell line that can provide insights into the ecotoxicological impact of copper.[8]

This diverse panel will allow for a broad understanding of the cell-type-specific responses to this compound.

Visualizing the Experimental Workflow

The following diagram outlines the comprehensive workflow for validating the pro-oxidant activity of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation cell_lines Select Cell Lines (HepG2, A549, HT22, CIK) treatment Treat with this compound (Dose-Response) cell_lines->treatment controls Controls: - Vehicle - N-acetylcysteine (NAC) mtt MTT Assay (Cytotoxicity) treatment->mtt dcfda DCFDA Assay (ROS Production) treatment->dcfda comet Comet Assay (DNA Damage) treatment->comet data_quant Quantify: - IC50 Values - Fluorescence Intensity - Comet Tail Moment mtt->data_quant dcfda->data_quant comet->data_quant comparison Compare Across Cell Lines and with Controls data_quant->comparison conclusion Validate Pro-oxidant Activity comparison->conclusion

Caption: A streamlined workflow for the comprehensive validation of this compound's pro-oxidant activity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls and clear endpoints.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 10-500 µM). Include wells with vehicle control (medium only) and a co-treatment with NAC (e.g., 1 mM).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation
Vehicle Control0100± 5.2
This compound1095.3± 4.8
5078.1± 6.1
10052.4± 5.5
25023.6± 3.9
5008.9± 2.1
This compound + NAC10089.7± 5.9

A dose-dependent decrease in cell viability indicates the cytotoxic effect of this compound. The protective effect of NAC would confirm that this cytotoxicity is mediated by oxidative stress.

DCFDA Assay for Intracellular ROS Detection

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS.[13] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[14]

  • Loading with DCFDA: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.[14][15]

  • Treatment: Remove the DCFDA solution, wash the cells with PBS, and then add fresh medium containing different concentrations of this compound. Include a positive control (e.g., H2O2) and a co-treatment with NAC.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[13] Kinetic readings can be taken over a period of time (e.g., every 15 minutes for 2 hours).

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)Standard Deviation
Vehicle Control01000± 150
This compound502500± 210
1004800± 350
This compound + NAC1001500± 180
H2O2 (Positive Control)1006000± 420

An increase in fluorescence intensity directly correlates with an increase in intracellular ROS levels. The attenuation of this signal by NAC will further validate the pro-oxidant activity of this compound.

Comet Assay for DNA Damage Assessment

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[16] Damaged DNA migrates further in the agarose gel, creating a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail.[2]

  • Cell Treatment: Treat cells with this compound at concentrations determined from the MTT assay (e.g., IC50 and sub-lethal doses) for a defined period (e.g., 4 hours).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

  • Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and visualize the comets using a fluorescence microscope.

  • Analysis: Analyze the images using specialized software to quantify the percentage of DNA in the tail and the tail moment.

Treatment GroupConcentration (µM)% DNA in TailTail Moment
Vehicle Control05.21.8
This compound5028.715.4
10045.128.9
This compound + NAC10012.36.7

A significant increase in the percentage of DNA in the tail and the tail moment indicates copper-induced genotoxicity.[17][18] The reduction of this damage by NAC would link the genotoxicity to oxidative stress.

Signaling Pathway of Copper-Induced Oxidative Stress

The pro-oxidant activity of this compound initiates a cascade of cellular events. The following diagram illustrates the key signaling pathways involved.

signaling_pathway cluster_copper This compound Influx cluster_ros ROS Generation cluster_damage Cellular Damage cluster_response Cellular Response Cu_Glu This compound Fenton Fenton-like Reaction (Cu+/Cu2+) Cu_Glu->Fenton ROS Increased ROS (•OH, O2•−) Fenton->ROS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Protein_Ox Protein Oxidation ROS->Protein_Ox DNA_Damage DNA Damage ROS->DNA_Damage Antioxidant Antioxidant Response (e.g., Nrf2 activation) ROS->Antioxidant Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: The signaling cascade initiated by this compound, leading to oxidative stress and cellular damage.

Conclusion and Future Directions

This guide provides a robust framework for validating the pro-oxidant activity of this compound in a variety of cell lines. By employing a multi-faceted approach that combines cytotoxicity, ROS detection, and genotoxicity assays, researchers can obtain a comprehensive understanding of the cellular responses to this compound. The inclusion of appropriate controls, such as the antioxidant N-acetylcysteine, is crucial for establishing a causal link between copper-induced oxidative stress and the observed cellular damage.

Future research could expand upon this framework to include the analysis of specific oxidative stress markers by western blotting (e.g., 4-HNE for lipid peroxidation, carbonyl groups for protein oxidation) and the investigation of specific gene expression changes related to the antioxidant response (e.g., Nrf2 and its target genes).[19][20] Such studies will further elucidate the intricate mechanisms by which this compound exerts its pro-oxidant effects and contribute to a more complete understanding of its biological activity.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Abcam. MTT assay protocol.
  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (n.d.).
  • Abcam. DCFDA / H2DCFDA - Cellular ROS Assay Kit.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ErgoYoung. (2025, December 15). Copper Gluconate for Immunity and Cellular Defense.
  • Hello Bio. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol.
  • ResearchGate. Effect of CuCl2 on DNA damage as studied by comet assay.
  • PubMed. (2020, October 1). Evaluation of copper-induced DNA damage in Vitis vinifera L. using Comet-FISH.
  • PubMed Central. Copper supplementation alleviates hypoxia-induced ferroptosis and oxidative stress in neuronal cells.
  • ProQuest. Evaluation of copper-induced DNA damage in Vitis vinifera L. using Comet-FISH.
  • PubMed. Comparative evaluation of the cytotoxicity sensitivity of six fish cell lines to four heavy metals in vitro.
  • National Institutes of Health. (2021, January 5). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization.
  • National Institutes of Health. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells.
  • National Institutes of Health. Metabolic and Proteomic Markers for Oxidative Stress. New Tools for Reactive Oxygen Species Research.
  • MDPI. GHK-Cu may Prevent Oxidative Stress in Skin by Regulating Copper and Modifying Expression of Numerous Antioxidant Genes.
  • PubMed. Copper toxicity, oxidative stress, and antioxidant nutrients.
  • ResearchGate. (2025, August 5). A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms.
  • PubMed. (2023, June 17). A novel water-soluble Cu(II) gluconate complex inhibits cancer cell growth by triggering apoptosis and ferroptosis related mechanisms.

Sources

A Comparative Guide to the Stability of Copper D-Gluconate and Other Organic Copper Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate metal complex is a critical decision that influences the efficacy, safety, and shelf-life of a final formulation. Copper, an essential trace element involved in numerous biological processes, is often delivered as a complex with an organic ligand to enhance its bioavailability and stability.[1] However, not all organic copper compounds are created equal. The nature of the ligand profoundly impacts the overall stability of the complex, dictating its behavior under various environmental stresses such as heat, pH fluctuations, and light exposure.

This guide provides an in-depth comparative analysis of the stability of Copper D-Gluconate against other commonly used organic copper compounds: Copper Glycinate, Copper Citrate, and Copper Acetate. We will delve into the fundamental principles governing their stability, present comparative data, and provide detailed experimental protocols for validation, empowering you to make informed decisions for your research and development endeavors.

Fundamentals of Copper Complex Stability

The stability of a metal complex in a solution is a measure of its resistance to dissociation into its constituent metal ion and ligand(s). Several factors govern this stability, with the chelate effect being one of the most significant.

  • The Chelate Effect : Multidentate ligands, also known as chelating agents, bind to a central metal ion at two or more points, forming a ring structure. This configuration is entropically more favorable than the formation of complexes with monodentate ligands, resulting in significantly higher stability.[2][3] Glycine, citric acid, and gluconic acid are all chelating agents, which contributes to the stability of their copper complexes compared to simple salts. The greater the number of chelate rings formed, the higher the stability of the complex tends to be.[2]

  • Nature of the Ligand : The inherent properties of the ligand, such as its size, charge, and the basicity of its donor atoms, play a crucial role. Smaller ligands and those with a higher charge density can form stronger, more stable bonds with the central copper ion.[2][4]

  • Influence of pH : The pH of the solution is a critical determinant of stability. For ligands that are weak acids (like carboxylic acids and amino acids), a lower pH will lead to protonation of the donor atoms, causing them to compete with the copper ion and leading to dissociation of the complex.[5][6] Conversely, at very high pH, the formation of copper hydroxide precipitates can become a competing reaction.[7]

Below is a visualization of the chemical structures of the copper compounds discussed in this guide.

Caption: Chemical structures of the compared organic copper compounds.

Comparative Stability Analysis

The stability of a copper compound is not a single value but a profile of its behavior under different conditions. Here, we compare the thermal, pH-dependent, and long-term stability of the selected compounds.

Physicochemical Properties

A baseline comparison of the fundamental physicochemical properties is essential for any formulation scientist.

PropertyThis compoundCopper GlycinateCopper CitrateCopper (II) Acetate Monohydrate
Molecular Formula C₁₂H₂₂CuO₁₄C₄H₈CuN₂O₄Cu₃(C₆H₅O₇)₂C₄H₈CuO₅
Molecular Weight 453.84 g/mol 211.69 g/mol 568.85 g/mol 199.65 g/mol
Appearance Light blue to blue-green powder[8]Blue powder[9]Seafoam green solid[10]Blue-green solid[11]
Solubility in Water Readily soluble[8]Sufficiently soluble[12]Poorly soluble[10]Soluble (76.3 g/L at 20°C)[11]
Melting Point 155-157 °C[13][14]DecomposesDecomposesDecomposes around 273 °C[11]
Thermal Stability

Thermal stability is crucial for compounds that may undergo heat sterilization, drying, or are incorporated into formulations subjected to high temperatures during manufacturing.

  • Copper (II) Acetate: Studies using Thermogravimetric Analysis (TGA) show that copper (II) acetate monohydrate undergoes dehydration below 168 °C, followed by decomposition of the anhydrous acetate between 168–302 °C.[15] Another source indicates decomposition begins around 250 °C.[16]

  • This compound: The melting point of copper gluconate is reported to be between 155-157 °C, suggesting the onset of thermal decomposition in this range.[13][17]

  • Copper Glycinate & Citrate: While specific decomposition temperatures are less commonly reported, as chelates, they are generally expected to exhibit higher thermal stability than simple salts. The strength of the coordinate bonds within the chelate ring requires more energy to break. Glycine forms a very stable complex with copper (II).[18]

pH-Dependent Stability

The stability of copper complexes across a range of pH values is critical for oral formulations (surviving stomach acid and absorbing in the intestine) and for liquid formulations to prevent precipitation.

  • Copper Citrate: The complexation of copper with citrate is highly pH-dependent. Stable complexes form, but their exact species and stability vary significantly with pH.[19][20][21] Dimer complexes can also form in aqueous solutions.[22]

  • Copper Glycinate: As an amino acid chelate, copper glycinate is thought to be more stable across a wider pH range, particularly in the stomach and intestine.[10] This is because the amino acid protects the copper ion from interacting with other components and precipitating.[23]

  • This compound: While stable, the gluconate ligand is a weaker chelator than amino acids or citrate. This can lead to a higher concentration of free copper ions in solution, particularly under acidic conditions, which may impact stability and bioavailability.

  • General Trend: For most carboxylate- and amino-acid-based chelates, acidic conditions (pH < 4) can lead to protonation of the ligand and subsequent dissociation of the copper ion.[6]

Photostability and Shelf-Life

Photostability is a key regulatory requirement, as light can catalyze degradation, leading to loss of potency or the formation of impurities.[24][25] Shelf-life relates to the long-term stability under specified storage conditions.

  • Photostability: There is limited direct comparative photostability data for these specific copper compounds. However, the organic ligand is typically the photosensitive component. Any degradation of the ligand can lead to the release of free copper ions, which can then catalyze further oxidative degradation of other components in a formulation. Standardized photostability testing is therefore essential for any new formulation.[26]

  • Shelf-Life: For mineral supplements, the mineral component itself does not expire. However, the organic ligand can degrade over time, especially when exposed to humidity, oxygen, and high temperatures.[27][28] Chelated forms are generally considered to have a long shelf-life, with some estimates suggesting stability for at least 5 years under proper storage conditions.[29] The "best before" date on supplements is often related to the potential loss of potency of the organic part, not the mineral.[30][31]

Experimental Protocols for Stability Assessment

To provide a self-validating framework, the following section details standardized protocols for assessing the stability of organic copper compounds. The overall workflow is designed to provide a comprehensive stability profile.

G start Select Copper Compounds (Gluconate, Glycinate, Citrate, Acetate) tga Protocol 1: Thermal Stability (TGA) start->tga ph_titration Protocol 2: pH-Dependent Stability (Potentiometric Titration) start->ph_titration photostability Protocol 3: Photostability (ICH Q1B) start->photostability data_analysis Data Analysis & Comparison tga->data_analysis ph_titration->data_analysis photostability->data_analysis conclusion Conclusion & Recommendation data_analysis->conclusion

Caption: Experimental workflow for comparative stability testing.

Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To quantitatively determine and compare the thermal decomposition profiles of the copper compounds.

Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides precise data on dehydration events and decomposition temperatures, which are direct indicators of thermal stability.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of each copper compound into a ceramic or platinum TGA pan.

  • Analysis Conditions:

    • Heat the sample from 30 °C to 600 °C at a constant ramp rate of 10 °C/min.

    • Use an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Record the mass loss (%) as a function of temperature.

  • Analysis:

    • Identify the onset temperature of major mass loss events, which corresponds to the decomposition temperature.

    • Calculate the derivative of the TGA curve (DTG curve) to more accurately pinpoint the temperatures of maximum decomposition rates.

    • Compare the decomposition temperatures of the different compounds. A higher decomposition temperature indicates greater thermal stability.

Protocol 2: pH-Dependent Stability via Potentiometric Titration

Objective: To assess the stability of the copper complexes as a function of pH by determining their stability constants.

Rationale: This method involves titrating a solution of the ligand with a strong base in the presence and absence of the copper ion. The resulting shift in the titration curve is used to calculate the formation or stability constant of the complex, providing a quantitative measure of its stability at different pH values.[32]

Methodology:

  • Solution Preparation:

    • Prepare standardized solutions of each ligand (e.g., 0.01 M gluconic acid, glycine, etc.) and a copper salt (e.g., 0.01 M copper nitrate) in deionized water.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

  • Titration Procedure:

    • Calibrate a pH meter with standard buffers (pH 4, 7, 10).

    • Titrate a known volume of the ligand solution with the NaOH solution, recording the pH after each addition.

    • In a separate experiment, titrate a solution containing the same concentration of ligand plus the copper salt (at a 2:1 or 1:1 ligand-to-metal ratio) with the NaOH solution.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for both titrations.

    • The curve for the copper-ligand mixture will be shifted to a lower pH compared to the ligand alone, indicating the release of protons upon complexation.

    • Use this data and appropriate software (e.g., Hyperquad) or calculations (Bjerrum's method) to determine the stepwise and overall stability constants (β) of the copper complexes.[32] A larger β value signifies a more stable complex.

Protocol 3: Photostability Assessment (following ICH Q1B Guidelines)

Objective: To determine if light exposure results in unacceptable changes to the copper compounds.[24]

Rationale: The ICH Q1B guideline provides a standardized method for photostability testing, ensuring that data is reliable and comparable. It involves exposing the substance to a defined amount of UV and visible light.

Methodology:

  • Sample Preparation:

    • Place a sufficient quantity of each copper compound (as a solid powder) in a chemically inert, transparent container.

    • Prepare a "dark" control sample for each compound, wrapped in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the samples and controls in a photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Post-Exposure Analysis:

    • Visually inspect the samples for any changes in color or physical appearance compared to the dark controls.

    • Perform quantitative analysis to determine the purity and concentration of the copper compound. A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a suitable complexing agent like EDTA, can be used to separate the parent compound from potential degradants.[33] Atomic Absorption Spectroscopy (AAS) can be used to confirm the total copper content remains unchanged.[34]

  • Evaluation: A significant change in appearance or a decrease in the purity/assay value of the light-exposed sample compared to the control indicates photolability.

Conclusion and Recommendations

The stability of an organic copper compound is a multifaceted property that is highly dependent on the nature of its organic ligand. This guide demonstrates that while all the compared compounds have their merits, they exhibit distinct stability profiles.

  • This compound is a widely used and soluble form of copper, but its thermal stability may be a limiting factor for applications involving heat.

  • Copper Glycinate stands out for its high stability, particularly across the wide pH range of the digestive system, making it an excellent candidate for oral supplements and pharmaceuticals.[10] Its chelated structure likely imparts superior thermal and long-term stability as well.

  • Copper Citrate forms stable complexes, but its poor water solubility and complex pH-dependent behavior require careful formulation considerations.[10][19]

  • Copper Acetate , while useful as a reagent, exhibits lower thermal stability compared to the chelated forms and is less commonly used in pharmaceutical or nutraceutical applications requiring high stability.[15]

Final Recommendation: For applications demanding the highest degree of stability—especially for oral delivery or formulations subjected to thermal stress—Copper Glycinate presents the most robust profile. For aqueous solutions where high solubility is paramount and thermal stress is minimal, This compound remains a viable option. The choice ultimately depends on a thorough evaluation of the specific requirements of the final product and its intended lifecycle. The experimental protocols provided herein offer a clear and scientifically rigorous path for conducting such an evaluation.

References

  • Field, T. B., McCourt, J. L., & McBryde, W. A. E. (1974). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Journal of Chemistry, 52(17), 3119-3124.
  • Chem Zipper. (2019). FACTOR'S AFFECTING STABILITY OF COMPLEXES. Chem Zipper.
  • D'Angelo, P., et al. (2011). X-ray Absorption Study of Copper(II)−Glycinate Complexes in Aqueous Solution. The Journal of Physical Chemistry B, 115(25), 8348-8356.
  • N/A. (1971). Stability Constants of Cu(II)
  • ResearchGate. (n.d.). Stability constants of Cu(II) complexes.
  • Unacademy. (n.d.). Factors affecting the stability of complexes. Unacademy.
  • The Agrology journal. (2024). Preparation of copper glycinate and study of its effect on the germination of winter barley seeds. The Agrology journal.
  • Chemical Science. (2025). Unusually air-stable copper( i ) complexes showing high selectivity for carbon monoxide. Chemical Science.
  • YouTube. (2020). Inorganic Chemistry Lecture 89 ( Factors Affecting the Stability Constant). YouTube.
  • Lin, Z., Han, D., & Li, S. (2012). Study on thermal decomposition of copper(II) acetate monohydrate in air. Journal of Thermal Analysis and Calorimetry, 107(3), 1157-1162.
  • ChemicalBook. (n.d.). Copper(II)
  • Penta chemicals. (2024). Copper(II)
  • Canadian Science Publishing. (2025). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Science Publishing.
  • One Part of Chemistry. (2013). Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II)
  • Semantic Scholar. (n.d.). Analytical determination of apparent stability constants using a copper ion selective electrode. Semantic Scholar.
  • ChemicalBook. (n.d.). 527-09-3(Copper(II)
  • ResearchGate. (2025). Study on thermal decomposition of copper(II) acetate monohydrate in air.
  • Scirp.org. (n.d.). Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism. Scirp.org.
  • CrystEngComm. (n.d.).
  • Chemistry LibreTexts. (2024). 1.1: Investigation of Copper(II) Amino Acid Complexes. Chemistry LibreTexts.
  • Copper Chemistry Wiki. (n.d.). Copper(II)
  • ChemicalBook. (2024).
  • ResearchGate. (n.d.). TGA curve of copper(II) acetate monohydrate.
  • Canadian Science Publishing. (1974). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Science Publishing.
  • PMC. (2021). The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. PMC.
  • Reef2Reef. (2018). Shelf Life for Copper Power?. Reef2Reef.
  • ResearchGate. (n.d.). Suitable pH for each metal chelation.
  • Physics Forums. (2021). Question Regarding the Shelf Life of Mineral Supplements. Physics Forums.
  • Sciences of Conservation and Archaeology. (n.d.). Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation.
  • ResearchGate. (n.d.). Decomplexation of Cu(II)-EDTA at various pH values.
  • ResearchGate. (n.d.). Copper speciation as a function of pH.
  • International Organisation of Vine and Wine. (n.d.).
  • ErgoYoung. (2025).
  • ErgoYoung. (2025).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Copper ion.
  • Chief Nutrition Australia. (n.d.). What's the shelf life of your organ supplements?. Chief Nutrition Australia Help Centre.
  • Reddit. (2021). The Shelf Life of Mineral Supplements. Reddit.
  • ResearchGate. (2025). Analysis of pure copper - A comparison of analytical methods.
  • Set Publisher. (2015). Cu2+-Citrate Dimer Complexes in Aqueous Solutions. Set Publisher.
  • Gaia Herbs. (2024). Do Herbs, Tinctures, and Herbal Supplements Expire?. Gaia Herbs.
  • Dr. Paul Lohmann. (n.d.). Copper(II)
  • Wikipedia. (n.d.).
  • ResearchGate. (2025). Stability study of copper antitumor coordination compound loaded into liposomes.
  • PMC. (n.d.).
  • PubMed. (2012).
  • Cambridge Commodities. (n.d.).
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • IJPPR. (2025). Photostability Study of Biopharmaceutical Products. IJPPR.
  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.

Sources

Safety Operating Guide

Mastering the Safe Handling of Copper D-gluconate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. Copper D-gluconate, a widely used supplement and reagent, is generally stable but presents hazards that demand rigorous adherence to safety protocols. This guide moves beyond mere compliance, offering a deep dive into the causality behind safety measures, ensuring a culture of safety and excellence in your laboratory. Here, we provide essential, immediate safety and logistical information, including detailed operational and disposal plans to empower your team with field-proven insights.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound, while not explosive or highly flammable, poses significant health and environmental risks that necessitate careful handling.

According to its Safety Data Sheets (SDS), the primary hazards associated with this compound are:

  • Acute Oral Toxicity : It is harmful if swallowed, potentially causing nausea, vomiting, and abdominal pain.[1][2]

  • Skin Sensitization : May cause an allergic skin reaction upon contact.

  • Eye Irritation : Can cause serious eye irritation.

  • Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.[1]

  • Aquatic Toxicity : Very toxic to aquatic life, with long-lasting effects.

The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established exposure limits for copper dusts and mists to mitigate these risks in a laboratory setting.

Regulatory BodyExposure Limit (Time-Weighted Average)
OSHA 1 mg/m³ (Permissible Exposure Limit, PEL)
NIOSH 1 mg/m³ (Recommended Exposure Limit, REL)

These limits underscore the importance of minimizing the generation of airborne particles during handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical, as mandated by OSHA's standard on Personal Protective Equipment (29 CFR 1910.132).[3][4][5]

Core PPE Requirements
  • Eye Protection : Chemical splash goggles are mandatory to protect against accidental splashes and airborne dust.

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are an excellent choice due to their resistance to a wide range of chemicals and are specifically recommended for handling copper compounds like Copper (II) Sulfate.[6] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection : A standard laboratory coat should be worn to protect the skin and clothing.

  • Respiratory Protection : When there is a risk of inhaling dust, such as when weighing or transferring the powder, a NIOSH-approved N95 respirator or higher is required.[7]

The Rationale Behind Glove Selection

While various glove types are available, nitrile offers a superior combination of chemical resistance, durability, and dexterity for handling this compound. Unlike latex, which can cause allergic reactions, nitrile is a synthetic rubber that provides a robust barrier against many chemicals, including the aqueous solutions in which this compound is often used.[8][9]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep it segregated from incompatible materials such as strong oxidizing agents.[1]

Handling Procedures

All handling of solid this compound should be conducted in a manner that prevents dust generation.

  • Engineering Controls : Whenever possible, handle the powder within a certified chemical fume hood or a ventilated enclosure to keep airborne levels below the recommended exposure limits.

  • Weighing and Transfer :

    • Don all required PPE.

    • Perform the weighing and transfer of the powder in a fume hood or designated area with local exhaust ventilation.

    • Use a spatula or other appropriate tool to gently transfer the material. Avoid scooping in a way that creates airborne dust.

    • Clean any spills immediately using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep.

  • Solution Preparation :

    • When dissolving in a solvent, add the solid to the liquid slowly to prevent splashing.

    • Stir gently until fully dissolved.

Below is a workflow diagram illustrating the key decision points for safe handling.

start Start: Prepare to Handle This compound check_sds Review Safety Data Sheet (SDS) start->check_sds don_ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat check_sds->don_ppe assess_dust Is there a risk of dust generation? don_ppe->assess_dust use_hood Work in a Chemical Fume Hood or Ventilated Enclosure assess_dust->use_hood Yes proceed_handling Proceed with Handling: - Weighing - Transfer - Solution Prep assess_dust->proceed_handling No use_respirator Wear NIOSH-approved N95 Respirator use_hood->use_respirator use_respirator->proceed_handling clean_up Clean Work Area and Dispose of Waste Properly proceed_handling->clean_up doff_ppe Doff PPE Correctly clean_up->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Decision workflow for handling this compound.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Cleanup
  • Small Spills :

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills :

    • Evacuate the area and restrict access.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response
  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[10]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Plan: Ensuring Environmental Responsibility

Due to its high toxicity to aquatic life, the disposal of this compound and its waste is strictly regulated. It is classified as a hazardous waste, and improper disposal can lead to significant environmental damage and regulatory penalties.

Waste Segregation and Collection
  • Solid Waste : All solid this compound waste, including contaminated items like weigh paper, gloves, and paper towels, must be collected in a clearly labeled hazardous waste container.[5][10]

  • Aqueous Waste : Solutions containing this compound must be collected in a separate, labeled hazardous waste container for aqueous heavy metal waste. Do not mix with solvent waste.[4][10]

Disposal Pathway

The primary and recommended method for disposal is through your institution's licensed hazardous waste management program.[4]

  • Labeling : Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.

  • Storage : Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Pickup : Schedule a pickup with your EHS department for final disposal.

Under the Resource Conservation and Recovery Act (RCRA), waste containing copper may be subject to specific disposal requirements. While this compound is not specifically listed by name, its characteristic toxicity makes it a hazardous waste. The EPA hazardous waste code for toxicity is generally in the D004-D043 range, with copper having the code D006 if it exceeds the regulatory limit in a TCLP test. However, for laboratory purposes, it is safest to manage all copper-containing waste as hazardous.

The following flowchart outlines the compliant disposal process.

start Waste Generation: - Solid this compound - Contaminated Materials - Aqueous Solutions segregate_waste Segregate Waste Streams start->segregate_waste solid_waste Solid Waste Container: - Label as 'Hazardous Waste' - List 'this compound' segregate_waste->solid_waste aqueous_waste Aqueous Heavy Metal Waste Container: - Label as 'Hazardous Waste' - List 'this compound' segregate_waste->aqueous_waste store_waste Store in Satellite Accumulation Area solid_waste->store_waste aqueous_waste->store_waste schedule_pickup Schedule Pickup with EHS for Disposal store_waste->schedule_pickup end Compliant Disposal schedule_pickup->end

Caption: Compliant waste disposal pathway for this compound.

By adhering to these detailed safety and disposal protocols, you not only ensure the well-being of your laboratory personnel but also uphold the principles of scientific integrity and environmental stewardship.

References

  • OSHA 29 CFR 1910.132 - Personal Protective Equipment. Occupational Safety and Health Administration. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Copper Gluconate Manufacturers SDS GHS, MSDS Sheet. Sciencelab.com. [Link]

  • OSHA 29 CFR Part 1910 Subpart I - Personal Protective Equipment. Electronic Code of Federal Regulations (eCFR). [Link]

  • Enforcement Guidance for Personal Protective Equipment in General Industry. Occupational Safety and Health Administration. [Link]

  • Material Safety Data Sheet - Copper gluconate. Exposome-Explorer. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Memo Detail - ETCHANTS USED TO MANUFACTURE COPPER SALTS. U.S. Environmental Protection Agency. [Link]

  • Memo Detail - COPPER PLATING SOLUTION REACTED WITH A CHELATING AGENT TO PRODUCE A COMMERCIAL FERTILIZER. U.S. Environmental Protection Agency. [Link]

  • Glove Selection For Specific Chemicals. SUNY New Paltz. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Copper (dusts and mists, as Cu). Centers for Disease Control and Prevention. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. [Link]

  • Copper dusts and mists - IDLH. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Hazardous Substance Fact Sheet - Copper. New Jersey Department of Health. [Link]

  • Copper fume - IDLH. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Copper Gluconate 13-15% Cu Safety Data Sheet. Cambridge Commodities. [Link]

  • Everything You Need to Know About Chemical Resistant Gloves. HANVO Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper D-gluconate
Reactant of Route 2
Copper D-gluconate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.